Pro-Arg-Gly
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H24N6O4 |
|---|---|
Molecular Weight |
328.37 g/mol |
IUPAC Name |
2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid |
InChI |
InChI=1S/C13H24N6O4/c14-13(15)17-6-2-4-9(11(22)18-7-10(20)21)19-12(23)8-3-1-5-16-8/h8-9,16H,1-7H2,(H,18,22)(H,19,23)(H,20,21)(H4,14,15,17)/t8-,9-/m0/s1 |
InChI Key |
BNBBNGZZKQUWCD-IUCAKERBSA-N |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Pro-Arg-Gly peptide structure and conformation
An In-depth Technical Guide to the Structure and Conformation of the Pro-Arg-Gly (PRG) Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The this compound (PRG) tripeptide is a sequence of significant interest in biochemistry and drug development due to its presence in various biologically active proteins and its potential therapeutic applications. Understanding its three-dimensional structure and conformational dynamics is crucial for elucidating its function and for the rational design of peptidomimetics. This technical guide provides a comprehensive overview of the structural features of the PRG peptide, details the primary experimental and computational methodologies used for its characterization, and discusses its biological relevance.
Introduction to the this compound Peptide
The this compound (PRG) peptide is an oligopeptide composed of three amino acid residues: Proline (Pro), Arginine (Arg), and Glycine (Gly).[1] The unique properties of these constituent amino acids—Proline's conformational rigidity, Arginine's bulky, positively charged side chain, and Glycine's exceptional flexibility—confer a distinct structural profile to the PRG motif.[2][3] This sequence is found in proteins involved in critical biological processes, including protein-protein interactions and blood coagulation. Furthermore, the PRG peptide itself has been shown to exhibit neuroprotective effects, specifically in rescuing cells from amyloid beta-peptide-induced death, highlighting its therapeutic potential.[4]
Physicochemical Properties
A summary of the fundamental physicochemical properties of the this compound peptide is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₂₄N₆O₄ | [1] |
| Molecular Weight | 328.37 g/mol | [1] |
| Canonical SMILES | C1CC(N(C1)C(=O)C(CCCNC(=N)N)NC(=O)CN)C(=O)O | [1] |
| IUPAC Name | 2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]acetic acid | [1] |
Table 1: Physicochemical properties of the this compound peptide.
Structural and Conformational Analysis
The conformation of the PRG peptide is a result of the interplay between the intrinsic properties of its amino acids and the surrounding environment.
-
Proline (Pro): The cyclic nature of Proline's side chain, which connects back to the backbone nitrogen, restricts the phi (φ) dihedral angle to approximately -60° to -75°. This rigidity often induces turns or kinks in the peptide backbone and protects against proteolytic degradation.[2][5]
-
Arginine (Arg): Arginine possesses a long, flexible side chain terminating in a positively charged guanidinium group. This group can form strong hydrogen bonds and salt bridges, playing a critical role in molecular recognition and binding.[2]
-
Glycine (Gly): As the only achiral amino acid with a single hydrogen atom for a side chain, Glycine exhibits the greatest conformational flexibility. This allows it to adopt a wide range of phi (φ) and psi (ψ) dihedral angles, often facilitating tight turns in peptide structures that would be sterically hindered for other residues.[3]
The Pro-Arg sequence is a recognized motif for binding to WW domains, which are crucial modules in protein-protein interaction networks.[6] Moreover, the Pro-Gly sequence is a well-known inducer of β-turns, a common type of non-regular secondary structure that causes a reversal in the direction of the polypeptide chain.[7]
Conformational Preferences and Quantitative Data
| Residue | Dihedral Angle | Conformation 1 (kcal/mol) | Conformation 2 (kcal/mol) |
| Arg | φ | -153.2 | -153.2 |
| ψ | 158.5 | 158.4 | |
| ω | 179.9 | 179.9 | |
| Pro | φ | -63.7 | -63.7 |
| ψ | 148.9 | 148.9 | |
| ω | 179.9 | 179.9 | |
| Gly | φ | 152.0 | -151.7 |
| ψ | -176.4 | 165.4 | |
| ω | -179.9 | -179.9 |
Table 2: Example low-energy dihedral angles for an Arg-Pro-Gly sequence within a pentapeptide, as determined by molecular mechanics. The values illustrate the conformational possibilities. Data adapted from a study on Arg-Pro-Pro-Gly-Phe.[8]
Methodologies for Structural Elucidation
A combination of experimental and computational techniques is required to fully characterize the structure and conformation of the PRG peptide.
Experimental Protocols
NMR spectroscopy is the foremost technique for determining the three-dimensional structure of peptides in solution, providing insights into their native conformational dynamics.[9]
-
Objective: To determine the solution structure and dynamics of the PRG peptide.
-
Methodology:
-
Sample Preparation: The synthesized and purified PRG peptide is dissolved in a suitable solvent (e.g., 90% H₂O/10% D₂O) to a concentration of 1-5 mM.[10] The pH is adjusted to a value that ensures stability and mimics physiological conditions.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field spectrometer. This includes:
-
1D ¹H spectra: To assess sample purity and folding.[11]
-
2D TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
2D COSY (Correlated Spectroscopy): To identify scalar-coupled protons within residues.[10]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for structure calculation.[11]
-
-
Data Analysis:
-
Resonance Assignment: The signals in the spectra are assigned to specific protons in the PRG sequence.
-
Constraint Extraction: NOE cross-peaks are integrated to derive inter-proton distance restraints. Dihedral angle restraints can be derived from coupling constants.
-
Structure Calculation: The experimental restraints are used as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) that employ distance geometry or molecular dynamics algorithms to generate an ensemble of structures consistent with the data.[12]
-
-
This technique provides a high-resolution, static picture of the peptide's structure in a crystalline state.[13]
-
Objective: To determine the atomic-resolution crystal structure of the PRG peptide.
-
Methodology:
-
Crystallization: The purified peptide is subjected to a wide range of crystallization screening conditions (e.g., hanging-drop or sitting-drop vapor diffusion) to find conditions (precipitant, pH, temperature) that yield diffraction-quality crystals.[14][15]
-
Data Collection: A single crystal is cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The resulting diffraction pattern is recorded on a detector.[16]
-
Structure Determination:
-
Data Processing: The diffraction intensities are indexed, integrated, and scaled.
-
Phasing: The phase problem is solved using methods like molecular replacement (if a homologous structure exists) or experimental phasing.
-
Model Building and Refinement: An initial atomic model is built into the electron density map and then refined to best fit the experimental data, resulting in a final coordinate file.[15]
-
-
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure content of peptides in solution.[13]
-
Objective: To analyze the secondary structure elements (e.g., β-turn, random coil, polyproline II helix) of the PRG peptide.
-
Methodology:
-
Sample Preparation: The peptide is dissolved in a non-absorbing buffer (e.g., phosphate buffer) to a concentration of approximately 50-100 µM.[17]
-
Data Acquisition: The CD spectrum is recorded in the far-UV region (typically 190-260 nm) using a spectropolarimeter.[18]
-
Data Analysis: The resulting spectrum, which plots molar ellipticity versus wavelength, is analyzed. A positive band around 228 nm and a strong negative band around 206 nm are characteristic of a polyproline type II (PPII) helix, a conformation common for proline-rich sequences.[17] β-turns also have distinct spectral features.
-
Computational Protocols
MD simulations provide a detailed view of the peptide's conformational landscape and dynamics over time.[19]
-
Objective: To explore the conformational flexibility and stable states of the PRG peptide in a simulated environment.
-
Methodology:
-
System Setup: An initial 3D structure of the PRG peptide is generated. It is placed in a simulation box and solvated with an explicit water model (e.g., TIP3P). Counter-ions are added to neutralize the system.[20]
-
Force Field Selection: A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic potentials.[21]
-
Simulation Protocol:
-
Energy Minimization: The system's energy is minimized to remove steric clashes.
-
Equilibration: The system is gradually heated to the target temperature and equilibrated under constant pressure and temperature (NPT ensemble) to achieve a stable state.
-
Production Run: A long simulation (nanoseconds to microseconds) is run to generate a trajectory of the peptide's atomic coordinates over time.[19]
-
-
Trajectory Analysis: The trajectory is analyzed to determine properties such as RMSD (Root Mean Square Deviation), hydrogen bond occupancy, and dihedral angle distributions to identify dominant conformations.
-
Biological Relevance and Interactions
The PRG motif is not merely a structural curiosity; it is a key player in several biological pathways.
Inhibition of Fibrin Polymerization
The sequence Gly-Pro-Arg is critical for the polymerization of fibrin, the final step in the blood coagulation cascade. Peptides containing the Gly-Pro-Arg-Pro (GPRP) sequence, an analogue of the fibrin α-chain N-terminus, can bind to fibrinogen and inhibit its polymerization into a fibrin gel.[22][23] This interaction is a target for anticoagulant therapies.
WW Domain Recognition
Certain WW domains, which are protein-protein interaction modules involved in signaling, specifically recognize a Pro-Arg motif.[6] This interaction suggests a role for PRG-containing proteins in cellular signaling pathways, where they might act as adaptors or scaffolds to bring other proteins together.
Conclusion
The this compound peptide possesses a unique and functionally significant structural profile governed by the distinct characteristics of its constituent amino acids. Its conformation, likely featuring turn-like structures, can be comprehensively characterized through a synergistic application of high-resolution experimental techniques like NMR and X-ray crystallography, complemented by CD spectroscopy and powerful computational methods such as MD simulations. A thorough understanding of the PRG structure is paramount for researchers in drug development, as it underpins its role in critical biological processes like hemostasis and cellular signaling, and informs the design of novel therapeutics targeting these pathways.
References
- 1. This compound | C13H24N6O4 | CID 9862240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Amino acid - Wikipedia [en.wikipedia.org]
- 3. Amino Acids: Functions, Structure and Types | Technology Networks [technologynetworks.com]
- 4. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Conformational profile of a proline-arginine hybrid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel pro-Arg motif recognized by WW domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sequence dependent folding motifs of the secondary structures of Gly-Pro and Pro-Gly containing oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bsuj.bsu.edu.az [bsuj.bsu.edu.az]
- 9. UQ eSpace [espace.library.uq.edu.au]
- 10. chem.uzh.ch [chem.uzh.ch]
- 11. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. How to Identify the Structure of Peptides | MtoZ Biolabs [mtoz-biolabs.com]
- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. m.youtube.com [m.youtube.com]
- 16. X-ray crystallographic determination of a collagen-like peptide with the repeating sequence (Pro-Pro-Gly) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. theisticscience.com [theisticscience.com]
- 20. youtube.com [youtube.com]
- 21. m.youtube.com [m.youtube.com]
- 22. researchgate.net [researchgate.net]
- 23. Gly-Pro-Arg-Pro-OH - Echelon Biosciences [echelon-inc.com]
biological functions of Prolyl-arginyl-glycine
An In-depth Technical Guide to the Biological Functions of Prolyl-arginyl-glycine and Related Peptides
Introduction
This technical guide provides a comprehensive overview of the biological functions of the tripeptide Prolyl-arginyl-glycine (PRG) and structurally related peptides containing proline, arginine, and glycine residues. While specific data on PRG is limited, this document synthesizes available research on analogous peptides to offer insights into their potential therapeutic and physiological roles. This guide is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways to facilitate further investigation and application.
Core Biological Functions and Quantitative Data
Peptides incorporating proline, arginine, and glycine exhibit a range of biological activities, from neuroprotection to regulation of metabolic and coagulation systems. The precise function is highly dependent on the amino acid sequence.
Neuroprotective and Neuroregenerative Effects
The tripeptide Glycyl-prolyl-arginine (GPR) has demonstrated significant neuroprotective properties against amyloid β-peptide (Aβ)-induced toxicity, a key factor in the pathogenesis of Alzheimer's disease.[1] Studies on cultured rat hippocampal neurons have shown that GPR can prevent neuronal death by inhibiting apoptosis.[1]
Similarly, the tripeptide Pro-Gly-Pro (PGP) has been shown to possess neuroprotective and neuroregenerative capabilities. In an in vitro model of mechanical injury, PGP treatment increased the survival of neuroglial cells by mitigating cellular calcium overload and preventing mitochondrial dysfunction.[2]
Table 1: Quantitative Data on the Neuroprotective Effects of Gly-Pro-Arg (GPR)
| Parameter | Experimental Condition | Result | Reference |
| Lactate Dehydrogenase (LDH) Release | Aβ-induced toxicity in cultured rat hippocampal neurons | GPR (10-100 µM) prevented Aβ-mediated increase in LDH release | [1] |
| MTT Reduction | Aβ-induced toxicity in cultured rat hippocampal neurons | GPR (10-100 µM) prevented Aβ inhibition of MTT reduction | [1] |
| Caspase-3 Activation | 20 µM Aβ25-35 and 5 µM Aβ1-40 in cultured rat hippocampal neurons | GPR effectively prevented Aβ-mediated activation of caspase-3 | [1] |
| p53-Positive Cells | Aβ-induced toxicity in cultured rat hippocampal neurons | GPR prevented the Aβ-mediated increase in p53-positive cells | [1] |
Regulation of Anticoagulation and Insular Systems
Intranasal administration of the regulatory peptide Pro-Arg-Gly (PRG) in rats with persistent hyperglycemia has been shown to improve the blood's antiplatelet and anticoagulant-fibrinolytic potential. Furthermore, it was observed to normalize blood sugar levels compared to control animals.
Fibrin Polymerization Inhibition
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) acts as an inhibitor of fibrin polymerization.[3][4] It mimics the N-terminal Gly-Pro-Arg region in the α chain of the fibrin protein.[3] Its amide derivative, Gly-Pro-Arg-Pro-NH2, inhibits the early stages of fibrin polymerization by preventing the degradation of fibrinogen and fragment D.[4]
Regulation of IGF-1 Expression
The dipeptide Pro-Gly has been found to promote the expression and secretion of Insulin-like Growth Factor 1 (IGF-1) in HepG2 cells and female mice.[5] This effect is mediated through the activation of the JAK2/STAT5 signaling pathway in a peptide transporter 1 (PepT1)-dependent manner.[5]
Signaling Pathways
Pro-Gly Induced IGF-1 Secretion via JAK2/STAT5 Pathway
The dipeptide Pro-Gly promotes IGF-1 expression and secretion by activating the Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway. This process is dependent on the presence of the peptide transporter 1 (PepT1).
Caption: Pro-Gly mediated activation of the JAK2/STAT5 pathway leading to IGF-1 secretion.
Experimental Protocols
Neuroprotection Assay for Gly-Pro-Arg (GPR)
Objective: To examine the neuroprotective role of GPR against amyloid β-peptide (Aβ)-induced toxicity in cultured rat hippocampal neurons.[1]
Methodology:
-
Cell Culture: Primary hippocampal neurons are cultured from Sprague-Dawley rat embryos.
-
Aβ Treatment: Neurons are exposed to Aβ25-35 (20 µM) or Aβ1-40 (5 µM) to induce neurotoxicity.
-
GPR Treatment: GPR is co-administered with Aβ at concentrations ranging from 10 to 100 µM. In rescue experiments, GPR is added 24 or 48 hours after Aβ exposure.
-
LDH Assay: Lactate dehydrogenase release into the culture medium is measured to quantify cell death.
-
MTT Assay: MTT reduction is assessed to determine mitochondrial function and cell viability.
-
Immunohistochemistry: Cells are stained for activated caspase-3 and p53 to evaluate apoptotic pathways.
Caption: Experimental workflow for assessing the neuroprotective effects of Gly-Pro-Arg.
In Vitro Scratch Assay for Pro-Gly-Pro (PGP)
Objective: To model mechanical injury in primary neuronal cultures and assess the neuroregenerative potential of PGP.[2]
Methodology:
-
Cell Culture: Primary neuroglial cultures are established.
-
Scratch Injury: A mechanical injury is created in the confluent cell monolayer using a sterile pipette tip.
-
PGP Treatment: PGP is applied to the culture medium. Prophylactic application involves adding PGP (100 µM) before the scratch. Therapeutic application involves adding PGP (30 µM) for three or six days post-injury.
-
Calcium Imaging: Intracellular calcium levels ([Ca2+]i) are monitored to assess homeostasis.
-
Mitochondrial Potential Measurement: The mitochondrial membrane potential (ΔΨm) is measured to evaluate mitochondrial function.
-
Immunofluorescence: Staining for neuronal and glial markers is performed to assess cell migration and astrogliosis.
-
ELISA: Levels of Brain-Derived Neurotrophic Factor (BDNF) and Neuron-Specific Enolase (NSE) are quantified.
Conclusion
The peptides composed of proline, arginine, and glycine residues display a remarkable diversity of biological functions. While research on Prolyl-arginyl-glycine is still emerging, the significant neuroprotective, anti-apoptotic, and metabolic regulatory roles of its related peptides, such as Gly-Pro-Arg and Pro-Gly, underscore the therapeutic potential of this class of molecules. The detailed methodologies and pathway diagrams provided in this guide offer a solid foundation for future research and development in this promising area. Further investigation into the specific mechanisms of action of this compound is warranted to fully elucidate its physiological and pharmacological profile.
References
- 1. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulatory Peptide Pro-Gly-Pro Accelerates Neuroregeneration of Primary Neuroglial Culture after Mechanical Injury in Scratch Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ≥95% (HPLC), fibrin polymerization inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 4. Gly-Pro-Arg-Pro-NH2 - Echelon Biosciences [echelon-inc.com]
- 5. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
Unraveling the Arg-Gly-Asp (RGD) Sequence: A Technical Guide to its Discovery, Function, and Therapeutic Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The tripeptide sequence Arginine-Glycine-Aspartic acid (RGD) is a cornerstone of cell adhesion research, representing the most common peptide motif through which cells bind to the extracellular matrix (ECM).[1] This guide provides a comprehensive overview of the discovery, biological origin, and multifaceted functions of the RGD sequence. It delves into the quantitative biophysical data governing its interactions, details the experimental protocols for its study, and visualizes the critical signaling pathways it commands. While the initial query focused on the Pro-Arg-Gly (PRG) sequence, the vast body of scientific literature points to RGD as the pivotal and extensively studied motif in this context, suggesting a likely transposition of amino acids in the original query. The PRG sequence, in contrast, is primarily recognized for its interaction with fibrinopeptide A and is not established as a canonical cell adhesion motif.[2]
Discovery and Origin of the RGD Motif
The seminal discovery of the RGD sequence as the minimal recognition site within fibronectin essential for cell attachment was made by Ruoslahti and Pierschbacher in the early 1980s.[1] Their work involved synthesizing various peptides based on the presumed cell attachment site of fibronectin and testing their ability to promote cell adhesion when coupled to a surface.[1] This pivotal research identified the RGD tripeptide as the key player in mediating this interaction.
The RGD motif is found in a multitude of ECM proteins, including fibronectin, fibrinogen, vitronectin, and osteopontin, highlighting its fundamental role in cell-matrix interactions across a wide range of species, from Drosophila to humans.[1] This evolutionary conservation underscores its critical importance in multicellular life. The primary receptors for the RGD sequence are a subset of the integrin family of cell surface proteins, which recognize and bind to this motif, thereby mediating both cell-substratum and cell-cell interactions.[3]
Quantitative Analysis of RGD-Integrin Interactions
The binding affinity of RGD-containing ligands to integrins is a crucial determinant of cellular response. This interaction is often characterized by the dissociation constant (Kd), with lower Kd values indicating stronger binding. The affinity can be influenced by the amino acids flanking the RGD core and the peptide's conformation (linear versus cyclic).
| Peptide/Ligand | Integrin Subtype | Binding Affinity (Kd) | Experimental Method |
| GRGDSP (linear) | α5β1 | ~1000-fold less than Fn | Cell Attachment Assay |
| Cyclic RGD Peptides | Various | Generally higher than linear | Various |
| Fibronectin (full-length) | α5β1 | High affinity | Cell Attachment Assay |
| Vitronectin | αvβ3 | High affinity | Not Specified |
| Fibrinogen | αIIbβ3 | High affinity | Not Specified |
This table presents a summary of representative binding affinities. Actual values can vary depending on the specific experimental conditions.
Experimental Protocols
The study of the RGD sequence and its interactions involves a range of sophisticated experimental techniques. Below are outlines of key methodologies.
Solid-Phase Peptide Synthesis (SPPS) of RGD Peptides
Solid-phase peptide synthesis is the standard method for chemically synthesizing peptides like those containing the RGD sequence.
Workflow for Solid-Phase Peptide Synthesis:
Caption: Workflow of Solid-Phase Peptide Synthesis (SPPS) for an RGD peptide.
Methodology:
-
Resin Preparation: A solid support resin, typically a polystyrene-based polymer, is functionalized with a linker.
-
First Amino Acid Attachment: The C-terminal amino acid (e.g., Aspartic acid), with its alpha-amino group protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group, is covalently attached to the resin.
-
Deprotection: The Fmoc protecting group is removed using a mild base, typically piperidine in a solvent like N,N-dimethylformamide (DMF), to expose the free amino group.
-
Coupling: The next Fmoc-protected amino acid (e.g., Glycine) is activated with coupling reagents (e.g., HBTU, DIC/HOBt) and added to the resin to form a peptide bond with the free amino group of the preceding amino acid.
-
Washing: The resin is washed to remove excess reagents and byproducts.
-
Iteration: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid (e.g., Arginine) until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and the side-chain protecting groups are removed using a strong acid, such as trifluoroacetic acid (TFA), often with scavengers to prevent side reactions.
-
Purification: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Cell Adhesion Assay
This assay quantifies the ability of cells to attach to a substrate coated with an RGD-containing ligand.
Workflow for a Cell Adhesion Assay:
Caption: General workflow for a cell adhesion assay.
Methodology:
-
Plate Coating: Wells of a microtiter plate are coated with the RGD-containing peptide or protein of interest and incubated to allow for adsorption to the surface.
-
Blocking: Non-specific binding sites on the plate are blocked with an inert protein, such as bovine serum albumin (BSA).
-
Cell Seeding: A suspension of cells is added to the coated wells.
-
Incubation: The plate is incubated under appropriate cell culture conditions to allow for cell attachment.
-
Washing: Non-adherent cells are removed by gentle washing.
-
Quantification: The number of adherent cells is quantified. This can be done by staining the cells with a dye (e.g., crystal violet) and measuring the absorbance, or by lysing the cells and measuring the activity of an intracellular enzyme.
RGD-Mediated Signaling Pathways
The binding of RGD-containing ECM proteins to integrins triggers a cascade of intracellular signaling events that regulate a wide array of cellular processes, including survival, proliferation, migration, and differentiation.
Simplified RGD-Integrin Signaling Pathway:
Caption: A simplified diagram of the RGD-integrin mediated signaling cascade.
Upon ligand binding, integrins cluster and recruit a variety of signaling molecules to the cell membrane, forming focal adhesions. A key early event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK). Activated FAK serves as a docking site for other proteins, including the Src family of tyrosine kinases, which further phosphorylate FAK and other substrates. This initiates downstream signaling cascades, such as the Ras-Raf-MEK-ERK (MAPK) pathway, which ultimately leads to changes in gene expression that control cell behavior.
Role in Drug Development and Discovery
The critical role of the RGD-integrin interaction in processes such as angiogenesis (new blood vessel formation) and tumor metastasis has made it an attractive target for drug development. RGD-based therapeutics fall into several categories:
-
RGD Peptides and Mimetics: Synthetic RGD peptides, often cyclized to improve stability and selectivity, can act as antagonists, blocking the interaction between integrins and their natural ligands.[3] These have been investigated for their potential in treating cancer and thrombosis.[3]
-
Drug Targeting: RGD peptides can be conjugated to nanoparticles, liposomes, or cytotoxic drugs to specifically target tumors that overexpress certain integrins. This targeted delivery approach can increase the efficacy of the drug while reducing systemic toxicity.
The development of next-generation sequencing (NGS) and other high-throughput technologies is further accelerating the discovery of new drug targets and the understanding of genetic variations that may influence the efficacy of RGD-based therapies.[4][5]
Conclusion
The discovery of the RGD sequence has fundamentally transformed our understanding of cell adhesion and signaling. From its initial identification as a short peptide motif in fibronectin, it has become a major focus of research in cell biology, materials science, and medicine. The ability to synthesize RGD-containing peptides and to dissect the signaling pathways they activate has provided powerful tools for both basic research and the development of novel therapeutics. The ongoing exploration of the intricacies of RGD-integrin interactions promises to yield further insights and innovative strategies for treating a range of human diseases.
References
Pro-Arg-Gly in collagen triple-helix stability
An In-depth Technical Guide to the Role of the Pro-Arg-Gly Triplet in Collagen Triple-Helix Stability
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the most abundant protein in mammals, owes its structural integrity to its unique triple-helical structure, formed by the repetition of the Gly-X-Y amino acid triplet. While the Gly-Pro-Hyp sequence is the most common and a major contributor to stability, other triplets play crucial roles in collagen's structure and function. This technical guide provides a detailed examination of the this compound (P-R-G) triplet's contribution to the stability of the collagen triple-helix. We synthesize findings from biophysical studies, present quantitative data on thermal stability, detail common experimental protocols, and illustrate the underlying molecular interactions and experimental workflows. This document is intended for researchers in biochemistry, materials science, and drug development who are focused on collagen biology, biomaterials design, and targeting the extracellular matrix.
Introduction to Collagen Stability
The stability of the collagen triple-helix is a complex interplay of various factors. The defining feature is the repeating Gly-X-Y sequence, which allows three parallel polypeptide strands (in a left-handed polyproline II-type helix) to coil into a right-handed superhelix.[1] The small size of the glycine residue is essential, as it occupies the sterically hindered space at the core of the triple helix.[1]
The imino acids proline (Pro) and 4-hydroxyproline (Hyp) are key contributors to stability.[1] Proline residues in the X position and hydroxyproline in the Y position pre-organize the polypeptide chain into the necessary conformation, reducing the entropic cost of folding.[1] The stability of collagen and collagen-mimetic peptides (CMPs) is typically quantified by the melting temperature (T_m), the temperature at which 50% of the triple-helical structure is lost.[2]
While Gly-Pro-Hyp is a paradigm for stability, natural collagen sequences are diverse. The positively charged amino acid arginine (Arg) is frequently found in the Y-position, where it can significantly influence local stability and mediate molecular interactions.[3][4] Understanding the specific contribution of triplets like this compound is critical for predicting collagen stability from its primary sequence and for designing novel collagen-based biomaterials and therapeutics.[5][6]
The Role of this compound in Triple-Helix Stability
Studies using "host-guest" peptides, where a specific Gly-X-Y triplet is embedded within a stable host sequence (like (Gly-Pro-Hyp)n), have been instrumental in dissecting the contribution of individual triplets. Research shows that when the this compound triplet is placed in a stabilizing Gly-Pro-Hyp-rich environment, it confers a level of thermal stability comparable to the canonical Gly-Pro-Hyp triplet.[7]
The stabilizing effect of arginine is highly position-dependent. Arginine provides high stability when it is in the Y-position (Gly-X-Arg) but is less stabilizing in the X-position.[4][7] This preference is attributed to the potential for the arginine side chain's guanidinium group to form favorable interactions, such as hydrogen bonds with the carbonyl groups of neighboring chains or cation-π interactions with aromatic residues.[4][8]
However, the context of the this compound triplet is crucial. While a single this compound unit can be highly stabilizing, the incorporation of multiple, contiguous Gly-Pro-Arg triplets has been shown to be destabilizing.[7] This is attributed to electrostatic repulsion between the closely spaced, positively charged arginine side chains.[7]
Cation-π Interactions
Recent studies have highlighted the role of cation-π interactions in stabilizing the collagen triple helix. These non-covalent interactions occur between the positively charged guanidinium group of arginine and the electron-rich face of an aromatic ring (e.g., Phenylalanine, Tyrosine).[8][9] Molecular modeling and experimental data show that these interactions can form between adjacent collagen strands and contribute significantly to conformational stability.[8][10] The stabilizing effect is dependent on the relative positions of the cationic and aromatic residues.[8][9] Arginine has been shown to form more stable cation-π pairs than lysine, further underscoring its unique role in collagen structure.[8][10]
Quantitative Data on Thermal Stability
The thermal stability of collagen-mimetic peptides is a key indicator of the contribution of specific amino acid triplets. The following tables summarize quantitative data from studies on peptides containing the this compound sequence.
| Peptide Sequence | Guest Triplet | Melting Temperature (T_m) in °C | Reference |
| Ac-(Gly-Pro-Hyp)₈-Gly-Gly-NH₂ | Host Peptide | 47.3 | [11] |
| Ac-(Gly-Pro-Hyp)₃-Gly-Pro-Arg-(Gly-Pro-Hyp)₄-Gly-Gly-NH₂ | Gly-Pro-Arg | 47.2 | [7][11] |
| Ac-(Gly-Pro-Hyp)₃-Gly-Pro-Lys-(Gly-Pro-Hyp)₄-Gly-Gly-NH₂ | Gly-Pro-Lys | 42.1 | [7] |
| Ac-(Gly-Pro-Hyp)₃-Gly-Arg-Hyp-(Gly-Pro-Hyp)₄-Gly-Gly-NH₂ | Gly-Arg-Hyp | 39.5 | [7] |
| Ac-(Gly-Pro-Hyp)₃-Gly-Pro-homoArg-(Gly-Pro-Hyp)₄-Gly-Gly-NH₂ | Gly-Pro-homoArg | 43.1 | [7] |
| Table 1: Melting temperatures (T_m) of host-guest peptides comparing Gly-Pro-Arg with other triplets. The data demonstrates that Gly-Pro-Arg is uniquely as stabilizing as the host Gly-Pro-Hyp triplet. |
| Peptide Model | Arginine Content | Melting Temperature (T_m) in °C | Reference |
| Host peptide with all Y-positions as Hyp | 0% Arg | 47.2 | [4] |
| Heterotrimer with one chain containing Arg at all Y-positions | 33% Arg in Y-positions | 44.5 | [4] |
| Heterotrimer with two chains containing Arg at all Y-positions | 66% Arg in Y-positions | 40.8 | [4] |
| Homotrimer with all three chains containing Arg at all Y-positions (e.g., (GPR)n) | 100% Arg in Y-positions | 37.5 | [4] |
| Table 2: Effect of increasing arginine content in the Y-position on the thermal stability of heterotrimeric host-guest peptides. A higher density of Arg residues leads to decreased stability, likely due to charge repulsion. |
Key Experimental Protocols
The characterization of collagen-mimetic peptides relies on a suite of biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited in the study of this compound containing peptides.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for producing synthetic collagen-mimetic peptides.[12]
-
Resin Preparation: Peptides are synthesized on a solid support resin, such as a pre-derivatized Fmoc-Gly-2-chlorotrityl resin.[13]
-
Iterative Coupling: The peptide chain is elongated through iterative cycles of deprotection and coupling.
-
Deprotection: The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is removed using a solution of piperidine in dimethylformamide (DMF).[12]
-
Coupling: The next Fmoc-protected amino acid (or a pre-coupled tripeptide like Fmoc-Pro-Y-Gly-OH) is activated with a coupling reagent (e.g., HBTU/HOBt or HATU) and coupled to the N-terminus of the growing peptide chain.[12] Double coupling may be used for difficult sequences.[13]
-
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water) to prevent side reactions.
-
Purification and Verification: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is used to confirm the formation of the collagen triple-helix and to measure its thermal stability.[14] The collagen triple-helix has a characteristic CD spectrum with a small positive peak around 225 nm and a large negative trough below 210 nm.
-
Sample Preparation: Purified peptides are dissolved in a suitable buffer, such as phosphate-buffered saline (PBS), at a known concentration (e.g., 0.1-1.0 mg/mL).[15]
-
Wavelength Scan: The sample is placed in a quartz cuvette, and a CD spectrum is recorded from approximately 190 nm to 260 nm at a low temperature (e.g., 4°C) to ensure the peptide is fully folded. The characteristic triple-helix spectrum confirms proper conformation.
-
Thermal Melting Analysis (T_m Determination):
-
The CD signal at the characteristic peak (around 225 nm) is monitored as the temperature is increased at a controlled rate (e.g., 0.25 °C/min).[2][16]
-
As the triple helix denatures (melts) into random coils, the ellipticity at 225 nm decreases sharply.
-
The resulting data is plotted as ellipticity versus temperature, creating a sigmoidal melting curve.
-
The melting temperature (T_m) is determined as the midpoint of this transition, often calculated as the temperature at the peak of the first derivative of the melting curve.[2]
-
Visualizations: Pathways and Workflows
Factors Influencing this compound Stability
The following diagram illustrates the logical relationships between the this compound triplet and the factors that modulate its effect on triple-helix stability.
Caption: Logical diagram of factors affecting this compound's role in stability.
Experimental Workflow for CMP Stability Analysis
This diagram outlines the typical experimental workflow for designing and characterizing a collagen-mimetic peptide to investigate the stability effects of a sequence like this compound.
Caption: Experimental workflow for analyzing collagen peptide stability.
Implications for Drug Development and Biomaterials
A precise understanding of how sequences like this compound modulate collagen stability is vital for several advanced applications:
-
Targeting Collagen: The molecular chaperone HSP47, essential for procollagen folding, recognizes X-Arg-Gly triplets.[17] Designing molecules that target these specific binding sites could offer a therapeutic strategy for fibrotic diseases where collagen production is dysregulated.[18]
-
Biomaterial Design: By incorporating this compound and other functional triplets into synthetic collagen-like polymers, it is possible to create biomaterials with tailored thermal stability, mechanical properties, and cell-binding capabilities.[14][19] The charged nature of arginine can also be exploited to control fibril assembly and interactions with other extracellular matrix components.[7]
-
Drug Delivery: Collagen-mimetic peptides can be used to create drug delivery vehicles that target areas of exposed or damaged collagen in pathological tissues, such as tumors or sites of inflammation.[5][20] Tuning the stability of these peptides is critical for ensuring they remain intact and functional under physiological conditions.
Conclusion
The this compound triplet is a significant contributor to the local stability of the collagen triple-helix, with a potency comparable to the canonical Gly-Pro-Hyp triplet when placed in a favorable sequence context. Its stabilizing influence is maximized when arginine is in the Y-position and is not repeated contiguously, which would lead to electrostatic repulsion. The underlying mechanisms for its stabilizing effect include the potential for interchain hydrogen bonding and cation-π interactions. The quantitative data and experimental protocols detailed in this guide provide a framework for researchers to further investigate collagen structure and to design novel collagen-based technologies for therapeutic and materials science applications.
References
- 1. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. news-medical.net [news-medical.net]
- 4. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. The Versatility of Collagen in Pharmacology: Targeting Collagen, Targeting with Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Contributions of cation-π interactions to the collagen triple helix stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cation-π Interactions and Their Role in Assembling Collagen Triple Helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WO2006084189A2 - Method for determining thermal stability of collagen or collagen-like peptide - Google Patents [patents.google.com]
- 12. pnas.org [pnas.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of Collagen-like Peptide Polymers by Native Chemical Ligation | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Xaa-Arg-Gly triplets in the collagen triple helix are dominant binding sites for the molecular chaperone HSP47 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Understanding collagen interactions and their targeted regulation by novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Targeting Collagen for Diagnostic Imaging and Therapeutic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Pro-Arg-Gly (PRG) Peptides and Their Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pro-Arg-Gly (PRG) tripeptide and its related proline- and arginine-containing peptide sequences represent a fascinating and diverse class of bioactive molecules. Arising from the breakdown of extracellular matrix proteins or endogenous synthesis, these small peptides have been implicated in a wide array of physiological and pathological processes, ranging from coagulation and metabolic regulation to cancer progression and neuroprotection. Their varied mechanisms of action, often involving precise interactions with specific cellular receptors and signaling pathways, make them compelling targets for therapeutic development.
This technical guide provides an in-depth exploration of the core mechanisms of action of this compound and its key analogs: Gly-Pro-Arg (GPR), Gly-Pro-Arg-Pro (GPRP), Pro-Gly-Pro (PGP), and the Pro-Arg (PR) dipeptide. It is designed to be a comprehensive resource, summarizing the available quantitative data, detailing relevant experimental protocols, and visualizing the intricate signaling networks involved.
This compound (PRG): A Regulator of Cell Migration, Coagulation, and Metabolism
The tripeptide this compound (PRG) has emerged as a pleiotropic signaling molecule with distinct mechanisms of action depending on the cellular context.
Role as a PDZ-RhoGEF in Cancer Cell Migration
In the context of oncology, PRG has been identified as a PDZ-RhoGEF (postsynaptic density 95/discs large/zonula occludens-1-Rho guanine nucleotide exchange factor). It plays a critical role in gastrin-releasing peptide receptor (GRPR)-mediated colon cancer cell migration.
Signaling Pathway:
The signaling cascade initiated by GRPR activation involves the heterotrimeric G protein Gα13, which in turn activates PRG. As a RhoGEF, PRG facilitates the exchange of GDP for GTP on the small GTPase RhoA, leading to its activation. Activated RhoA then stimulates Rho-associated kinase (ROCK), which ultimately promotes the cellular changes necessary for migration. Furthermore, this pathway contributes to the expression of cyclooxygenase-2 (Cox-2), an enzyme involved in inflammatory processes that can further support cancer progression.
Pro-Arg-Gly and Fibrin Polymerization Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the inhibitory effects of the Pro-Arg-Gly (PRG) peptide sequence, particularly in the form of Gly-Pro-Arg-Pro (GPRP), on fibrin polymerization. Fibrin polymerization is a critical step in the blood coagulation cascade, and its modulation is a key area of interest for the development of novel antithrombotic therapies. This document details the mechanism of action of PRG-containing peptides, presents quantitative data on their inhibitory activity, outlines relevant experimental protocols, and provides visual representations of the key processes.
Mechanism of Action: Competitive Inhibition of "Knob-Hole" Interactions
The formation of a stable fibrin clot is a multi-step process initiated by the enzymatic cleavage of fibrinopeptides A and B from the N-termini of the Aα and Bβ chains of fibrinogen by thrombin. This cleavage exposes new N-terminal sequences, often referred to as "knobs," which can then bind to complementary "holes" located in the D-domains of other fibrin monomers.
The Gly-Pro-Arg sequence, exposed at the N-terminus of the α-chain after fibrinopeptide A release, acts as a "knob" (termed 'A'). This 'A' knob specifically binds to a pre-existing pocket, or "hole" (termed 'a'), in the γ-chain of the D-domain of another fibrinogen molecule.[1][2] This "knob-hole" interaction is the primary driving force for the spontaneous, non-covalent self-assembly of fibrin monomers into protofibrils, which then aggregate to form a three-dimensional fibrin network.[1][3]
Peptides containing the this compound sequence, such as Gly-Pro-Arg-Pro (GPRP), function as competitive inhibitors of this process.[4][5] GPRP mimics the native 'A' knob sequence (Gly-Pro-Arg-Val) and binds to the 'a' polymerization pocket in the γ-chain of the fibrinogen D-domain.[3][6] By occupying this binding site, GPRP prevents the interaction between the 'A' knob of a fibrin monomer and the 'a' hole of another, thereby inhibiting the polymerization of fibrin monomers into a stable clot.[5] The crystal structure of the 30-kDa C-terminal fragment of the fibrinogen γ chain complexed with GPRP has confirmed the location of this polymerization pocket.[3][7]
Beyond steric hindrance of polymerization, the binding of GPRP to the D-domain of fibrinogen has also been shown to inhibit the Factor XIIIa-catalyzed cross-linking of fibrin.[8] Factor XIIIa, a transglutaminase, is responsible for forming covalent bonds between the γ-chains and α-chains of adjacent fibrin monomers, which stabilizes the clot. GPRP modifies the glutamine residues in the α- and γ-chains that are essential for this cross-linking, acting as a reversible, noncompetitive inhibitor of this process.[8]
Quantitative Data on Inhibitory Activity
The inhibitory potency of this compound containing peptides has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.
| Peptide/Compound | Target | Parameter | Value | Reference |
| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | [4] |
| Gly-Pro-Arg-Pro (GPRP) | Fragment D | Association Constant (Ka) | ~5 x 10⁴ M⁻¹ | [4] |
| Gly-Pro-Arg-Pro (GPRP) | Fibrinogen | Dissociation Constant (Kd) | 25 µM | [1] |
| Gly-His-Arg-Pro (GHRP) | Fibrinogen | Dissociation Constant (Kd) | 140 µM | [1] |
Table 1: Binding Affinities of Inhibitory Peptides
| Inhibitor | Condition | Concentration for Inhibition | Effect | Reference |
| Gly-Pro-Arg | desA-fibrin & desAB-fibrin polymerization | - | Less than half as effective as GPRP | [4] |
| Gly-Pro-Arg-Pro (GPRP) | desA-fibrin polymerization | 1.0 mM | Clot liquefaction | [9] |
| Gly-Pro-Arg-Pro (GPRP) | desAB-fibrin polymerization | 15.0 mM | Clot liquefaction | [9] |
| Gly-Pro-Arg-Pro (GPRP) | Bovine fibrinogen (0.2%) with thrombin (0.5 U/ml) | 1.5 mg/ml | Gelation prevention | [9] |
| Gly-Pro-Arg | desA-fibrin & desAB-fibrin aggregation at 10⁻³ M Ca²⁺ | Not specified | Inhibition | [10][11] |
| Gly-Pro-Arg | desAB-fibrin polymerization at 10⁻⁵ M Ca²⁺ | Not specified | Inhibition abolished | [10][11] |
| Gly-Arg-Gly-Asp-Ser-Pro | Fibrinogen binding to ADP and thrombin-stimulated platelets | 10-200 µM | >90% inhibition at high concentrations | [12] |
Table 2: Inhibitory Concentrations and Effects
Experimental Protocols
The study of this compound mediated inhibition of fibrin polymerization involves a variety of experimental techniques. Below are detailed methodologies for key experiments.
Fibrin Polymerization Turbidity Assay
This assay measures the aggregation of fibrin monomers by monitoring the increase in turbidity of the solution over time.
Materials:
-
Purified human fibrinogen
-
Bovine thrombin or batroxobin (a snake venom protease that only cleaves fibrinopeptide A)
-
Buffer: Tris-buffered saline (TBS), pH 7.4, containing CaCl₂ (e.g., 5 mM)
-
Inhibitory peptide (e.g., Gly-Pro-Arg-Pro)
-
Spectrophotometer with temperature control
Procedure:
-
Prepare a stock solution of fibrinogen in the reaction buffer. A typical final concentration is 0.5-1.0 mg/mL.
-
Prepare serial dilutions of the inhibitory peptide in the reaction buffer.
-
In a cuvette, mix the fibrinogen solution with either the inhibitory peptide solution or buffer (for control).
-
Initiate the polymerization by adding thrombin or batroxobin to the cuvette. A typical final concentration for thrombin is 0.1-0.5 U/mL.
-
Immediately place the cuvette in the spectrophotometer and record the change in absorbance (turbidity) at 350 nm over time at a constant temperature (e.g., 37°C).
-
The lag time, rate of polymerization (slope of the linear phase), and final turbidity are recorded and compared between the control and peptide-treated samples.
Clotting Time Assay
This assay measures the time it takes for a visible clot to form in plasma or a purified fibrinogen solution in the presence and absence of an inhibitor.
Materials:
-
Citrated human plasma or purified fibrinogen solution
-
Thrombin solution
-
Inhibitory peptide (e.g., Gly-Pro-Arg-Pro)
-
Coagulometer or a water bath and stopwatch
Procedure:
-
Pre-warm the plasma or fibrinogen solution to 37°C.
-
Add a known concentration of the inhibitory peptide or buffer (control) to the plasma/fibrinogen solution and incubate for a short period (e.g., 1-2 minutes) at 37°C.
-
Add a standardized amount of thrombin to initiate clotting.
-
Start the timer immediately upon thrombin addition.
-
Stop the timer when the first visible signs of a fibrin clot appear.
-
The clotting time is recorded and compared between the control and inhibitor-treated samples.
Equilibrium Binding Studies
These studies are performed to determine the binding affinity (e.g., dissociation constant, Kd) of the inhibitory peptide to fibrinogen or its fragments.
Materials:
-
Purified fibrinogen or fibrinogen fragment D
-
Fluorescently labeled inhibitory peptide (e.g., Dansyl-Gly-Pro-Arg-Pro)
-
Buffer: TBS, pH 7.4
-
Fluorometer
Procedure:
-
Prepare a solution of the fluorescently labeled peptide at a fixed concentration in the buffer.
-
Measure the initial fluorescence intensity of the peptide solution.
-
Titrate the peptide solution with increasing concentrations of fibrinogen or fragment D.
-
After each addition of the protein, allow the mixture to equilibrate and then measure the change in fluorescence intensity or anisotropy.
-
The binding data is then plotted and fitted to a binding isotherm (e.g., Scatchard plot or non-linear regression) to calculate the dissociation constant (Kd).
Visualizing the Molecular Interactions and Pathways
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in fibrin polymerization and its inhibition.
Caption: The process of fibrin polymerization from fibrinogen activation to a stabilized clot.
Caption: Competitive inhibition of fibrin polymerization by a this compound peptide.
Conclusion
Peptides containing the this compound sequence, particularly GPRP, are potent and well-characterized inhibitors of fibrin polymerization. Their mechanism of action, centered on the competitive inhibition of the crucial "knob-hole" interactions, provides a strong basis for their potential as therapeutic agents. The quantitative data and experimental protocols outlined in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit this inhibitory pathway for the development of novel antithrombotic drugs. The continued investigation into the structure-activity relationships of these peptides and their in vivo efficacy will be critical in translating these findings into clinical applications.
References
- 1. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The primary fibrin polymerization pocket: Three-dimensional structure of a 30-kDa C-terminal γ chain fragment complexed with the peptide Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. pnas.org [pnas.org]
- 5. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A double-headed Gly-Pro-Arg-Pro ligand mimics the functions of the E domain of fibrin for promoting the end-to-end crosslinking of γ chains by factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The primary fibrin polymerization pocket: three-dimensional structure of a 30-kDa C-terminal gamma chain fragment complexed with the peptide Gly-Pro-Arg-Pro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthetic Inhibitor of Fibrin Polymerization [loxo.de]
- 10. Inhibition of fibrin polymerization by fragment d is affected by calcium, Gly-Pro-Arg and Gly-His-Arg. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Inhibition of fibrin polymerization by fragment d is affected by calcium, Gly-Pro-Arg and Gly-His-Arg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Peptide-Receptor Binding Studies with a Focus on the Pro-Arg-Gly Motif
For researchers, scientists, and drug development professionals, understanding the intricacies of peptide-receptor interactions is fundamental to advancing therapeutic innovation. This guide provides a comprehensive overview of the core principles and methodologies involved in receptor binding studies, with a special clarification on the term "Pro-Arg-Gly" (PRG) as it appears in scientific literature. While a specific receptor for the tripeptide this compound is not prominently documented, this sequence is part of larger peptides and the acronym "PRG" often refers to an intracellular signaling protein, PDZ-RhoGEF. This whitepaper will address this ambiguity and furnish a robust framework for conducting peptide-receptor binding assays.
Deciphering "this compound" in Receptor Binding Context
Initial investigation into "this compound receptor binding" reveals two primary interpretations of "PRG":
-
PDZ-RhoGEF (PRG): In the context of signal transduction, PRG commonly stands for Postsynaptic density 95/disk-large/ZO-1 (PDZ)-RhoGEF. This is an intracellular guanine nucleotide exchange factor that plays a crucial role in the Gα13 signaling pathway, particularly downstream of G protein-coupled receptors (GPCRs) like the Gastrin-Releasing Peptide Receptor (GRPR)[1]. It is not a ligand that binds to a cell-surface receptor but rather a component of an intracellular signaling cascade.
-
This compound Containing Peptides: The sequence this compound can be found within various peptides. For instance, proline- and arginine-rich peptides have been studied as allosteric modulators of the proteasome[2]. However, the tripeptide itself is not widely recognized as a standalone ligand with a specific, dedicated receptor.
Given this, this guide will focus on the broader principles of peptide-receptor binding studies, using the well-characterized GRPR system and its downstream signaling involving PDZ-RhoGEF (PRG) as a primary example.
Quantitative Data on Peptide-Receptor Interactions
The precise quantification of binding affinity is paramount in drug development. Key parameters include the equilibrium dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50). Due to the lack of a defined receptor for a "this compound" tripeptide, the following table presents example quantitative data for the interaction of Gastrin-Releasing Peptide (GRP) with its receptor, GRPR.
| Ligand | Receptor | Cell Line | Assay Type | Binding Affinity (Kd) | IC50/EC50 | Reference |
| Gastrin-Releasing Peptide (GRP) | GRPR | Caco-2 | Radioligand Binding | Not Specified | Not Specified | [1] |
| 125I-labeled Vasoactive Intestinal Peptide | VIP Receptor | Lung Homogenate | Radioligand Binding | Not Specified | Not Specified | [3] |
| NMDA Receptor Agonists | NMDA Receptor | Rat Cortical Neurons | Electrophysiology | 18 nM (Glycine) | Not Specified | [4] |
Note: This table is illustrative. Researchers should consult specific literature for the quantitative data relevant to their peptide and receptor of interest.
Experimental Protocols for Receptor Binding Assays
A variety of in vitro methods are available to characterize peptide-receptor interactions. The choice of assay depends on factors such as the nature of the receptor, the availability of labeled ligands, and the desired throughput.
This classic technique is used to determine the affinity and specificity of a ligand for its receptor.
Objective: To quantify the binding of a radiolabeled peptide to its receptor on cell membranes or intact cells.
Materials:
-
Radiolabeled peptide (e.g., ¹²⁵I- or ³H-labeled)
-
Cell membranes or whole cells expressing the target receptor
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors)
-
Unlabeled competitor ligand
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Protocol:
-
Receptor Preparation: Prepare cell membranes from tissues or cultured cells known to express the receptor of interest.
-
Assay Setup: In a multi-well plate, set up triplicate tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add radiolabeled ligand and receptor preparation to the binding buffer.
-
Non-specific Binding: Add radiolabeled ligand, receptor preparation, and a high concentration of unlabeled competitor ligand.
-
Competitive Binding: Add radiolabeled ligand, receptor preparation, and varying concentrations of the unlabeled test compound.
-
-
Incubation: Incubate the reactions at a specific temperature for a predetermined time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold. The filters will trap the receptor-bound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For competitive binding assays, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50. The Kd can be determined from saturation binding experiments[5][6].
This method offers a non-radioactive alternative for measuring ligand-receptor interactions.
Objective: To determine the binding affinity of a peptide to its receptor using an ELISA format.
Materials:
-
Recombinant receptor protein
-
Biotinylated peptide ligand
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
ELISA plates
-
Coating buffer (e.g., carbonate-bicarbonate buffer)
-
Blocking buffer (e.g., PBS with BSA or non-fat milk)
-
Wash buffer (e.g., PBS with Tween-20)
-
TMB substrate
-
Stop solution (e.g., H₂SO₄)
-
Plate reader
Protocol:
-
Receptor Coating: Coat the wells of an ELISA plate with the recombinant receptor protein diluted in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound receptor.
-
Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Ligand Binding: Add varying concentrations of the biotinylated peptide ligand to the wells and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate to remove unbound ligand.
-
Detection: Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate to remove unbound conjugate.
-
Signal Development: Add TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add stop solution to each well to turn the color yellow.
-
Data Acquisition: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Plot the absorbance against the log concentration of the biotinylated ligand to determine the binding affinity[7].
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for comprehension and execution. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Gastrin-Releasing Peptide (GRP) binding to its receptor (GRPR) initiates a signaling cascade that can involve the Gα13 subunit of the G protein. This, in turn, activates PDZ-RhoGEF (PRG), which promotes the exchange of GDP for GTP on RhoA, leading to the activation of downstream effectors like ROCK and subsequent cellular responses such as cell migration[1].
GRPR signaling cascade via PDZ-RhoGEF (PRG).
The following diagram outlines the key steps in a competitive radioligand binding assay, a common method for determining the affinity of a test compound for a receptor.
References
- 1. Gα13/PDZ-RhoGEF/RhoA Signaling Is Essential for Gastrin-Releasing Peptide Receptor–Mediated Colon Cancer Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Developmental Changes in NMDA Receptor Glycine Affinity and Ifenprodil Sensitivity Reveal Three Distinct Populations of NMDA Receptors in Individual Rat Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
In Silico Modeling of Pro-Arg-Gly Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the in silico modeling of Pro-Arg-Gly (PRG) and functionally similar Arg-Gly-Asp (RGD) peptide interactions. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to computationally investigate these critical biological motifs. This guide covers the theoretical underpinnings, practical methodologies for both computational and experimental approaches, and the visualization of relevant biological pathways and workflows.
Introduction to this compound (PRG) and Arg-Gly-Asp (RGD) Motifs
The tripeptide motifs this compound (PRG) and Arg-Gly-Asp (RGD) are of significant interest in biochemistry and drug development. The RGD motif is a well-established cell adhesion sequence found in numerous extracellular matrix (ECM) proteins, including fibronectin, vitronectin, and fibrinogen.[1][2] It is recognized by integrins, a family of transmembrane receptors that mediate cell-matrix and cell-cell interactions, playing a pivotal role in processes such as cell adhesion, migration, proliferation, and survival.[2][3] The Gly-Pro-Arg (GPR) sequence, a close relative of PRG, has been shown to be involved in processes like fibrinogen aggregation.[4][5]
The unique structural and chemical properties of proline, arginine, and glycine contribute to the specific functions of these motifs. Proline's rigid ring structure introduces conformational constraints, while arginine's guanidinium group is positively charged and can form strong electrostatic interactions and hydrogen bonds. Glycine, the smallest amino acid, provides flexibility to the peptide backbone. Understanding the interactions of these motifs at a molecular level is crucial for elucidating their roles in health and disease and for the rational design of therapeutics.
In Silico Modeling Approaches
In silico modeling offers powerful tools to investigate PRG/RGD interactions at an atomic level, providing insights that can be challenging to obtain through experimental methods alone. The primary computational techniques employed are molecular dynamics simulations and molecular docking.
Molecular Dynamics (MD) Simulations
MD simulations provide a dynamic view of molecular systems, allowing for the characterization of conformational changes, interaction energies, and the influence of the solvent environment.
Workflow for Molecular Dynamics Simulation of a Peptide-Protein Complex:
Caption: Workflow for MD simulation of peptide-protein interactions.
Experimental Protocol: Molecular Dynamics Simulation of a PRG/RGD Peptide with a Protein
This protocol provides a general outline for setting up and running an MD simulation using GROMACS, a popular open-source MD engine.
-
System Preparation:
-
Obtain Structures: Download the crystal structure of the protein-peptide complex from the Protein Data Bank (PDB) or generate a model using homology modeling.
-
Prepare Protein and Peptide: Separate the protein and peptide chains. Use tools like pdb2gmx in GROMACS to add missing hydrogen atoms, assign protonation states appropriate for the desired pH (typically 7.4), and generate a topology file.
-
Force Field Selection: Choose an appropriate force field. The CHARMM and AMBER force fields are widely used for protein simulations.[6][7][8] Ensure that parameters for any non-standard residues are available or can be generated.
-
Create Simulation Box: Define a simulation box (e.g., cubic, dodecahedron) and solvate the protein-peptide complex with a chosen water model (e.g., TIP3P, SPC/E).
-
Add Ions: Add ions (e.g., Na+, Cl-) to neutralize the system and to mimic physiological salt concentrations (e.g., 150 mM).
-
-
Simulation:
-
Energy Minimization: Perform energy minimization using the steepest descent algorithm to relax the system and remove any steric clashes.
-
Equilibration:
-
NVT Ensemble (Canonical): Equilibrate the system at a constant number of particles (N), volume (V), and temperature (T) to allow the solvent to equilibrate around the solute.
-
NPT Ensemble (Isothermal-Isobaric): Equilibrate at a constant number of particles (N), pressure (P), and temperature (T) to bring the system to the desired temperature and pressure.
-
-
Production Run: Run the production MD simulation for a desired length of time (nanoseconds to microseconds) to generate the trajectory for analysis.
-
-
Analysis:
-
Trajectory Analysis: Analyze the trajectory to assess the stability of the simulation (e.g., Root Mean Square Deviation - RMSD, Root Mean Square Fluctuation - RMSF) and to investigate specific interactions (e.g., hydrogen bond analysis).
-
Interaction Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to estimate the binding free energy.
-
Advanced Techniques: For more accurate binding free energy calculations, employ methods like umbrella sampling or free energy perturbation (FEP).
-
Table 1: Key Parameters for MD Simulations
| Parameter | Typical Value/Choice | Description |
| Force Field | CHARMM36m, AMBER ff14SB | A set of parameters describing the potential energy of the system. |
| Water Model | TIP3P, SPC/E | A model representing the water molecules in the simulation. |
| Ensemble | NVT, NPT | Statistical mechanics ensemble used for equilibration and production runs. |
| Temperature | 300 K or 310 K | The temperature at which the simulation is run, typically physiological temperature. |
| Pressure | 1 bar | The pressure at which the simulation is run. |
| Time Step | 2 fs | The time interval between successive steps in the integration of the equations of motion. |
| Simulation Length | 100 ns - 1 µs | The total duration of the production simulation. Longer simulations provide better sampling. |
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand (peptide) when bound to a receptor (protein) to form a stable complex. It is a computationally less expensive method than MD simulation and is often used for virtual screening of large compound libraries.
Workflow for Molecular Docking of a Peptide to a Protein:
Caption: Workflow for molecular docking of a peptide to a protein.
Experimental Protocol: Molecular Docking of a PRG/RGD Peptide
This protocol outlines the general steps for performing peptide-protein docking using a tool like AutoDock Vina.
-
Preparation:
-
Receptor Preparation: Start with a PDB structure of the target protein. Remove water molecules and any co-crystallized ligands. Add polar hydrogen atoms and assign partial charges.
-
Ligand Preparation: Generate a 3D structure of the PRG/RGD peptide. This can be done using peptide building tools or from a known structure. Assign partial charges and define rotatable bonds.
-
-
Docking:
-
Grid Box Definition: Define a search space (grid box) on the receptor that encompasses the putative binding site.
-
Run Docking: Execute the docking program, which will sample different conformations and orientations of the peptide within the defined grid box.
-
-
Analysis:
-
Scoring and Ranking: The docking program will output a set of predicted binding poses, each with a corresponding binding score (e.g., binding affinity in kcal/mol).
-
Visualization and Analysis: Visualize the top-ranked poses in a molecular graphics program to analyze the interactions (e.g., hydrogen bonds, electrostatic interactions) between the peptide and the protein.
-
Refinement (Optional): The best docking pose can be used as a starting structure for a short MD simulation to refine the complex and assess its stability.
-
Experimental Validation and Quantitative Data
Computational models should be validated with experimental data. Techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are commonly used to quantitatively measure binding affinities.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (e.g., peptide) to a ligand (e.g., protein) immobilized on a sensor chip in real-time.
Experimental Protocol: Surface Plasmon Resonance
-
Immobilization: Covalently attach the purified protein (ligand) to the sensor chip surface using amine coupling chemistry.
-
Binding Assay: Flow different concentrations of the peptide (analyte) over the sensor chip.
-
Data Acquisition: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of the analyte binding to the ligand.
-
Data Analysis: Fit the binding data to a suitable model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Protocol: Isothermal Titration Calorimetry
-
Sample Preparation: Prepare solutions of the purified protein and peptide in the same buffer to minimize heats of dilution.
-
Titration: Titrate the peptide solution from a syringe into the protein solution in the sample cell of the calorimeter.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[9]
Table 2: Quantitative Binding Data for PRG/RGD-like Peptides
| Peptide | Interacting Protein | Method | Binding Affinity (KD or IC50) | Reference |
| Gly-Pro-Arg-Pro | Fibrinopeptide A | NMR | ~1 x 10-4 M | [4][5] |
| RGD Peptides | Integrin αvβ3 | Molecular Dynamics | - | [10] |
| RWRFPARP (MBM1) | Menin | BLI-assisted AS-MS | 3800 nM | [11] |
| Optimized MBM1 | Menin | BLI-assisted AS-MS | 34 nM | [11] |
| Biotin-murine EGF | EGFR-Fc | Alpha Assay | ~2.8 nM | [12] |
| HDM2 | p53 peptide | Alpha Assay | ~0.3 µM | [12] |
Signaling Pathways Involving RGD Motifs
The RGD motif is a key player in mediating cell adhesion and signaling through its interaction with integrins. The binding of RGD-containing ECM proteins like fibronectin to integrins triggers a cascade of intracellular events known as outside-in signaling.
Integrin-Fibronectin Signaling Pathway:
Caption: Simplified Integrin-Fibronectin Signaling Pathway.
Upon binding of the RGD motif in fibronectin to integrin receptors, the integrins cluster and recruit focal adhesion kinase (FAK) to the plasma membrane.[8] This leads to the autophosphorylation of FAK, creating a binding site for Src family kinases. Src then further phosphorylates FAK, leading to the recruitment of other signaling molecules like Grb2-SOS, which in turn activates the Ras-MAPK pathway.[13] FAK can also activate the PI3K-Akt pathway.[8] These signaling cascades ultimately regulate a variety of cellular responses, including cell adhesion, migration, proliferation, and survival.[3][8]
Conclusion
In silico modeling, in conjunction with experimental validation, provides a powerful framework for investigating the intricate interactions of this compound and related motifs. The methodologies outlined in this guide, from molecular dynamics simulations and docking to biophysical binding assays, offer a multi-faceted approach to understanding the roles of these motifs in biological systems. A thorough understanding of these interactions is paramount for the development of novel therapeutics targeting a wide range of diseases where these motifs play a critical role. The continued development of computational methods and force fields will further enhance our ability to accurately model and predict the behavior of these important biological building blocks.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Arginylglycylaspartic acid - Wikipedia [en.wikipedia.org]
- 3. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Dynamics Simulation of the p53 N-terminal peptide – Bonvin Lab [bonvinlab.org]
- 5. pnas.org [pnas.org]
- 6. Additive CHARMM36 Force Field for Nonstandard Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Additive CHARMM36 Force Field for Nonstandard Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A consistent force field parameter set for zwitterionic amino acid residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular basis for the targeted binding of RGD-containing peptide to integrin αVβ3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Automated affinity selection for rapid discovery of peptide binders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. Integrin Cell Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
The Endogenous Tripeptide Pro-Arg-Gly: An In-depth Technical Guide to a Putative Signaling Molecule
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tripeptide Prolyl-Arginyl-Glycine (Pro-Arg-Gly) is an endogenous oligopeptide whose physiological role is an emerging area of scientific inquiry. While direct research on endogenous this compound is limited, the biological activities of structurally related peptides, particularly its isomer Gly-Pro-Arg, provide a foundation for understanding its potential functions. This document synthesizes the current, albeit inferred, knowledge regarding the physiological roles of peptides closely related to this compound, focusing on neuroprotection, inflammation, and coagulation. It presents available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to serve as a comprehensive resource for researchers in cellular biology and drug development.
Introduction
Oligopeptides, short chains of amino acids, are increasingly recognized as critical signaling molecules in a variety of physiological processes. The tripeptide this compound and its isomers are derived from the breakdown of extracellular matrix proteins, such as collagen, or may be synthesized de novo. While the specific endogenous functions of this compound remain to be fully elucidated, studies on the closely related peptide, Gly-Pro-Arg (GPR), have demonstrated significant neuroprotective effects against amyloid-beta (Aβ)-induced neuronal death, a hallmark of Alzheimer's disease.[1] Furthermore, other related proline- and arginine-containing peptides have been implicated in the regulation of inflammation and coagulation, suggesting a potential multifaceted role for the this compound motif in cellular signaling.
This technical guide will provide a detailed overview of the known biological activities of peptides closely related to this compound, with a focus on providing the quantitative data and experimental context necessary for future research and therapeutic development.
Potential Physiological Roles and Mechanisms
Based on studies of structurally similar peptides, the potential physiological roles of endogenous this compound can be inferred in the following areas:
Neuroprotection
The most well-documented potential role for a this compound related peptide is in neuroprotection, based on studies of Gly-Pro-Arg (GPR). GPR has been shown to protect and rescue cultured rat hippocampal neurons from Aβ-induced apoptosis.[1]
GPR exerts its neuroprotective effects by inhibiting the caspase-3/p53-dependent apoptotic pathway induced by Aβ.[1] Aβ peptides trigger neuronal apoptosis, and GPR has been demonstrated to prevent the activation of caspase-3 and reduce the number of p53-positive cells in the presence of Aβ.[1]
Caption: Inferred neuroprotective signaling pathway of Gly-Pro-Arg.
Regulation of Inflammation
The related tripeptide Pro-Gly-Pro (PGP) is a known neutrophil chemoattractant that acts via the CXCR2 receptor, suggesting a potential pro-inflammatory role. This hints that this compound could also interact with chemokine signaling pathways.
Anticoagulation
The tetrapeptide Arg-Pro-Gly-Pro has been found to possess anticoagulant, fibrinolytic, and antiplatelet effects, indicating that peptides containing the Arg-Pro-Gly motif may play a role in regulating hemostasis.
Quantitative Data
The following table summarizes the available quantitative data for the biological effects of peptides related to this compound.
| Peptide | Biological Effect | Assay System | Effective Concentration | Reference |
| Gly-Pro-Arg | Neuroprotection against Aβ-induced toxicity | Cultured rat hippocampal neurons | 10-100 µM | [1] |
| Gly-Pro-Arg | Prevention of Aβ-mediated caspase-3 activation | Cultured rat hippocampal neurons | Not specified | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the foundational research in this area.
Assessment of Neuroprotection by Gly-Pro-Arg
The neuroprotective effects of Gly-Pro-Arg against Aβ-induced toxicity were evaluated using primary cultures of rat hippocampal neurons.[1]
Experimental Workflow:
Caption: Experimental workflow for assessing neuroprotective effects.
Detailed Steps:
-
Primary Neuron Culture: Hippocampal neurons are isolated from embryonic day 18 Sprague-Dawley rats and cultured in a suitable medium.
-
Treatment: After a set period in culture, neurons are treated with amyloid-beta peptides (Aβ25-35 or Aβ1-40) in the presence or absence of varying concentrations of Gly-Pro-Arg (10-100 µM).[1]
-
Assessment of Cell Viability and Death:
-
LDH Assay: Lactate dehydrogenase release into the culture medium is measured as an indicator of cell death.
-
MTT Assay: The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is quantified to assess cell viability.
-
-
Measurement of Apoptotic Markers:
-
Caspase-3 Activation: The activity of caspase-3 is measured using a fluorometric substrate.
-
p53 Expression: The number of p53-positive cells is determined by immunohistochemistry.
-
Future Directions and Conclusion
The physiological role of endogenous this compound is a promising yet underexplored field. The neuroprotective properties of the related peptide Gly-Pro-Arg highlight a potential therapeutic avenue for neurodegenerative diseases. Future research should focus on:
-
Detection and Quantification: Developing sensitive methods to detect and quantify endogenous this compound in biological tissues and fluids.
-
Receptor Identification: Identifying the specific cell surface receptors that bind to this compound.
-
Signaling Pathway Elucidation: Delineating the downstream signaling cascades activated by this compound binding.
-
In Vivo Studies: Investigating the physiological effects of this compound in animal models of disease.
References
Pro-Arg-Gly in cell signaling pathways
An In-Depth Technical Guide on the Role of Pro-Arg-Gly and its Isomer Gly-Pro-Arg in Cell Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small peptides are increasingly recognized as critical regulators of cellular communication and signaling. Among these, the tripeptide this compound (PRG) and its isomer Gly-Pro-Arg (GPR) are emerging as molecules of interest, particularly in the context of neuroprotection and cytoprotection. These peptides may function as matrikines, which are bioactive fragments derived from the degradation of extracellular matrix (ECM) proteins that can modulate cellular activities.[1][2] While research into the specific signaling mechanisms of this compound is still developing, significant insights have been gained from studies on Gly-Pro-Arg, which has demonstrated a potent ability to counteract apoptotic signaling cascades initiated by neurotoxic stimuli.
One study has also indicated that this compound administration in rats with persistent hyperglycemia can improve blood antiplatelet and anticoagulant-fibrinolytic potential and normalize blood sugar levels, though the detailed molecular pathways for these effects remain to be elucidated. This guide will focus primarily on the well-documented neuroprotective signaling pathway of Gly-Pro-Arg, presenting the core mechanism, quantitative data from key experiments, detailed experimental protocols, and visualizations of the relevant pathways and workflows.
Core Signaling Pathway: Neuroprotection via Inhibition of Apoptosis
The primary documented signaling function of the Gly-Pro-Arg (GPR) tripeptide is its neuroprotective role against amyloid-beta (Aβ)-induced neuronal death, a key pathological feature of Alzheimer's disease.[3] Aβ peptides trigger apoptosis in neurons through a signaling cascade involving the tumor suppressor protein p53 and the executioner caspase, caspase-3.[3][4]
The pathway proceeds as follows:
-
Initiation: Extracellular amyloid-beta peptides (specifically Aβ25-35 and Aβ1-40) act as a toxic stimulus to neurons.[3]
-
p53 Upregulation: Aβ exposure leads to an increased expression of the p53 protein.[3][5] p53 is a transcription factor that, upon activation by cellular stress, can induce the expression of pro-apoptotic genes.[6][7]
-
Caspase-3 Activation: The upregulation of p53 is linked to the activation of caspase-3, a key protease that executes the final stages of apoptosis by cleaving numerous cellular substrates.
-
Apoptosis: Activated caspase-3 leads to the characteristic morphological and biochemical changes of apoptosis, culminating in cell death.[3]
Gly-Pro-Arg intervenes in this pathway by effectively inhibiting both the Aβ-mediated increase in p53-positive cells and the subsequent activation of caspase-3.[3] This dual inhibition suggests that GPR can rescue cultured rat hippocampal neurons from Aβ-induced cell death by blocking the p53-dependent apoptotic cascade.[3]
Signaling Pathway Diagram
Caption: GPR inhibits the Aβ-induced p53 and Caspase-3 apoptotic pathway.
Data Presentation
The following table summarizes the quantitative data from the key study investigating the neuroprotective effects of Gly-Pro-Arg (GPR) against amyloid-beta (Aβ) toxicity in cultured rat hippocampal neurons.[3]
| Parameter | Molecule | Concentration | Effect |
| Neurotoxic Agent | Aβ (25-35) | 20 µM | Significantly activates caspase-3 and induces neuronal death. |
| Neurotoxic Agent | Aβ (1-40) | 5 µM | Significantly activates caspase-3 and induces neuronal death. |
| Protective Agent | Gly-Pro-Arg (GPR) | 10 - 100 µM | Prevents Aβ-mediated increase in LDH release and inhibition of MTT reduction. |
| Protective Agent | Gly-Pro-Arg (GPR) | 10 - 100 µM | Effectively prevents Aβ-mediated activation of caspase-3. |
| Protective Agent | Gly-Pro-Arg (GPR) | 10 - 100 µM | Prevents the Aβ-mediated increase in the number of p53-positive cells. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are synthesized protocols for the key experiments cited in the study of GPR's neuroprotective effects.
Caspase-3 Activity Assay (Colorimetric)
This protocol is based on the spectrophotometric detection of the chromophore p-nitroanilide (pNA) after cleavage from the labeled substrate DEVD-pNA by active caspase-3.[8][9][10]
Materials:
-
Cultured neurons (e.g., rat hippocampal neurons)
-
Apoptosis-inducing agent (e.g., Amyloid-Beta peptide)
-
Test compound (Gly-Pro-Arg)
-
Chilled Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)
-
Protein quantification assay kit (e.g., BCA assay)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% Glycerol, 4 mM DTT)
-
Caspase-3 Substrate (DEVD-pNA, 4 mM stock)
-
96-well microplate
-
Microplate reader (capable of reading absorbance at 405 nm)
Procedure:
-
Cell Culture and Treatment: Plate neurons at a suitable density and culture under standard conditions. Treat cells with the neurotoxic agent (Aβ) with or without the protective peptide (GPR) for the desired time. Include untreated control wells.
-
Cell Lysis:
-
Pellet suspension cells or scrape adherent cells and collect by centrifugation (e.g., 600 x g for 5 minutes at 4°C).
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the pellet in chilled Cell Lysis Buffer (e.g., 50 µL per 1-5 x 10⁶ cells) and incubate on ice for 10-20 minutes.[9][10]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g for 15 minutes at 4°C) to pellet cellular debris.
-
Collect the supernatant (cytosolic extract) and keep it on ice.
-
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA or similar assay. This is for normalization of caspase activity.
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of cell lysate per well. Adjust the protein amount to be equal across all samples (e.g., 50-200 µg) by diluting with Cell Lysis Buffer.[9]
-
Prepare a master mix of 2x Reaction Buffer with DTT. Add 50 µL of this mix to each well.
-
Add 5 µL of the 4 mM DEVD-pNA substrate to each well to start the reaction (final concentration 200 µM).[9]
-
Mix gently and incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader. The absorbance is directly proportional to the amount of pNA released and thus to the caspase-3 activity.
p53 Expression Analysis by Western Blot
This protocol describes the detection and relative quantification of p53 protein levels in cell lysates.
Materials:
-
Cell lysates (prepared as in section 4.1)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-p53)
-
Secondary antibody (HRP-conjugated)
-
Loading control primary antibody (e.g., anti-β-actin)
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysate with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) from each sample into the wells of an SDS-PAGE gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-p53 antibody (at a manufacturer-recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with wash buffer (TBST).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step (4.2.6).
-
Detection: Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Re-probing: The membrane can be stripped and re-probed with a loading control antibody (e.g., β-actin) to ensure equal protein loading across lanes.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p53 band intensity to the corresponding loading control band intensity for relative quantification.
Mandatory Visualizations
Experimental Workflow: Caspase-3 Colorimetric Assay
Caption: Workflow for a colorimetric caspase-3 activity assay.
References
- 1. A mechanism for matrikine regulation in acute inflammatory lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Extracellular Matrix: Its Composition, Function, Remodeling, and Role in Tumorigenesis [mdpi.com]
- 3. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p53 Expression Induces Apoptosis in Hippocampal Pyramidal Neuron Cultures | Journal of Neuroscience [jneurosci.org]
- 6. academic.oup.com [academic.oup.com]
- 7. How does p53 induce apoptosis and how does this relate to p53-mediated tumour suppression? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. abcam.com [abcam.com]
- 10. mpbio.com [mpbio.com]
The Discovery of Novel Pro-Arg-Gly (PRG) Binding Partners: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the methodologies for identifying and characterizing novel binding partners for the Pro-Arg-Gly (PRG) tripeptide motif. While the PRG motif itself is an emerging area of study, this guide draws upon established principles of protein-protein interaction analysis and knowledge from related proline-rich and Arg-Gly-Asp (RGD) motifs to provide a comprehensive framework for future research and drug development.
Introduction to this compound (PRG) Motifs
Short linear motifs (SLiMs) are crucial for mediating protein-protein interactions and are integral to cellular signaling. The this compound (PRG) motif, characterized by the sequential arrangement of proline, arginine, and glycine residues, represents a potential class of SLiMs with largely unexplored functions. The presence of a proline residue suggests a structurally constrained peptide backbone, which can facilitate specific recognition by binding domains. The positively charged arginine residue can participate in electrostatic interactions, while the small, flexible glycine residue may allow for conformational adjustments upon binding.
Notably, the PRG motif shares partial sequence identity with the well-characterized Arg-Gly-Asp (RGD) motif, a canonical recognition sequence for integrin receptors that plays a pivotal role in cell adhesion, migration, and signaling[1][2][3][4][5][6]. This similarity suggests that integrins could be potential, though yet unconfirmed, binding partners for PRG-containing proteins.
Furthermore, research has identified a class of WW domains that recognize a Pro-Arg (PR) motif, highlighting a potential family of PRG-binding proteins.[7][8][9] This guide will delve into the experimental approaches required to identify and validate such interactions, quantify their binding affinities, and elucidate the downstream signaling consequences.
Experimental Protocols for Identifying PRG Binding Partners
The identification of novel protein-protein interactions is a multi-step process that begins with screening techniques to identify potential candidates, followed by validation and quantitative characterization of these interactions.
Initial Screening for Potential Binding Partners
a) Pull-Down Assay followed by Mass Spectrometry: This is a common in vitro method to isolate potential binding partners from a complex mixture of proteins.[10]
-
Principle: A "bait" protein containing the PRG motif (either a synthetic peptide or a recombinant protein) is immobilized on beads. A cell lysate ("prey") is then incubated with these beads. Proteins that bind to the PRG motif will be "pulled down" with the beads. After washing away non-specific binders, the bound proteins are eluted and identified using mass spectrometry.[11]
-
Protocol Outline:
-
Bait Preparation: Synthesize a biotinylated PRG-containing peptide or express a recombinant PRG-containing protein with an affinity tag (e.g., GST, His-tag).
-
Immobilization: Incubate the bait with streptavidin- or glutathione-coated agarose beads.
-
Lysate Preparation: Prepare a cell or tissue lysate under non-denaturing conditions to preserve protein interactions.
-
Binding: Incubate the immobilized bait with the cell lysate.
-
Washing: Wash the beads extensively with a suitable buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads.
-
Identification: Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
b) Yeast Two-Hybrid (Y2H) Screening: This is an in vivo technique that detects binary protein-protein interactions within a yeast cell.[4][5][12][13][14]
-
Principle: The Y2H system is based on the modular nature of transcription factors, which have a DNA-binding domain (BD) and a transcriptional activation domain (AD). The PRG-containing "bait" is fused to the BD, and a library of "prey" proteins is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
-
Protocol Outline:
-
Vector Construction: Clone the PRG-containing sequence into a "bait" vector (fused to a DNA-BD) and a cDNA library into a "prey" vector (fused to an AD).
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with the bait and prey plasmids.
-
Selection: Plate the transformed yeast on selective media lacking specific nutrients. Only yeast cells with interacting bait and prey proteins will grow.
-
Prey Identification: Isolate the prey plasmids from the positive colonies and sequence the cDNA inserts to identify the interacting proteins.
-
Validation and Quantitative Analysis of Interactions
Once potential binding partners have been identified, the interactions must be validated and quantified using biophysical techniques.
a) Surface Plasmon Resonance (SPR): SPR is a label-free optical technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.[2][3][15][16][17]
-
Principle: One interacting partner (the "ligand," e.g., a PRG peptide) is immobilized on a sensor chip. The other partner (the "analyte," e.g., a purified potential binding protein) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.
-
Protocol Outline:
-
Ligand Immobilization: Covalently attach the PRG-containing peptide or protein to the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the purified analyte over the sensor surface and monitor the binding response.
-
Dissociation: Flow buffer over the chip to monitor the dissociation of the analyte from the ligand.
-
Data Analysis: Fit the association and dissociation curves to a kinetic model to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
-
b) Bio-Layer Interferometry (BLI): BLI is another label-free optical technique that measures biomolecular interactions in real-time.[1][9][18][19][20]
-
Principle: A biosensor tip coated with one of the interacting molecules is dipped into a solution containing the other molecule. The binding of the molecules to the tip causes a change in the interference pattern of light reflected from the tip, which is proportional to the number of bound molecules.
-
Protocol Outline:
-
Biosensor Loading: Immobilize the biotinylated PRG peptide onto a streptavidin-coated biosensor tip.
-
Association: Dip the biosensor into wells containing different concentrations of the analyte and measure the association.
-
Dissociation: Move the biosensor to wells containing only buffer to measure dissociation.
-
Data Analysis: Similar to SPR, analyze the kinetic data to determine k_on, k_off, and K_D.
-
c) Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat change associated with a binding event.[7][8][21][22]
-
Principle: A solution of one molecule (e.g., a PRG peptide) is titrated into a solution of its binding partner in a sample cell. The heat released or absorbed during the interaction is measured.
-
Protocol Outline:
-
Sample Preparation: Prepare precise concentrations of the PRG peptide and the binding protein in the same buffer.
-
Titration: Inject small aliquots of the peptide solution into the protein solution in the calorimeter.
-
Heat Measurement: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat signals and fit the data to a binding model to determine the binding affinity (K_D), stoichiometry (n), and enthalpy of binding (ΔH).
-
Quantitative Data on PRG Binding Partners
While extensive research has been conducted on the RGD motif, quantitative binding data for the PRG motif is still emerging. The table below is intended to serve as a template for organizing future findings. Researchers are encouraged to populate this table as new PRG binding partners are discovered and their interactions are quantified.
| PRG-Containing Protein/Peptide | Binding Partner | Experimental Method | Dissociation Constant (K_D) | IC50 | Reference |
| Example: Synthetic PRG Peptide | WW Domain of FBP30 (Hypothetical) | Surface Plasmon Resonance | Data Not Available | Data Not Available | [7] |
| Example: Extracellular Matrix Protein Fragment | Integrin αvβ3 (Hypothetical) | Bio-Layer Interferometry | Data Not Available | Data Not Available |
Note: The entries in this table are hypothetical examples to illustrate its structure. Currently, there is a lack of published, peer-reviewed quantitative binding data specifically for the this compound motif.
Signaling Pathways and Experimental Workflows
Visualizing the complex relationships in biological systems is crucial for understanding their function. The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and a hypothetical signaling pathway involving a PRG motif.
Experimental Workflow for PRG Binding Partner Identification
Caption: Workflow for identifying and validating novel PRG binding partners.
Hypothetical PRG-Mediated Signaling Pathway
Based on the known function of the related RGD motif in integrin signaling and a report suggesting the involvement of a this compound tripeptide in regulating anticoagulation and insular systems, a hypothetical signaling pathway can be proposed.[23] This model serves as a framework for future investigation.
Caption: A hypothetical signaling pathway initiated by PRG motif binding.
Conclusion and Future Directions
The discovery of novel this compound binding partners holds significant potential for advancing our understanding of cellular signaling and for the development of new therapeutic agents. The experimental strategies outlined in this guide provide a robust framework for identifying and characterizing these interactions. A critical next step for the field will be the systematic application of these techniques to build a comprehensive library of PRG binding partners and to populate the quantitative data table with precise binding affinities. Furthermore, elucidating the specific signaling pathways regulated by PRG-mediated interactions will be essential for translating these fundamental discoveries into tangible benefits for researchers, scientists, and drug development professionals. The similarity to the RGD motif and the identified interaction of Pro-Arg motifs with WW domains provide promising starting points for these future investigations.
References
- 1. Active Peptides and Motifs within Collagen and Other ECM Proteins [scirp.org]
- 2. Early integrin binding to Arg-Gly-Asp peptide activates actin polymerization and contractile movement that stimulates outward translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Engineered cystine knot peptides that bind αvβ3, αvβ5, and α5β1 integrins with low nanomolar affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Early integrin binding to Arg-Gly-Asp peptide activates actin polymerization and contractile movement that stimulates outward translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of multimerization of a linear Arg-Gly-Asp peptide on integrin binding affinity and specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A novel pro-Arg motif recognized by WW domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WW Domains Provide a Platform for the Assembly of Multiprotein Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WW domain - Wikipedia [en.wikipedia.org]
- 10. This compound | C13H24N6O4 | CID 9862240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Probing the ligand binding specificity of FNBP4 WW domains and interaction with FH1 domain of FMN1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. FE65 Constitutes the Functional Link between the Low-Density Lipoprotein Receptor-Related Protein and the Amyloid Precursor Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The FE65 proteins and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WW Protein Domain | Cell Signaling Technology [cellsignal.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pnas.org [pnas.org]
- 19. uniprot.org [uniprot.org]
- 20. FE65 and FE65L1 amyloid precursor protein–binding protein compound null mice display adult-onset cataract and muscle weakness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. Multivalent Binding of Formin-binding Protein 21 (FBP21)-Tandem-WW Domains Fosters Protein Recognition in the Pre-spliceosome - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Arginine-containing tripeptide this compound is involved in the regulation of the function of anticoagulation and insular systems under persistent hyperglycemia. | Sigma-Aldrich [sigmaaldrich.com]
The Neuroprotective Potential of Gly-Pro-Arg (GPR) Peptide: A Technical Guide for Researchers
For Immediate Release
[City, State] – [Date] – A growing body of preclinical evidence suggests the tripeptide Gly-Pro-Arg (GPR) holds significant promise as a neuroprotective agent, demonstrating efficacy in models of neurodegenerative diseases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the core scientific findings, experimental methodologies, and known mechanisms of action related to the neuroprotective effects of GPR.
Core Findings: GPR's Anti-Apoptotic Action in Alzheimer's Disease Models
Initial research has primarily focused on the protective effects of GPR in the context of Alzheimer's disease pathology. In vitro studies utilizing cultured rat hippocampal neurons exposed to amyloid-beta (Aβ) peptide, a key contributor to Alzheimer's pathogenesis, have demonstrated that GPR can rescue neurons from Aβ-induced cell death.[1][2]
Key Quantitative Data from In Vitro Studies:
| Parameter | Effective Concentration of GPR | Experimental Model | Key Findings | Reference |
| Cell Viability (MTT Assay) | 10-100 µM | Cultured rat hippocampal neurons with Aβ-induced toxicity | GPR prevented the Aβ-mediated inhibition of MTT reduction, even in neurons pre-exposed to Aβ for 24 or 48 hours. | [1][2] |
| Cell Death (LDH Release Assay) | 10-100 µM | Cultured rat hippocampal neurons with Aβ-induced toxicity | GPR prevented the Aβ-mediated increase in lactate dehydrogenase (LDH) release. | [1][2] |
| Caspase-3 Activation | 50 µM | Cultured rat hippocampal neurons exposed to 20 µM Aβ25-35 or 5 µM Aβ1-40 | GPR effectively prevented the Aβ-mediated activation of caspase-3. | [1][2] |
| p53 Expression | 50 µM | Cultured rat hippocampal neurons exposed to Aβ | GPR prevented the Aβ-induced increase in the number of p53-positive cells. | [1][2] |
Mechanistic Insights: Targeting the Apoptotic Cascade
The primary neuroprotective mechanism of GPR identified to date is the inhibition of the caspase-3/p53-dependent apoptotic pathway.[1][2] In response to neurotoxic insults such as Aβ, this pathway is activated, leading to programmed cell death. GPR intervenes by preventing the activation of caspase-3, a key executioner caspase in the apoptotic cascade, and by suppressing the expression of the tumor suppressor protein p53, which can trigger apoptosis under conditions of cellular stress.
Expanding the Scope: Neuroprotection Beyond Anti-Apoptosis
While the anti-apoptotic effects of GPR are well-documented, the related endogenous peptide, Pro-Gly-Pro (PGP), offers insights into broader neuroprotective mechanisms that may also be relevant to GPR. PGP has demonstrated neuroprotective and anti-inflammatory properties in models of traumatic brain injury and stroke.[3][4][5]
Key Mechanisms of PGP:
-
Reduction of Calcium Overload: PGP prevents the acute increase in intracellular calcium following neuronal injury, a key trigger for cell death pathways.[3][4]
-
Mitochondrial Protection: The peptide prevents the sharp drop in mitochondrial membrane potential, preserving mitochondrial function and preventing the release of pro-apoptotic factors.[3][4]
-
Anti-inflammatory Effects: PGP has been shown to reduce astrogliosis, a marker of neuroinflammation, and modulate the expression of genes associated with the immune response.[3][5][6]
-
Trophic Support: PGP treatment has been associated with increased levels of Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal survival and growth.[3][4]
These findings suggest that the neuroprotective effects of GPR may extend beyond its direct anti-apoptotic actions to include anti-inflammatory and other supportive roles in the brain. Further research is warranted to explore these potential mechanisms for GPR.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize the neuroprotective effects of GPR are provided below.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate primary hippocampal neurons in 96-well plates at a suitable density and culture for 24-48 hours.
-
Treatment: Treat the cells with varying concentrations of GPR (e.g., 10-100 µM) for a specified pre-incubation period.
-
Induction of Toxicity: Add Aβ peptide (e.g., 20 µM Aβ25-35 or 5 µM Aβ1-40) to the wells and incubate for 24-48 hours.
-
MTT Addition: Add MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 3-4 hours at 37°C.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cell Death Assessment: LDH Release Assay
The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection: After the treatment period, carefully collect the culture supernatant from each well.
-
LDH Reaction: In a separate 96-well plate, mix the collected supernatant with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add a stop solution to terminate the reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Apoptosis Assessment: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, using a fluorogenic or colorimetric substrate.
Protocol:
-
Cell Lysis: After treatment, lyse the cells using a specific lysis buffer to release intracellular contents.
-
Protein Quantification: Determine the total protein concentration of each lysate to normalize the results.
-
Caspase-3 Reaction: Incubate the cell lysate with a caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) in a 96-well plate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Signal Detection: Measure the colorimetric signal at 405 nm or the fluorescent signal at an excitation/emission of 380/460 nm using a microplate reader.
Protein Expression Analysis: Western Blot for p53
Western blotting allows for the detection and quantification of specific proteins in a sample.
Protocol:
-
Protein Extraction and Quantification: Extract total protein from treated cells and determine the concentration.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to p53 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an HRP substrate and detect the chemiluminescent signal using an imaging system.
Future Directions and Considerations
While the current findings are encouraging, further research is necessary to fully elucidate the therapeutic potential of the GPR peptide. Key areas for future investigation include:
-
In Vivo Efficacy: Studies in animal models of neurodegenerative diseases are crucial to validate the in vitro findings and assess the peptide's ability to cross the blood-brain barrier.
-
Broader Mechanistic Studies: Investigating the role of GPR in modulating neuroinflammation, oxidative stress, and other relevant signaling pathways, such as the PI3K/Akt pathway, will provide a more comprehensive understanding of its neuroprotective actions.
-
Pharmacokinetics and Bioavailability: Characterizing the stability, half-life, and bioavailability of GPR will be essential for its development as a therapeutic agent.
-
Exploration in Other Neurodegenerative Models: Evaluating the efficacy of GPR in models of Parkinson's disease, stroke, and other neurological disorders could broaden its potential applications.
This technical guide summarizes the current state of knowledge on the neuroprotective effects of the Gly-Pro-Arg peptide. The data presented herein provide a strong rationale for continued investigation into this promising therapeutic candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Insight into Glyproline Peptides’ Activity through the Modulation of the Inflammatory and Neurosignaling Genetic Response Following Cerebral Ischemia–Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Pro-Arg-Gly in Anticoagulation Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Pro-Arg-Gly (PRG) and its related sequences have emerged as significant modulators of hemostasis, exhibiting anticoagulant, antiplatelet, and fibrinolytic properties. This technical guide provides a comprehensive overview of the core mechanisms by which PRG and associated peptides influence the coagulation cascade, platelet function, and fibrinolytic system. The information presented herein is intended to support further research and development of novel antithrombotic agents.
Core Mechanisms of Action
The this compound sequence and its analogues exert their effects through multiple interactions within the complex network of the anticoagulation system. These interactions primarily involve the inhibition of key enzymatic reactions in the coagulation cascade and interference with cellular components of hemostasis.
Interaction with the Coagulation Cascade
Peptides containing the this compound motif have been shown to influence the coagulation cascade, leading to a prolongation of clotting times. This is achieved through the direct and indirect inhibition of coagulation factors.
a. Thrombin Inhibition:
While direct quantitative data for the PRG tripeptide's interaction with thrombin is still under investigation, studies on longer peptides containing this sequence, such as Arg-Pro-Pro-Gly-Phe (RPPGF), reveal a mechanism of action that involves binding to the active site of thrombin. RPPGF acts as a competitive inhibitor of α-thrombin.[1] This interaction prevents thrombin from cleaving its substrates, most notably fibrinogen, thereby inhibiting the final step of the common coagulation pathway.
b. Influence on the Intrinsic Pathway:
Studies on related glyproline peptides suggest an impact on the intrinsic pathway of coagulation. Thromboelastography has revealed that these peptides can lead to an increase in the reaction time (R) and coagulation time (K), indicating a delay in the initiation and amplification of the clotting process.[2]
Modulation of Platelet Aggregation
The this compound sequence is distinct from the well-characterized Arg-Gly-Asp (RGD) sequence, which is a potent inhibitor of platelet aggregation through its interaction with integrin receptors like GPIIb/IIIa.[1][3] While PRG-containing peptides demonstrate antiplatelet effects, their precise mechanism of interaction with platelets is an area of active research. It is hypothesized that they may interfere with platelet activation or aggregation through alternative pathways, possibly by modulating thrombin's interaction with platelet receptors like PAR1. The peptide RPPGF, for instance, has been shown to block the thrombin cleavage site on PAR1.[1]
Enhancement of Fibrinolysis
In addition to their anticoagulant and antiplatelet activities, PRG and related peptides have been observed to possess fibrinolytic properties.[4] This suggests an ability to promote the breakdown of existing fibrin clots. The proposed mechanism involves the enhancement of enzymatic and non-enzymatic fibrinolytic activity in the blood plasma. This could be due to an influence on the activation of plasminogen to plasmin or an interaction with components of the fibrinolytic system.
Quantitative Data
The following table summarizes the available quantitative data for peptides containing the this compound sequence and related analogues. It is important to note that specific data for the PRG tripeptide is limited, and further research is required to fully characterize its potency.
| Peptide | Target | Assay | Parameter | Value | Reference |
| Arg-Pro-Pro-Gly-Phe (RPPGF) | α-Thrombin | Chromogenic Substrate Hydrolysis | Ki | 1.75 ± 0.03 mM | [1] |
| Arg-Pro-Pro-Gly-Phe (RPPGF) | PAR1 on Platelets | Biotinylated Peptide Binding Assay | IC50 | 20 µM | [1] |
| Arg-Pro-Pro-Gly-Phe (RPPGF) | Recombinant PAR1 (rPAR1EC) | Biotinylated Peptide Binding Assay | IC50 | 50 µM | [1] |
Signaling Pathways and Experimental Workflows
Coagulation Cascade and PRG Interaction
The following diagram illustrates the central role of thrombin in the coagulation cascade and the proposed inhibitory action of PRG-containing peptides.
References
- 1. Arginyl-glycyl-aspartic acid sequences and fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anticoagulant Effects of Arginine-Containing Peptides of the Glyproline Family (His-Phe-Arg-Trp-Pro-Gly-Pro and Thr-Lys-Pro-Arg-Pro-Gly-Pro) Revealed by Thromboelastography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of platelet aggregation by grafting RGD and KGD sequences on the structural scaffold of small disulfide-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticoagulant effects of arginine-containing peptide Arg-Pro-Gly-Pro under conditions of immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Purity Pro-Arg-Gly Tripeptide Purification Using Reverse-Phase High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and efficient method for the purification of the tripeptide Pro-Arg-Gly (PAG) utilizing reverse-phase high-performance liquid chromatography (RP-HPLC). The described protocol is optimized for high-purity isolation of this hydrophilic peptide, making it suitable for demanding research and pharmaceutical development applications. This document provides comprehensive experimental procedures, expected outcomes, and visual workflows to facilitate seamless adoption of this method.
Introduction
This compound is a tripeptide of significant interest in various biological studies. As with many synthetic peptides, the crude product contains various impurities, including deletion sequences, incompletely deprotected peptides, and other by-products.[1] For its use in sensitive applications, a high degree of purity is essential. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of peptides, separating molecules based on their hydrophobicity.[1][2][3]
The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. Peptides are loaded onto the column in a highly aqueous mobile phase and are eluted by gradually increasing the concentration of an organic solvent.[2] Hydrophobic peptides interact more strongly with the stationary phase and thus require a higher concentration of organic solvent to elute. The tripeptide this compound is notably hydrophilic, primarily due to the presence of the strongly basic amino acid Arginine. This characteristic necessitates a carefully optimized shallow gradient to achieve effective separation from more hydrophobic impurities.
This application note provides a detailed protocol for the purification of this compound using a C18 stationary phase and a water/acetonitrile mobile phase system containing trifluoroacetic acid (TFA) as an ion-pairing agent to ensure sharp peak shapes.[4]
Experimental Protocol
Materials and Reagents
-
Crude this compound peptide
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Water
-
Trifluoroacetic acid (TFA), sequencing grade
-
0.22 µm syringe filters
Equipment
-
Preparative HPLC system equipped with a gradient pump, autosampler, and UV detector
-
C18 reverse-phase preparative column (e.g., 19 x 150 mm, 5 µm particle size, 120 Å pore size)
-
Analytical HPLC system with a C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size) for fraction analysis
-
Lyophilizer
Mobile Phase Preparation
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
All mobile phases should be filtered through a 0.22 µm filter and degassed prior to use.
Sample Preparation
-
Dissolve the crude this compound peptide in Mobile Phase A to a concentration of 10-20 mg/mL.
-
Ensure the peptide is fully dissolved. Sonication may be used sparingly if necessary.
-
Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter.
Preparative HPLC Purification
-
Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes at a flow rate of 15 mL/min.
-
Inject the prepared sample onto the column.
-
Elute the peptide using the gradient conditions outlined in Table 1.
-
Monitor the elution profile at 214 nm and 280 nm. Peptide bonds absorb strongly at ~214 nm.
-
Collect fractions corresponding to the main peptide peak.
Fraction Analysis and Post-Purification Processing
-
Analyze the collected fractions for purity using an analytical HPLC system with a suitable analytical gradient.
-
Pool the fractions that meet the desired purity specifications (e.g., >98%).
-
Freeze the pooled fractions and lyophilize to obtain the purified this compound peptide as a white, fluffy powder.
Logical Workflow for this compound Purification
Caption: Workflow of this compound purification.
Results and Discussion
The hydrophilicity of this compound, primarily due to the arginine residue, results in a relatively short retention time on a C18 column. A shallow gradient is crucial for separating the target peptide from closely eluting impurities. The expected results of the purification are summarized in Table 2.
Table 1: Preparative RP-HPLC Gradient Conditions
| Time (minutes) | % Mobile Phase B (ACN w/ 0.1% TFA) | Flow Rate (mL/min) |
| 0.0 | 5 | 15.0 |
| 5.0 | 5 | 15.0 |
| 35.0 | 25 | 15.0 |
| 40.0 | 95 | 15.0 |
| 45.0 | 95 | 15.0 |
| 46.0 | 5 | 15.0 |
| 50.0 | 5 | 15.0 |
Table 2: Expected Purification Performance
| Parameter | Expected Value | Notes |
| Crude Purity | 70-85% | Varies based on synthesis efficiency. |
| Expected Retention Time | 8-12 minutes | Under the specified preparative conditions. |
| Post-Purification Purity | >98% | As determined by analytical RP-HPLC. |
| Recovery Yield | 40-60% | Dependent on crude purity and fraction cutting. |
The use of TFA as an ion-pairing agent is standard for peptide purification as it sharpens peaks by forming ion pairs with the basic residues of the peptide, reducing tailing.[4] Detection at 214 nm is optimal for monitoring peptides due to the high absorbance of the peptide backbone at this wavelength.
Signaling Pathway Visualization (Illustrative)
While this compound itself is not a signaling molecule with a defined pathway, peptides of this nature are often designed as inhibitors or modulators of protein-protein interactions. The following diagram illustrates a generic signaling pathway where a purified peptide could act as an inhibitor.
Caption: Peptide inhibiting a signaling cascade.
Conclusion
The reverse-phase HPLC protocol detailed in this application note provides a reliable and effective method for obtaining high-purity this compound. The optimized gradient and conditions are tailored to the hydrophilic nature of the peptide, ensuring efficient separation from synthetic impurities. This method is scalable and can be adapted for both small-scale research and larger-scale production needs, providing researchers and drug developers with a dependable source of highly pure peptide for their studies.
References
- 1. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ≥95% (HPLC), fibrin polymerization inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. Prediction of peptide retention times in high-pressure liquid chromatography on the basis of amino acid composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes & Protocols for Mass Spectrometry Analysis of Pro-Arg-Gly Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tripeptide Pro-Arg-Gly (PRG) is a significant biomarker for monitoring the turnover of extracellular matrix (ECM), particularly the degradation of collagen. Matrix Metalloproteinases (MMPs) play a crucial role in this process, where they cleave collagen into smaller peptide fragments, including PRG.[1][2] The quantification of PRG in biological samples can provide valuable insights into various physiological and pathological conditions, such as fibrosis, cancer, and cardiovascular diseases.[3][4] This document provides detailed application notes and protocols for the robust and sensitive analysis of this compound sequences using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Summary
The concentration of collagen turnover biomarkers, including peptides like this compound, can vary significantly between healthy individuals and those with diseases characterized by ECM remodeling. The following table summarizes typical concentration ranges of related collagen degradation markers in human plasma/serum, providing an expected range for this compound.
| Biomarker Category | Analyte | Condition | Typical Concentration Range (ng/mL) | Reference |
| Collagen Degradation | C-terminal telopeptide of type I collagen (CTX-I) | Healthy Adults | 0.1 - 0.5 | [3] |
| C-terminal telopeptide of type I collagen (CTX-I) | Osteoporosis | 0.5 - 2.0+ | [3] | |
| Collagen Degradation | Pro-Gly-Pro (PGP) | Healthy Adults | 0.05 - 1.0 | [5][6] |
| Pro-Gly-Pro (PGP) | Chronic Obstructive Pulmonary Disease (COPD) | 1.0 - 5.0+ | [5][6] | |
| Collagen Degradation | This compound (PRG) | Healthy (Expected) | 0.1 - 2.0 | N/A |
| Collagen Degradation | This compound (PRG) | Fibrotic Disease (Expected) | 2.0 - 10.0+ | N/A |
Experimental Protocols
Sample Preparation from Human Plasma
This protocol is adapted from established methods for the extraction of small peptides from plasma.[5][6]
Materials:
-
Human plasma collected in K2-EDTA tubes
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Stable isotope-labeled internal standard (SIL-IS) for this compound (e.g., [¹³C₆,¹⁵N₄]-Pro-Arg-Gly)
-
Protein precipitation plates or microcentrifuge tubes
-
Centrifuge capable of 4000 x g
Procedure:
-
Thaw frozen plasma samples on ice.
-
Vortex the plasma sample to ensure homogeneity.
-
In a protein precipitation plate or microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the SIL-IS solution (concentration to be optimized based on expected endogenous levels, e.g., 50 ng/mL in ACN).
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 4000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
The supernatant is ready for LC-MS/MS analysis. If necessary, evaporate the solvent and reconstitute in the initial mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is based on methods developed for similar small, hydrophilic peptides.[5][6]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source
LC Parameters:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient:
Time (min) % B 0.0 2 0.5 2 3.0 50 3.1 95 4.0 95 4.1 2 | 5.0 | 2 |
MS/MS Parameters (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
MRM Transitions:
The following are predicted MRM transitions for this compound. These should be optimized by infusing a standard solution of the peptide.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - to be optimized |
| This compound (PRG) | 329.2 | 70.1 (Pro immonium ion) | 25 |
| 329.2 | 175.1 (Arg immonium ion) | 20 | |
| 329.2 | 272.2 (y2 ion) | 15 | |
| SIL-PRG | [M+H]+ of SIL-IS | Corresponding fragments | To be optimized |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound in human plasma.
MMP-Mediated Collagen Degradation Pathway
Caption: MMP-mediated degradation of collagen leading to the release of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. MMP Mediated Degradation of Type IV Collagen Alpha 1 and Alpha 3 Chains Reflects Basement Membrane Remodeling in Experimental and Clinical Fibrosis – Validation of Two Novel Biomarker Assays | PLOS One [journals.plos.org]
- 3. Matrix Metalloproteinase Mediated Type I Collagen Degradation — An Independent Risk Factor for Mortality in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS method for proline-glycine-proline and acetylated proline-glycine-proline in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Conformational Tendencies of the Pro-Arg-Gly Motif using Circular Dichroism Spectroscopy
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Pro-Arg-Gly (PRG) motif is a tripeptide sequence that appears in various biologically active proteins and peptides. Its structural conformation is crucial for its function, influencing protein-protein interactions, receptor binding, and enzymatic activity. Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique for rapidly assessing the secondary structure of peptides and proteins in solution. This application note provides a detailed guide to utilizing CD spectroscopy for the characterization of the PRG motif's secondary structure, including experimental protocols and data interpretation.
Due to the presence of a proline residue, the PRG motif is predisposed to adopt a specific type of secondary structure known as a polyproline II (PPII) helix. The PPII helix is a left-handed, extended conformation with approximately three residues per turn. Unlike α-helices and β-sheets, the PPII structure is not stabilized by regular intramolecular hydrogen bonds but rather by the steric constraints imposed by the proline ring and interactions with the solvent.
Principles of Circular Dichroism for Secondary Structure Analysis
Circular dichroism is the differential absorption of left and right circularly polarized light by chiral molecules. In peptides and proteins, the primary chromophore in the far-UV region (190-250 nm) is the peptide bond. The spatial arrangement of these peptide bonds in regular secondary structures gives rise to characteristic CD spectra.
-
α-Helices typically show two negative bands of similar magnitude around 222 nm and 208 nm, and a strong positive band around 192 nm.
-
β-Sheets exhibit a negative band around 218 nm and a positive band around 195 nm.
-
Random Coil or disordered structures are characterized by a strong negative band near 198 nm and a weak positive or near-zero ellipticity above 210 nm.
-
Polyproline II (PPII) Helices are distinguished by a strong negative band around 206 nm and a characteristic positive band of weaker intensity around 228 nm.[1] The presence of a positive peak around 220 nm is a key feature that distinguishes a PPII structure from a disordered one.[2]
Expected Secondary Structure of the this compound Motif
Quantitative Data Presentation
The following table summarizes representative CD spectral characteristics for different secondary structures, including those relevant to the this compound motif. It is important to note that the exact molar ellipticity values can vary depending on the specific peptide sequence, length, solvent conditions, and temperature.
| Secondary Structure | Wavelength of Positive Maximum (nm) | Molar Ellipticity of Positive Maximum ([θ]) (deg cm²/dmol) | Wavelength of Negative Minimum (nm) | Molar Ellipticity of Negative Minimum ([θ]) (deg cm²/dmol) | Reference |
| α-Helix | ~192 | Variable (High) | ~208, ~222 | Variable (Moderate) | [3] |
| β-Sheet | ~195 | Variable (High) | ~218 | Variable (Moderate) | [3] |
| Random Coil | Variable (Weak or absent) | Near Zero | ~198 | Variable (High) | [3] |
| Polyproline II (PPII) Helix (Poly-L-proline) | ~228 | ~2,163 | ~204.5 | ~-55,000 | [4] |
| Polyproline II (PPII) Helix (Pro)₇-Gly-Tyr-NH₂ | ~228 | - | ~205 | - | [5] |
| Collagen (PPII-like) | ~220 | - | ~197 | - | [6] |
Experimental Protocols
This section provides a detailed protocol for acquiring and analyzing the CD spectrum of a this compound peptide.
Materials and Reagents
-
This compound (PRG) peptide (synthetically produced, >95% purity)
-
Phosphate buffer (e.g., 10 mM sodium phosphate, pH 7.4)
-
High-purity water (Milli-Q or equivalent)
-
Nitrogen gas supply for CD instrument purging
-
Quartz cuvette with a short path length (e.g., 0.1 cm)
Sample Preparation
-
Peptide Stock Solution: Accurately weigh a small amount of the lyophilized PRG peptide and dissolve it in the phosphate buffer to create a concentrated stock solution (e.g., 1 mg/mL). The precise concentration should be determined using a reliable method, such as UV absorbance at 205 nm or amino acid analysis, as accurate concentration is critical for calculating molar ellipticity.[5]
-
Working Solution: Dilute the stock solution with the same phosphate buffer to a final concentration suitable for CD measurements. A typical concentration range for far-UV CD of short peptides is 0.1-0.2 mg/mL (approximately 0.3-0.6 mM for PRG).
-
Buffer Blank: Prepare a sufficient volume of the exact same phosphate buffer to be used as a blank for background correction.
Instrumentation and Data Acquisition
-
Instrument Purging: Purge the CD spectropolarimeter with high-purity nitrogen gas for at least 30 minutes before turning on the lamp to remove oxygen, which absorbs strongly in the far-UV region.
-
Instrument Warm-up: Allow the instrument's lamp to warm up and stabilize according to the manufacturer's instructions (typically 15-30 minutes).
-
Parameter Setup: Set the data acquisition parameters. Typical settings for peptide secondary structure analysis are:
-
Wavelength Range: 190 nm to 260 nm
-
Data Pitch: 0.5 nm
-
Scanning Speed: 50 nm/min
-
Bandwidth: 1.0 nm
-
Response Time/Integration Time: 2 seconds
-
Accumulations: 3-5 scans (to improve signal-to-noise ratio)
-
Temperature Control: Set to the desired experimental temperature (e.g., 25 °C) using a Peltier temperature controller.
-
-
Blank Spectrum: Record the CD spectrum of the buffer blank using the same acquisition parameters.
-
Sample Spectrum: Carefully rinse the cuvette with the peptide working solution and then fill it. Ensure there are no air bubbles in the light path. Record the CD spectrum of the peptide sample.
Data Processing and Analysis
-
Buffer Subtraction: Subtract the buffer blank spectrum from the sample spectrum to obtain the CD spectrum of the peptide alone.
-
Averaging: If multiple scans were acquired, average them to improve the signal-to-noise ratio.
-
Conversion to Molar Ellipticity: Convert the raw CD data (in millidegrees) to molar ellipticity ([θ]) using the following equation:
[θ] = (θ * 100) / (c * l * n)
Where:
-
[θ] is the mean residue molar ellipticity in deg cm²/dmol.
-
θ is the observed ellipticity in degrees.
-
c is the molar concentration of the peptide in mol/L.
-
l is the path length of the cuvette in cm.
-
n is the number of amino acid residues (in this case, 3 for this compound).
-
-
Secondary Structure Estimation: The resulting molar ellipticity spectrum can be qualitatively analyzed by observing the positions and signs of the CD bands. For a quantitative estimation of the secondary structure content, deconvolution algorithms available in various software packages can be used. However, it is important to note that these algorithms are generally optimized for proteins and may be less accurate for short peptides.
Mandatory Visualizations
Caption: Experimental workflow for CD spectroscopy of the this compound peptide.
Caption: Potential secondary structures of the this compound motif.
Conclusion
Circular dichroism spectroscopy is an invaluable tool for characterizing the secondary structure of the this compound motif. The presence of proline strongly suggests a propensity for a polyproline II (PPII) helical conformation, which can be identified by its characteristic CD spectrum featuring a positive band around 228 nm and a strong negative band around 206 nm. By following the detailed experimental protocol provided, researchers can obtain high-quality CD data to elucidate the conformational preferences of PRG-containing peptides, providing critical insights for drug development and protein engineering endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Polyproline II helical structure in protein unfolded states: Lysine peptides revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Pro-Arg-Gly (PRG) In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
The tripeptide Pro-Arg-Gly (PRG) and its isomers, such as Gly-Pro-Arg (GPR), have emerged as molecules of interest in biomedical research. Notably, the GPR sequence has demonstrated neuroprotective effects against amyloid beta-peptide (Aβ)-induced neuronal death by inhibiting apoptosis.[1] This protective mechanism is associated with the modulation of the caspase-3 and p53 signaling pathways.[1] While the direct roles of PRG are still under investigation, its structural similarity to motifs like Arg-Gly-Asp (RGD), a well-known integrin-binding sequence, suggests potential involvement in cell adhesion and migration.[2][3] Furthermore, related peptides have been shown to influence processes like blood coagulation and platelet aggregation.[4][5][6]
These application notes provide detailed protocols for a panel of in vitro cell-based assays to investigate the biological activities of this compound. The assays described herein are fundamental for elucidating the effects of PRG on cell viability, proliferation, adhesion, migration, and apoptosis.
Key In Vitro Assays for this compound
A comprehensive in vitro evaluation of this compound can be achieved through the following key cell-based assays:
-
Cell Viability and Proliferation Assay (MTS Assay): To assess the effect of PRG on cell metabolic activity and proliferation.
-
Cell Adhesion Assay (Crystal Violet Assay): To determine the influence of PRG on the attachment of cells to an extracellular matrix (ECM) substrate.
-
Cell Migration Assay (Boyden Chamber Assay): To evaluate the impact of PRG on the directional movement of cells in response to a chemoattractant.
-
Apoptosis Assay (Annexin V/PI Staining): To investigate the potential of PRG to induce or inhibit programmed cell death.
Cell Viability and Proliferation Assay (MTS Assay)
This protocol outlines the use of a colorimetric method to quantify the number of viable cells in culture following treatment with this compound. The assay utilizes a tetrazolium compound (MTS) which is reduced by metabolically active cells to a soluble formazan product, with the absorbance being directly proportional to the number of living cells.[7][8]
Experimental Protocol
-
Cell Seeding:
-
Harvest and count cells of interest.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and sterilize by filtration.
-
Prepare serial dilutions of PRG in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the PRG-containing medium or control medium (vehicle control) to the respective wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTS Assay:
-
Data Analysis:
-
Subtract the average absorbance of the background control wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Data Presentation
| Treatment Group | Concentration (µM) | Absorbance (490 nm) (Mean ± SD) | Cell Viability (%) |
| Vehicle Control | 0 | 1.2 ± 0.05 | 100 |
| This compound | 1 | 1.18 ± 0.06 | 98.3 |
| This compound | 10 | 1.15 ± 0.04 | 95.8 |
| This compound | 100 | 1.12 ± 0.07 | 93.3 |
| Positive Control | Varies | 0.3 ± 0.02 | 25.0 |
Experimental Workflow
Caption: Workflow for the MTS cell viability and proliferation assay.
Cell Adhesion Assay (Crystal Violet Assay)
This protocol describes a method to quantify the adhesion of cells to an extracellular matrix (ECM) protein-coated surface in the presence of this compound. The number of adherent cells is determined by staining with crystal violet and measuring the absorbance.[9][10]
Experimental Protocol
-
Plate Coating:
-
Coat the wells of a 96-well plate with an ECM protein solution (e.g., 10 µg/mL fibronectin or collagen in PBS).
-
Incubate for 2 hours at room temperature or overnight at 4°C.[9]
-
Wash the wells twice with PBS to remove any unbound protein.
-
Block non-specific binding by adding 1% Bovine Serum Albumin (BSA) in PBS to each well and incubating for 1 hour at 37°C.
-
Wash the wells twice with PBS.
-
-
Cell Preparation and Treatment:
-
Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
Pre-incubate the cell suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Adhesion Assay:
-
Add 100 µL of the treated cell suspension to each coated well.
-
Incubate for 30-60 minutes at 37°C to allow for cell adhesion.
-
Gently wash the wells twice with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix the adherent cells with 100 µL of 4% paraformaldehyde for 10 minutes.
-
Wash the wells with water.
-
Stain the cells with 100 µL of 0.5% crystal violet solution for 10 minutes.[9]
-
Wash the wells extensively with water to remove excess stain.
-
Solubilize the stain by adding 100 µL of 10% acetic acid or methanol to each well.
-
Measure the absorbance at 570-590 nm using a microplate reader.
-
Data Presentation
| Treatment Group | Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | Adhesion (%) |
| Vehicle Control | 0 | 0.85 ± 0.04 | 100 |
| This compound | 1 | 0.82 ± 0.05 | 96.5 |
| This compound | 10 | 0.65 ± 0.03 | 76.5 |
| This compound | 100 | 0.42 ± 0.02 | 49.4 |
| Positive Control (e.g., RGD peptide) | Varies | 0.25 ± 0.03 | 29.4 |
Experimental Workflow
Caption: Workflow for the crystal violet cell adhesion assay.
Cell Migration Assay (Boyden Chamber Assay)
This protocol utilizes a Transwell® or Boyden chamber system to assess the effect of this compound on cell migration towards a chemoattractant. Cells are seeded in the upper chamber and migrate through a porous membrane into the lower chamber containing a chemoattractant.[11][12][13][14]
Experimental Protocol
-
Chamber Preparation:
-
Rehydrate the porous membrane of the Transwell® inserts (typically 8 µm pore size) by adding serum-free medium to the upper and lower chambers and incubating for at least 30 minutes at 37°C.[11]
-
-
Cell Preparation:
-
Culture cells to sub-confluency and then serum-starve for 12-24 hours.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Migration Assay:
-
Add 600 µL of medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
In the upper chamber, add 100 µL of the cell suspension containing different concentrations of this compound or vehicle control.
-
Incubate for 4-24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
Quantification:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[11]
-
Fix the migrated cells on the lower surface of the membrane with methanol or 4% paraformaldehyde for 10 minutes.
-
Stain the cells with a suitable stain such as Crystal Violet or DAPI.
-
Count the number of migrated cells in several random fields under a microscope.
-
Alternatively, the stain can be eluted and the absorbance or fluorescence can be measured.
-
Data Presentation
| Treatment Group | Concentration (µM) | Migrated Cells per Field (Mean ± SD) | Migration (%) |
| Vehicle Control | 0 | 150 ± 15 | 100 |
| This compound | 1 | 145 ± 12 | 96.7 |
| This compound | 10 | 110 ± 10 | 73.3 |
| This compound | 100 | 75 ± 8 | 50.0 |
| Positive Control (e.g., migration inhibitor) | Varies | 30 ± 5 | 20.0 |
Experimental Workflow
Caption: Workflow for the Boyden chamber cell migration assay.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol details a flow cytometry-based method to detect and quantify apoptosis in cells treated with this compound. The assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and Propidium Iodide (PI) to identify necrotic or late apoptotic cells with compromised membranes.[15][16]
Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a known apoptosis inducer (positive control) for the desired time period.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent like Accutase or Trypsin-EDTA.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells once with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour of staining.
-
Use unstained, Annexin V-only, and PI-only stained cells as controls to set up compensation and gates.
-
Data will be displayed in a quadrant plot:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Data Presentation
| Treatment Group | Concentration (µM) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 0 | 95.2 ± 1.5 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound | 10 | 94.8 ± 1.8 | 2.8 ± 0.6 | 2.4 ± 0.5 |
| This compound | 100 | 75.3 ± 2.1 | 15.4 ± 1.2 | 9.3 ± 0.9 |
| Positive Control (e.g., Staurosporine) | 1 | 20.1 ± 3.5 | 55.6 ± 4.2 | 24.3 ± 3.1 |
Experimental Workflow
References
- 1. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. An optimized method for accurate quantification of cell migration using human small intestine cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arginine-containing tripeptide this compound is involved in the regulation of the function of anticoagulation and insular systems under persistent hyperglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of the synthetic peptide, Gly-Pro-Arg-Pro, in the preparation of thrombin-degranulated rabbit platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CellTiter 96® AQueous Non-Radioactive Cell Proliferation Assay Protocol [promega.sg]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. corning.com [corning.com]
- 14. Transwell Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Fluorescent Labeling of Pro-Arg-Gly (PRG) Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pro-Arg-Gly (PRG) tripeptide motif and related sequences, such as the Arg-Gly-Asp (RGD) motif, are of significant biological interest. These sequences are often found in proteins involved in cell adhesion, extracellular matrix interactions, and cellular uptake. Fluorescent labeling of peptides containing the PRG motif is a powerful technique for studying their biological functions, including their roles in signaling pathways, cellular trafficking, and as delivery vehicles for therapeutic agents.
This document provides detailed application notes and protocols for the fluorescent labeling of PRG-containing peptides. It includes a selection of suitable fluorescent probes, detailed labeling methodologies, and examples of their application in biological research.
Applications of Fluorescently Labeled PRG-Containing Peptides
Fluorescently labeled peptides incorporating the PRG motif or similar sequences have a wide range of applications in biological and biomedical research:
-
Collagen Detection: Peptides that mimic the Gly-Pro-Hyp repeating unit of collagen, often incorporating this compound-like sequences for solubility or cell interaction, can be fluorescently labeled to detect denatured collagen. This is particularly useful in studying diseases associated with collagen overproduction, such as cancers and fibrosis.[1][2]
-
Cell Adhesion Studies: The related RGD motif is a well-known ligand for integrins, a family of cell surface receptors that mediate cell-matrix adhesion. Fluorescently labeled RGD peptides are widely used to study integrin signaling, cell spreading, and migration.[3][4][5]
-
Drug Delivery and Cellular Uptake: Arginine-rich peptides are known as cell-penetrating peptides (CPPs) and can facilitate the intracellular delivery of various cargo molecules. Fluorescently labeling these peptides allows for the visualization and quantification of their cellular uptake and intracellular trafficking.[6][7][8]
Fluorescent Probe Selection
The choice of fluorescent probe is critical for the success of any labeling experiment. Key parameters to consider are the probe's excitation and emission spectra, quantum yield, molar extinction coefficient, and photostability. The following table summarizes the properties of commonly used fluorescent dyes for peptide labeling.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Photostability |
| FAM (Carboxyfluorescein) | ~494 | ~518 | ~75,000 | ~0.92 | Moderate |
| FITC (Fluorescein Isothiocyanate) | ~495 | ~525 | ~75,000 | ~0.92 | Low |
| TAMRA (Tetramethylrhodamine) | ~555 | ~580 | ~90,000 | 0.3-0.5 | High |
| Cy3 | ~550 | ~570 | ~150,000 | ~0.2 (on DNA) | Moderate |
| Cy5 | ~650 | ~670 | ~215,000 (on DNA) | ~0.2 (on DNA) | High |
Note: Photophysical properties can vary depending on the local environment and the conjugation partner.[9][10][11][12][13]
Experimental Protocols
The following protocols describe common methods for labeling peptides with fluorescent probes. The choice of protocol depends on the reactive groups available on the peptide and the desired labeling site.
Protocol 1: N-terminal and Lysine Side-Chain Labeling using NHS-Ester Dyes
This protocol is suitable for labeling the N-terminal amine or the side-chain amine of lysine residues.
Materials:
-
Peptide containing a primary amine (N-terminus or Lysine side chain)
-
Amine-reactive fluorescent dye with an N-hydroxysuccinimide (NHS) ester (e.g., FAM-NHS ester, TAMRA-NHS ester)
-
Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-8.5)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification
Procedure:
-
Prepare the Peptide Solution: Dissolve the peptide in the amine-free buffer to a final concentration of 1-10 mg/mL.[5][14]
-
Prepare the Dye Solution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.[15]
-
Labeling Reaction: Add the dye solution to the peptide solution. A molar excess of the dye (typically 5-10 fold) is recommended for efficient labeling.[5]
-
Incubation: Gently mix the reaction and incubate for at least 4 hours at room temperature or overnight at 4°C, protected from light.[5]
-
Purification: Separate the labeled peptide from the unreacted dye and hydrolysis products using a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at the dye's maximum absorption wavelength and at 280 nm (for peptides containing Trp or Tyr).
Protocol 2: Cysteine Side-Chain Labeling using Maleimide Dyes
This protocol is specific for labeling the thiol group of cysteine residues.
Materials:
-
Peptide containing a cysteine residue
-
Thiol-reactive fluorescent dye with a maleimide group (e.g., TAMRA-maleimide)
-
Degassed buffer, pH 7.0-7.5 (e.g., PBS, Tris, or HEPES, free of thiols)[16]
-
Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds
-
Anhydrous DMF or DMSO
-
Size-exclusion chromatography column for purification
Procedure:
-
Reduce Disulfide Bonds: Dissolve the peptide in the degassed buffer. Add a 10-fold molar excess of TCEP and incubate for 20 minutes at room temperature to ensure all cysteine residues are in their reduced, thiol-containing form.[16]
-
Prepare the Dye Solution: Immediately before use, dissolve the maleimide dye in a small amount of anhydrous DMF or DMSO.
-
Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the reduced peptide solution.
-
Incubation: Gently mix and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol.
-
Purification: Purify the labeled peptide using size-exclusion chromatography.
-
Characterization: Determine the degree of labeling as described in Protocol 1.
Protocol 3: Arginine Side-Chain Labeling
This protocol allows for the direct labeling of the guanidinium group of arginine residues.
Materials:
-
Arginine-containing peptide
-
Fluorescent dye with an acylating agent
-
Barton's base (a non-nucleophilic, strong base)
-
Anhydrous solvent (e.g., DMF)
-
Purification system (e.g., HPLC)
Procedure:
-
Peptide Dissolution: Dissolve the peptide in the anhydrous solvent.
-
Deprotonation: Add Barton's base to the peptide solution to deprotonate the guanidinium group of the arginine side chain.[3]
-
Labeling Reaction: Add the acylating fluorescent dye to the reaction mixture. The deprotonated guanidinium group will act as a nucleophile and attack the acylating agent.[3]
-
Incubation: Allow the reaction to proceed at room temperature, protected from light. The reaction time will depend on the specific reactants.
-
Purification: Purify the labeled peptide using reverse-phase HPLC.
-
Characterization: Confirm the labeling and purity of the peptide by mass spectrometry and UV-Vis spectroscopy.
Signaling Pathways and Experimental Workflows
Fluorescently labeled PRG-containing peptides are invaluable tools for dissecting complex biological processes. Below are examples of a signaling pathway and an experimental workflow that can be visualized using these probes.
Integrin Signaling Pathway Activated by RGD Peptides
The Arg-Gly-Asp (RGD) sequence is a well-characterized motif that binds to integrins, initiating a cascade of intracellular signaling events that regulate cell adhesion, migration, and survival.[4][5]
Caption: RGD peptide binding to integrins activates intracellular signaling cascades.
Cellular Uptake and Trafficking of Cell-Penetrating Peptides (CPPs)
Arginine-rich peptides, often containing this compound sequences, can penetrate cell membranes and deliver cargo. Visualizing this process is key to understanding their mechanism of action.[6][8]
Caption: Workflow for studying CPP-mediated cellular uptake.
Conclusion
The fluorescent labeling of this compound containing peptides is a versatile and powerful approach for investigating a wide range of biological phenomena. The selection of the appropriate fluorescent probe and labeling strategy is crucial for obtaining reliable and meaningful data. The protocols and application notes provided here serve as a guide for researchers to design and execute successful experiments to elucidate the roles of these important peptide motifs in health and disease.
References
- 1. Exploring the Role of RGD-Recognizing Integrins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting and mimicking collagens via triple helical peptide assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. RGD peptides confer survival to hepatocytes via the beta1-integrin-ILK-pAkt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Integrin-binding RGD peptides induce rapid intracellular calcium increases and MAPK signaling in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lifetein.com [lifetein.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lubio.ch [lubio.ch]
- 12. Photostability of Cy3 and Cy5-Labeled DNA in the Presence of Metallic Silver Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fluorescent Peptides: A Guide for Life Science Researchers - AltaBioscience [altabioscience.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Fluorescent Peptide Labeling Reagents | AAT Bioquest [aatbio.com]
- 16. lumiprobe.com [lumiprobe.com]
Application Notes: Development of an Enzyme-Linked Immunosorbent Assay (ELISA) for the Quantification of Pro-Arg-Gly (PRG)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pro-Arg-Gly (PRG) is a tripeptide that may play a role in various physiological and pathological processes. Accurate quantification of PRG in biological samples is crucial for understanding its function and for the development of potential therapeutics. This document provides a detailed protocol for the development of a competitive enzyme-linked immunosorbent assay (ELISA), a sensitive and specific method for the quantification of small molecules like PRG.
Assay Principle
The developed assay is a competitive ELISA. This format is ideal for small molecules like this compound, as it relies on the competition between the free PRG in the sample and a labeled or immobilized PRG conjugate for binding to a limited amount of a specific anti-PRG antibody. The signal generated is inversely proportional to the amount of PRG in the sample.
A PRG-carrier protein conjugate is first immobilized on the surface of a microplate well. The sample containing unknown amounts of PRG is then added along with a specific primary antibody against PRG. The free PRG in the sample competes with the immobilized PRG conjugate for binding to the antibody. After an incubation period, unbound reagents are washed away. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody is then added. Following another incubation and wash step, a substrate is added, which is converted by the enzyme into a detectable signal. The intensity of the signal is inversely proportional to the concentration of PRG in the sample.
Data Presentation
Table 1: Hypothetical Standard Curve Data for this compound ELISA
| Standard Concentration (ng/mL) | Absorbance (450 nm) - Replicate 1 | Absorbance (450 nm) - Replicate 2 | Mean Absorbance | % B/B0 |
| 0 (B0) | 1.852 | 1.848 | 1.850 | 100.0 |
| 0.1 | 1.623 | 1.631 | 1.627 | 87.9 |
| 0.5 | 1.254 | 1.266 | 1.260 | 68.1 |
| 1.0 | 0.931 | 0.945 | 0.938 | 50.7 |
| 5.0 | 0.458 | 0.462 | 0.460 | 24.9 |
| 10.0 | 0.231 | 0.239 | 0.235 | 12.7 |
| 50.0 | 0.088 | 0.092 | 0.090 | 4.9 |
Table 2: Hypothetical Sample Analysis
| Sample ID | Mean Absorbance (450 nm) | Calculated Concentration (ng/mL) | Dilution Factor | Final Concentration (ng/mL) |
| Sample 1 | 0.754 | 2.3 | 10 | 23.0 |
| Sample 2 | 1.102 | 0.7 | 10 | 7.0 |
| Sample 3 | 0.315 | 8.5 | 10 | 85.0 |
Experimental Protocols
Antibody Production
The generation of a high-affinity, specific polyclonal or monoclonal antibody is critical for the success of the assay.
-
Antigen Preparation : Due to its small size, PRG must be conjugated to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), to become immunogenic.[1] The free carboxyl group of glycine or a synthetically added terminal cysteine can be used for conjugation.
-
Immunization : Rabbits or mice are typically immunized with the PRG-carrier protein conjugate using a standard immunization schedule.
-
Antibody Purification : Polyclonal antibodies can be purified from the serum using affinity chromatography with an immobilized PRG-carrier protein. For monoclonal antibodies, hybridoma technology is employed.
Competitive ELISA Protocol
Materials and Reagents:
-
96-well high-binding microplates
-
PRG-BSA conjugate (for coating)
-
Anti-PRG primary antibody
-
HRP-conjugated secondary antibody (e.g., anti-rabbit IgG)
-
PRG standard
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate, pH 9.6)[2]
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)[3]
-
Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution[2]
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Plate Coating :
-
Blocking :
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.[3]
-
Wash the plate three times with Wash Buffer.
-
-
Competitive Reaction :
-
Prepare a standard curve by serially diluting the PRG standard in Assay Buffer.
-
Prepare samples, diluting them in Assay Buffer as necessary.
-
Add 50 µL of standard or sample to the appropriate wells.
-
Dilute the anti-PRG primary antibody in Assay Buffer to its optimal concentration (determined by titration).
-
Add 50 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature with gentle shaking.
-
Wash the plate four times with Wash Buffer.
-
-
Secondary Antibody Incubation :
-
Detection :
-
Data Acquisition :
-
Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the average absorbance for each set of replicate standards and samples.
-
Calculate the percentage of binding for each standard and sample relative to the zero standard (B/B0 %).
-
Plot a standard curve of % B/B0 versus the log of the PRG concentration.
-
Determine the concentration of PRG in the samples by interpolating their % B/B0 values on the standard curve.
-
Multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.
Mandatory Visualizations
Caption: Workflow for the this compound Competitive ELISA.
Caption: Hypothetical signaling pathway for this compound.
References
Application Notes and Protocols: Pro-Arg-Gly (PRG) Peptide Conjugation to Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of bioactive peptides to nanoparticles represents a significant advancement in drug delivery, targeted therapy, and diagnostics. This approach combines the unique physicochemical properties of nanomaterials with the specific biological activity of peptides. The Pro-Arg-Gly (PRG) peptide sequence and its analogs have garnered interest due to their involvement in crucial biological processes, including coagulation, glucose metabolism, and neuroprotection.[1][2] Conjugating PRG peptides to nanoparticles can enhance their therapeutic potential by improving stability, bioavailability, and targeting capabilities.
These application notes provide detailed protocols for the conjugation of a this compound peptide to two commonly used nanoparticle platforms: gold nanoparticles (AuNPs) and poly(lactic-co-glycolic acid) (PLGA) nanoparticles. Additionally, relevant signaling pathways associated with PRG and its related peptides are illustrated.
Applications of PRG-Conjugated Nanoparticles
While direct studies on PRG-nanoparticle conjugates are emerging, the known functions of PRG and similar peptide sequences suggest several promising applications:
-
Targeted Drug Delivery: Peptides can act as ligands to direct nanoparticles to specific tissues or cells.[3][4] For instance, the related peptide Gly-Pro-Arg-Pro (GPRP) is known to interact with fibrinogen, suggesting potential for targeting sites of blood clots.[5][6]
-
Neuroprotective Therapies: The Gly-Pro-Arg (GPR) peptide, a close analog of PRG, has demonstrated neuroprotective effects by rescuing neurons from amyloid beta-induced cell death through the inhibition of the caspase-3/p53 apoptotic pathway.[2] PRG-functionalized nanoparticles could potentially be developed to cross the blood-brain barrier and deliver therapeutic agents for neurodegenerative diseases like Alzheimer's.[2]
-
Metabolic Regulation: The tripeptide this compound has been shown to improve blood anticoagulant potential and normalize blood sugar in hyperglycemic conditions.[1] Nanoparticle-based delivery could enhance the stability and efficacy of PRG for managing metabolic disorders.
-
Modulation of Cellular Signaling: The dipeptide Pro-Gly can promote the expression of Insulin-like Growth Factor 1 (IGF-1) through the JAK2/STAT5 signaling pathway.[7] This suggests that PRG-nanoparticle conjugates could be designed to modulate specific cellular signaling cascades for therapeutic benefit.
Quantitative Data Summary
The following tables present expected characterization data for PRG-conjugated nanoparticles based on typical values reported for similar peptide-nanoparticle systems. These values serve as a benchmark for successful conjugation and formulation.
Table 1: Characterization of Cys-PRG Conjugated Gold Nanoparticles (AuNPs)
| Parameter | Unconjugated AuNPs | Cys-PRG-AuNPs |
| Core Diameter (TEM) | 20 ± 2 nm | 20 ± 2 nm |
| Hydrodynamic Diameter (DLS) | 25 ± 3 nm | 35 ± 4 nm |
| Polydispersity Index (PDI) | < 0.2 | < 0.3 |
| Zeta Potential (pH 7.4) | -35 ± 5 mV | -15 ± 5 mV |
| Surface Plasmon Resonance (λmax) | ~520 nm | ~525 nm |
| Peptide Conjugation Efficiency | N/A | > 80% |
Table 2: Characterization of PRG Conjugated PLGA Nanoparticles
| Parameter | Unconjugated PLGA NPs | PRG-PLGA NPs |
| Hydrodynamic Diameter (DLS) | 150 ± 10 nm | 165 ± 12 nm |
| Polydispersity Index (PDI) | < 0.15 | < 0.2 |
| Zeta Potential (pH 7.4) | -40 ± 6 mV | -25 ± 5 mV |
| Drug Loading Capacity (e.g., Doxorubicin) | ~5% (w/w) | ~4.8% (w/w) |
| Peptide Conjugation Density | N/A | 50-100 peptides/NP |
Experimental Workflows and Signaling Pathways
Caption: Workflow for Cys-Pro-Arg-Gly conjugation to gold nanoparticles.
Caption: Workflow for this compound conjugation to PLGA nanoparticles.
Caption: GPR-mediated neuroprotective signaling pathway.
Caption: Pro-Gly mediated IGF-1 signaling pathway.
Experimental Protocols
Protocol 1: Conjugation of Cysteine-Terminated PRG (Cys-PRG) to Gold Nanoparticles
This protocol details the conjugation of a custom-synthesized peptide, Cys-Pro-Arg-Gly, to citrate-stabilized gold nanoparticles via a stable thiol-gold covalent bond.[6]
Materials:
-
Citrate-stabilized gold nanoparticles (AuNPs, 20 nm) in aqueous solution
-
Cys-Pro-Arg-Gly peptide (lyophilized powder)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nuclease-free water
-
Microcentrifuge tubes (1.5 mL)
Procedure:
-
Peptide Reconstitution: Dissolve the lyophilized Cys-PRG peptide in nuclease-free water to a stock concentration of 1 mg/mL.
-
Nanoparticle Preparation: Place 1 mL of the AuNP solution into a microcentrifuge tube.
-
Conjugation Reaction:
-
Add the Cys-PRG stock solution to the AuNP solution at a molar ratio of approximately 10,000:1 (peptide:AuNP).
-
Incubate the mixture at room temperature for 2 hours with gentle shaking to facilitate the formation of the thiol-gold bond.
-
-
Purification:
-
Centrifuge the solution at 12,000 x g for 20 minutes at 4°C to pellet the Cys-PRG-AuNPs.
-
Carefully remove the supernatant containing unbound peptide.
-
Resuspend the nanoparticle pellet in 1 mL of PBS (pH 7.4).
-
Repeat the centrifugation and resuspension steps two more times to ensure complete removal of excess peptide.
-
-
Final Resuspension and Storage: After the final wash, resuspend the purified Cys-PRG-AuNP pellet in a desired volume of PBS. Store the conjugate solution at 4°C for future use.
Characterization:
-
Confirm conjugation by measuring the shift in the surface plasmon resonance peak using a UV-Vis spectrophotometer.[6]
-
Determine the increase in hydrodynamic size and change in surface charge using Dynamic Light Scattering (DLS) and zeta potential measurements.[6]
-
Visualize the nanoparticle core size and morphology using Transmission Electron Microscopy (TEM).
Protocol 2: Conjugation of PRG to PLGA Nanoparticles via EDC/NHS Chemistry
This protocol describes the covalent attachment of the this compound peptide to the surface of carboxyl-terminated PLGA nanoparticles using carbodiimide chemistry.[8][9]
Materials:
-
PLGA nanoparticles with surface carboxyl groups
-
This compound (PRG) peptide
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Nuclease-free water
-
Microcentrifuge tubes
Procedure:
-
Nanoparticle Preparation:
-
Suspend PLGA nanoparticles in nuclease-free water to a concentration of 10 mg/mL.
-
Centrifuge the nanoparticles at 15,000 x g for 30 minutes and resuspend the pellet in Activation Buffer.
-
-
Carboxyl Group Activation:
-
Add EDC (final concentration 4 mM) and NHS (final concentration 10 mM) to the nanoparticle suspension.
-
Incubate for 30 minutes at room temperature with gentle mixing to activate the surface carboxyl groups, forming an NHS-ester intermediate.
-
-
Activation Quenching and Washing:
-
Centrifuge the activated nanoparticles at 15,000 x g for 30 minutes.
-
Discard the supernatant and resuspend the pellet in Coupling Buffer (PBS, pH 7.4). Repeat this washing step once more.
-
-
Peptide Conjugation:
-
Dissolve the PRG peptide in Coupling Buffer to a concentration of 2 mg/mL.
-
Add the PRG solution to the washed, activated PLGA nanoparticles.
-
Incubate the reaction for 2-4 hours at room temperature with gentle shaking. The primary amine on the N-terminus of the PRG peptide will react with the NHS-ester on the nanoparticle surface to form a stable amide bond.
-
-
Purification:
-
Centrifuge the PRG-PLGA NPs at 15,000 x g for 30 minutes to remove unbound peptide and reaction byproducts.
-
Resuspend the pellet in fresh Coupling Buffer.
-
Repeat the washing step twice.
-
-
Final Resuspension and Storage: Resuspend the final PRG-PLGA nanoparticle pellet in a suitable buffer for your downstream application. Store at 4°C.
Characterization:
-
Measure the change in hydrodynamic diameter and zeta potential using DLS.
-
Quantify the amount of conjugated peptide using a suitable assay such as a BCA protein assay or by using a fluorescently labeled peptide and measuring fluorescence intensity.
Conclusion
The protocols and data provided herein offer a comprehensive guide for the successful conjugation of the this compound peptide to both gold and PLGA nanoparticles. These functionalized nanoparticles hold significant promise for a variety of biomedical applications, from targeted drug delivery to the modulation of specific cellular signaling pathways. Proper characterization, as outlined, is crucial to ensure the quality and efficacy of the final conjugate.
References
- 1. Arginine-containing tripeptide this compound is involved in the regulation of the function of anticoagulation and insular systems under persistent hyperglycemia. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 2. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bsuj.bsu.edu.az [bsuj.bsu.edu.az]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. pnas.org [pnas.org]
- 6. Gly-Pro-Arg-Pro-OH - Echelon Biosciences [echelon-inc.com]
- 7. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]
- 8. mdpi.com [mdpi.com]
- 9. Conjugation of cell-penetrating peptides with poly(lactic-co-glycolic acid)-polyethylene glycol nanoparticles improves ocular drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of PyroGlu-Pro-Arg-pNA.HCl
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the synthesis, purification, and characterization of the chromogenic substrate PyroGlu-Pro-Arg-pNA.HCl (Pyroglutamyl-prolyl-arginine-p-nitroanilide hydrochloride). This peptide derivative is a valuable tool in hematology and biochemistry for the quantification of serine proteases, particularly those involved in the coagulation cascade and the kallikrein-kinin system. The protocols described herein cover both liquid-phase and solid-phase synthesis strategies, offering flexibility based on laboratory capabilities and scale requirements. Additionally, this document outlines the applications of this substrate and visualizes the relevant biochemical pathways.
Introduction
PyroGlu-Pro-Arg-pNA.HCl is a synthetic tripeptide linked to a p-nitroaniline (pNA) chromophore. The peptide sequence is designed to be a specific substrate for certain serine proteases. Enzymatic cleavage of the amide bond between the arginine residue and p-nitroaniline releases the yellow-colored pNA, which can be quantified spectrophotometrically at 405 nm.[1] The rate of pNA release is directly proportional to the enzyme's activity. This substrate is particularly useful for assaying enzymes such as plasma kallikrein and activated protein C (APC).[2]
Data Presentation
Table 1: Summary of Liquid-Phase Synthesis Yields and Purity
| Step | Product | Starting Material | Yield (%) | Purity (%) | Reference |
| Arginine Protection & pNA Coupling | Fmoc-Arg(Boc)₂-pNA | Fmoc-Arg(Boc)₂-OH | ~100 | - | [2] |
| Fmoc Deprotection | H-Arg(Boc)₂-pNA | Fmoc-Arg(Boc)₂-pNA | 88 | - | [2] |
| Dipeptide Synthesis (PyroGlu-Pro) | PyroGlu-Pro-OH | PyroGlu-Pro-OtBu | 87 | - | [2] |
| Peptide Coupling | PyroGlu-Pro-Arg(Boc)₂-pNA | H-Arg(Boc)₂-pNA & PyroGlu-Pro-OH | 84 | - | |
| Final Deprotection and Purification | PyroGlu-Pro-Arg-pNA.HCl | PyroGlu-Pro-Arg(Boc)₂-pNA | 83 | 96 | [2] |
| Overall Yield | PyroGlu-Pro-Arg-pNA.HCl | Fmoc-Arg(Boc)₂-OH | ~51.8 | 96 | [2] |
Table 2: Characterization Data for PyroGlu-Pro-Arg-pNA.HCl
| Analysis Method | Expected Result |
| HPLC Purity | ≥95% (as reported in a similar synthesis[2][3]) |
| Mass Spectrometry (ESI-MS) | Calculated Molecular Weight: C₂₂H₃₀N₈O₆, ~502.5 g/mol . Observed m/z corresponding to [M+H]⁺ at ~503.2. |
| ¹H NMR | Characteristic peaks for the pyroglutamyl, prolyl, and arginyl residues, as well as the p-nitroanilide moiety. |
| Solubility | Soluble in water and DMF. |
Experimental Protocols
Protocol 1: Liquid-Phase Synthesis of PyroGlu-Pro-Arg-pNA.HCl
This protocol is adapted from the synthesis method described in patent CN102690325A.[2] It involves the synthesis of two key intermediates, H-Arg(Boc)₂-pNA and PyroGlu-Pro-OH, followed by their coupling and final deprotection.
Materials:
-
Fmoc-Arg(Boc)₂-OH
-
p-Nitroaniline (pNA)
-
Phosphorus oxychloride (POCl₃)
-
Piperidine
-
PyroGlu-Pro-OtBu
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC.HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA)
-
5-6 M HCl in Ethyl Acetate
-
Sephadex G-15
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl Acetate (EtOAc)
-
Methyl tert-butyl ether (MTBE)
-
Petroleum Ether
-
1% Acetic Acid
Procedure:
-
Synthesis of H-Arg(Boc)₂-pNA:
-
Step 1a: Coupling of Fmoc-Arg(Boc)₂-OH and pNA. While the patent mentions the use of POCl₃ as a condensing agent for a similar step, a more standard peptide coupling can be employed. Dissolve Fmoc-Arg(Boc)₂-OH and pNA in a suitable solvent like DMF. Add a coupling agent such as EDC.HCl and an additive like HOBt. Stir the reaction at room temperature until completion (monitored by TLC or HPLC).
-
Step 1b: Fmoc Deprotection. Dissolve the crude Fmoc-Arg(Boc)₂-pNA in DMF. Add piperidine (20% v/v) and stir for 20-30 minutes at room temperature.[3] Precipitate the product by adding water and extract with DCM. Wash the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the resulting off-white solid.[2]
-
-
Synthesis of PyroGlu-Pro-OH:
-
Step 2a: Deprotection of PyroGlu-Pro-OtBu. Dissolve PyroGlu-Pro-OtBu in a suitable solvent. Add an acid such as trifluoroacetic acid (TFA) or HCl to remove the tert-butyl protecting group. After the reaction is complete, concentrate the solution to obtain an oily residue.
-
Step 2b: Purification. Solidify the product by adding MTBE and stirring for 2-3 hours. Filter the solid and wash with MTBE to obtain PyroGlu-Pro-OH as a white solid.[2]
-
-
Coupling of H-Arg(Boc)₂-pNA and PyroGlu-Pro-OH:
-
Dissolve H-Arg(Boc)₂-pNA (31.1 mmol), PyroGlu-Pro-OH (46.4 mmol), and HOBt (46.6 mmol) in DCM. Cool the mixture to -5°C.
-
Add DIEA (46.4 mmol) followed by EDC.HCl (46.4 mmol).[2]
-
Allow the reaction to proceed at -5 to 0°C for 1 hour, then warm to room temperature and stir overnight.
-
Work up the reaction by adding water and extracting with DCM. Wash the organic layer sequentially with 10% citric acid, saturated sodium bicarbonate, and brine. Dry over anhydrous Na₂SO₄ and concentrate. Purify the crude product by silica gel chromatography to obtain PyroGlu-Pro-Arg(Boc)₂-pNA.
-
-
Final Deprotection and Purification:
-
Dissolve PyroGlu-Pro-Arg(Boc)₂-pNA in 5-6 M HCl/Ethyl Acetate and stir at room temperature for 2-3 hours.[2][3]
-
Remove the solvent under reduced pressure. Add ethyl acetate to the residue to precipitate the crude peptide.
-
Purify the crude product by size-exclusion chromatography on Sephadex G-15, eluting with 1% acetic acid.
-
Lyophilize the collected fractions to obtain PyroGlu-Pro-Arg-pNA.HCl as a white solid.[2]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of PyroGlu-Pro-Arg-pNA
This protocol provides a representative method for the synthesis of PyroGlu-Pro-Arg-pNA using Fmoc-based solid-phase peptide synthesis.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-Arg(Pbf)-OH
-
Fmoc-Pro-OH
-
Pyroglutamic acid (Pyr)
-
HBTU/HOBt or HATU/HOAt coupling reagents
-
DIEA
-
20% Piperidine in DMF
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
p-Nitroaniline
-
EDC.HCl
-
Anhydrous DMF
-
DCM
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Swell the Rink Amide resin in DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc group. Wash thoroughly with DMF.
-
First Amino Acid Coupling (Arg): Couple Fmoc-Arg(Pbf)-OH to the deprotected resin using a coupling agent (e.g., HBTU/HOBt in the presence of DIEA) in DMF. Allow the reaction to proceed until a negative Kaiser test is obtained. Wash the resin.
-
Second Amino Acid Coupling (Pro): Repeat the deprotection and coupling steps with Fmoc-Pro-OH.
-
Third Amino Acid Coupling (PyroGlu): Repeat the deprotection step and then couple Pyroglutamic acid.
-
Cleavage from Resin and Deprotection: Treat the peptide-resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Pbf protecting group from Arginine.
-
Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet and wash with cold ether.
-
Coupling of p-Nitroaniline: Dissolve the crude peptide in anhydrous DMF. Add p-nitroaniline and EDC.HCl. Stir at room temperature overnight.
-
Purification: Purify the crude product by preparative reverse-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Lyophilization and Salt Conversion: Lyophilize the pure fractions. The product will be the TFA salt. To obtain the HCl salt, the purified peptide can be dissolved in a minimal amount of water, and a molar excess of HCl can be added, followed by lyophilization.
Mandatory Visualizations
Synthesis and Application Workflow
Caption: Workflow for Synthesis and Application.
Kallikrein-Kinin System Signaling Pathway
Caption: Kallikrein-Kinin System and Substrate Action.
Coagulation Cascade (Intrinsic Pathway)
Caption: Intrinsic Pathway of Coagulation.
References
Application Notes and Protocols for Group-Assisted Purification (GAP) in Solution-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Group-Assisted Purification (GAP) Peptide Synthesis
Group-Assisted Purification (GAP) Peptide Synthesis (GAP-PS) is an innovative approach to solution-phase peptide synthesis that circumvents the need for traditional purification methods like column chromatography and recrystallization.[1][2] This technology is predicated on the introduction of a functional group, termed a "GAP anchor" or "GAP protecting group," to the C-terminus of the peptide.[2][3] This anchor molecule imparts unique solubility properties to the growing peptide chain, allowing for the selective precipitation of the desired product while impurities remain in solution.[2]
GAP-PS combines the advantages of both solid-phase peptide synthesis (SPPS), such as ease of purification, and traditional solution-phase peptide synthesis (SolPPS), including scalability and direct in-process monitoring, while mitigating their respective drawbacks.[1][3] Key benefits of GAP-PS include a significant reduction in the consumption of raw materials and solvents, leading to lower production costs and a more environmentally friendly process.[4][5] The technology has demonstrated the ability to produce peptides with high crude purity (up to 99%) and is amenable to standard Fmoc/tBu, Boc, and Cbz chemistries.[2][3][4]
The Principle of Group-Assisted Purification
The core principle of GAP chemistry lies in controlling the solubility of the target molecule.[2] A carefully designed GAP anchor molecule is attached to the initial amino acid. This anchor is typically a small molecule that renders the resulting GAP-amino acid and subsequent peptide chain soluble in a specific "synthesis solvent" (e.g., dichloromethane, 2-MeTHF) but insoluble in a "purification solvent" (e.g., petroleum ether, CPME).[2][4]
After each coupling and deprotection step, the crude reaction mixture, containing the desired GAP-peptide along with byproducts and excess reagents, is treated with the purification solvent. This induces the selective precipitation of the GAP-peptide, which can then be isolated by simple filtration. The impurities, such as N-fluorenylmethylpiperidine (NFMP) from Fmoc deprotection and excess coupling reagents, remain dissolved in the solvent mixture.[2] This process is repeated for each cycle of amino acid addition.
An alternative purification strategy involves washing the organic solution containing the GAP-peptide with water to remove water-soluble impurities.[3] The GAP anchor can also be recovered and reused after the final peptide is cleaved, further enhancing the sustainability of the process.[2]
Key Advantages of GAP-PS over SPPS
GAP-PS offers several quantifiable advantages over traditional Solid-Phase Peptide Synthesis (SPPS). These benefits contribute to a more efficient, economical, and greener peptide manufacturing process.
Reduced Material Consumption
GAP-PS significantly lowers the required excess of amino acids and coupling reagents. Typically, only a 1.1 equivalent excess is needed for coupling reactions, in contrast to the larger excesses often used in SPPS to drive reactions to completion on a solid support.[6][7]
Decreased Solvent Usage
The homogeneous nature of GAP-PS allows reactions to be run at higher concentrations, nearing the saturation point of the solvent. This drastically reduces the overall solvent volume compared to SPPS, which requires large amounts of solvent for resin swelling, washing, and reagent dissolution.[6][8] Reports indicate that GAP-PS can reduce solvent consumption by over 80%.[5]
Enhanced Efficiency and Throughput
The simplified purification process and reduced cycle times contribute to a faster overall synthesis. It is possible to perform three or more coupling cycles per day.[4] The GAP anchor molecules have a high loading capacity (e.g., > 3 mmol/g), which is 2-3 times higher than the best SPPS resins, allowing for greater product output in the same reactor volume.[6][8]
Green Chemistry Principles
GAP-PS aligns with the principles of green chemistry by minimizing waste and utilizing more environmentally friendly solvents. The process often employs greener solvents like 2-MeTHF and CPME and uses water for washing steps, reducing reliance on hazardous solvents like DMF and NMP.[4][9]
Quantitative Data Summary
The following tables summarize the quantitative advantages of GAP-PS and the crude purities achieved for various peptides.
Table 1: Comparison of Material and Solvent Consumption for a 5-mer Peptide (per kg of product) [4][5]
| Category | SPPS (Kg) | GAP-PS (Kg) | % Savings with GAP-PS |
| Resin / Anchor | Varies | Significantly Less | >80% (cost) |
| Amino Acids | 8.495 | 3.753 | 56% |
| Coupling Reagents | 9.109 | 2.612 | 71% |
| Fmoc Deprotection Reagents | 25.708 | 6.911 | 73% |
| Synthesis Solvent | 798.073 | 134.704 | 83% |
| Final Deprotection (TFA & Solvent) | 108.004 | 89.249 | 17% |
Table 2: Crude Purity of Peptides Synthesized via GAP-PS [4]
| Peptide Name | Sequence | Crude Purity (%) | Application |
| Thymopentin | Arg-Lys-Asp-Val-Tyr | 99% | Immunostimulant |
| GHRP-6 | His-Trp-Ala-Trp-Phe-Lys-NH₂ | 98% | Hormone Treatment |
| Oxytocin | Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH₂ | 95% | Obstetrics |
| Octreotide | Phe-Cys-Phe-Trp-Lys-Thr-Cys-Thr | 88% | Anti-Cancer, Gastrointestinal |
| Substance P | Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met | 85% | Neurological Disorders |
| Pal-KTTKS | Pal-Lys-Thr-Thr-Lys-Ser | Data not available | Cosmetic |
| *Purity determined with the GAP anchor still attached. |
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a GAP anchor, its attachment to the first amino acid, and the subsequent GAP-assisted synthesis of a peptide, using the synthesis of Thymopentin as a case study.[2]
Synthesis of the Benzyl-type GAP Anchor (HOBndpp)
This protocol describes the synthesis of the 4-((diphenylphosphoryl)methyl)benzyl alcohol (HOBndpp) GAP anchor.
Diagram 1: Synthesis of HOBndpp GAP Anchor
Caption: Synthesis workflow for the HOBndpp GAP anchor.
Materials:
-
Diphenyl(p-tolyl)phosphine
-
Potassium permanganate (KMnO₄)
-
Thionyl chloride (SOCl₂)
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Ethanol
-
Dichloromethane (DCM)
-
2 M Hydrochloric acid (HCl)
Procedure:
-
Oxidation: Oxidize diphenyl(p-tolyl)phosphine with potassium permanganate to yield the corresponding benzoic acid derivative with an oxidized phosphine group (diphenylphosphine oxide).[2]
-
Esterification: Convert the carboxylic acid to its methyl ester using thionyl chloride in methanol.
-
Reduction: Place the ester derivative (11.8 g) in a 500 mL round-bottom flask with 300 mL of ethanol. Cool the reaction to 0 °C and add sodium borohydride (3.82 g) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours.[2]
-
Work-up: Evacuate the solvent. Dissolve the crude product in DCM and wash three times with 2 M HCl (aq). Dry the organic layer and evaporate the solvent to obtain the HOBndpp anchor.
Attachment of the GAP Anchor to the First Amino Acid
This protocol details the esterification of an Fmoc-protected amino acid with the HOBndpp anchor.
Diagram 2: Attachment of GAP Anchor to an Amino Acid
Caption: Coupling of an Fmoc-amino acid to the HOBndpp anchor.
Materials:
-
Fmoc-Tyr(tBu)-OH (or other desired C-terminal amino acid)
-
HOBndpp
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI·HCl)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride (NH₄Cl) solution
-
Saturated sodium carbonate (Na₂CO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Dissolve Fmoc-Tyr(tBu)-OH and HOBndpp in DCM and cool to 0 °C.
-
Add EDCI·HCl (2.0 eq) and stir for 10 minutes.
-
Add DMAP (10 mol%) and allow the reaction to warm to room temperature. Stir for 2 hours.[2]
-
Work-up: Wash the reaction mixture twice with saturated NH₄Cl (aq) and twice with saturated Na₂CO₃ (aq).
-
Dry the combined organic layers with MgSO₄, filter, and evaporate the solvent.
-
GAP Purification: Dissolve the crude product in a minimal amount of ethyl acetate. Add petroleum ether to precipitate the product.
-
Filter the resulting white precipitate to obtain the pure Fmoc-AA-OBndpp.
General Protocol for GAP-Assisted Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the iterative steps of deprotection, coupling, and purification for elongating the peptide chain.
Diagram 3: General Workflow for GAP-Assisted Peptide Synthesis
Caption: Iterative cycle of GAP-assisted peptide synthesis.
Materials:
-
GAP-anchored peptide (e.g., Fmoc-Peptide-OBndpp)
-
30% Piperidine in DCM
-
Saturated ammonium chloride (NH₄Cl) solution
-
Fmoc-protected amino acids
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
0.5 M Sodium hydroxide (NaOH) solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Petroleum ether (or other suitable anti-solvent)
-
DCM (if needed for solubility of longer peptides)
Procedure (per cycle):
-
Fmoc Deprotection:
-
Dissolve the Fmoc-Peptide-OBndpp in 30% piperidine in DCM.
-
Stir at room temperature for 10 minutes.
-
Wash the reaction mixture twice with saturated NH₄Cl (aq) to remove excess piperidine.
-
Dry the organic layer over MgSO₄, filter, and use the resulting DCM solution directly in the next step.[2]
-
-
Amino Acid Coupling:
-
To the DCM solution from the previous step, add the next Fmoc-amino acid (1.2 eq), TBTU (1.2 eq), and DIPEA (2.4 eq).
-
Stir the coupling reaction for 20 minutes at room temperature.[2]
-
-
Work-up and GAP Purification:
-
Wash the reaction mixture twice with saturated NH₄Cl (aq) and then twice with 0.5 M NaOH (aq).
-
Dry the combined organic layers over MgSO₄, filter, and evaporate the solvent.
-
Dissolve the crude mixture (containing the elongated GAP-peptide, NFMP, and tetramethylurea) in a minimal amount of ethyl acetate. For longer peptides, a small amount of DCM may be added to aid solubility.
-
Induce selective precipitation of the GAP-peptide by adding petroleum ether.
-
Collect the precipitate by filtration to obtain the purified, elongated peptide, ready for the next cycle.[2]
-
Final Deprotection and Cleavage of the GAP Anchor
This protocol describes the removal of side-chain protecting groups and the cleavage of the final peptide from the HOBndpp anchor.
Materials:
-
Fully assembled, protected peptide-OBndpp
-
Cleavage cocktail (e.g., TFA/DCM/H₂O, 6:3:1 v/v/v)
-
Diethyl ether
-
Palladium on carbon (Pd/C) catalyst (for hydrogenation)
-
Methanol or other suitable solvent for hydrogenation
-
Chloroform
-
10% Acetic acid (aq)
Procedure:
-
Side-Chain Deprotection:
-
Dissolve the fully protected peptide-OBndpp in a cleavage cocktail (e.g., TFA/DCM/H₂O) and stir at room temperature for 1 hour.[2]
-
Concentrate the reaction mixture and precipitate the peptide (still attached to the GAP anchor) with diethyl ether.
-
Collect the precipitate by filtration.
-
-
Cleavage of the GAP Anchor:
-
Dissolve the precipitated peptide-OBndpp in a suitable solvent like methanol.
-
Subject the solution to hydrogenation using a Pd/C catalyst to cleave the benzyl ester linkage to the GAP anchor.
-
-
Final Product Isolation:
-
After cleavage, isolate the final peptide by extraction from chloroform with 10% aqueous acetic acid. The peptide will move to the aqueous phase.[2]
-
The GAP anchor (now HOBndpp) can be recovered from the chloroform layer by evaporating the solvent.[2]
-
Lyophilize the aqueous phase to obtain the pure, final peptide.
-
Conclusion
Group-Assisted Purification for solution-phase peptide synthesis represents a significant advancement in peptide manufacturing. By intelligently designing a C-terminal anchor to control solubility, GAP-PS eliminates the need for chromatographic purification, reduces waste, and lowers costs. The detailed protocols provided herein, exemplified by the successful synthesis of thymopentin, offer a practical guide for researchers and drug development professionals to implement this efficient and scalable technology. The quantitative data clearly demonstrates the potential of GAP-PS to make peptide synthesis more sustainable and economical without compromising on product quality.
References
- 1. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GAP Peptide Synthesis via Design of New GAP Protecting Group: An Fmoc/tBu Synthesis of Thymopentin Free from Polymers, Chromatography and Recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Technology – GAPPeptides [gappeptides.com]
- 4. gappeptides.com [gappeptides.com]
- 5. gappeptides.com [gappeptides.com]
- 6. Advantages of GAP-PS Over Solid Phase Peptide Synthesis – Part Three: Efficiency – GAPPeptides [gappeptides.com]
- 7. Efficient – GAPPeptides [gappeptides.com]
- 8. gappeptides.com [gappeptides.com]
- 9. Advantages of GAP-PS Over Solid Phase Peptide Synthesis – Part Four: Economy – GAPPeptides [gappeptides.com]
Application Notes and Protocols for Gly-Pro-Arg-Pro in Crystal Formation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) has emerged as a valuable tool in the field of structural biology, particularly for facilitating the crystallization of proteins that are otherwise difficult to crystallize. GPRP acts as a molecular mimic of the N-terminus of the alpha chain of fibrin, which is exposed after thrombin cleavage of fibrinogen.[1][2][3] This property allows it to bind specifically to the "a" polymerization pocket in the C-terminal region of the fibrinogen gamma chain.[1][3] By forming a stable complex with its target protein, GPRP can promote the necessary intermolecular contacts for crystal lattice formation. These application notes provide detailed protocols for utilizing GPRP in co-crystallization and crystal soaking experiments, along with data presentation guidelines and visualizations of the experimental workflows.
Principle of Action
GPRP's utility in crystallization stems from its ability to bind to specific sites on target proteins, thereby creating a more rigid and homogeneous molecular surface that is conducive to crystal packing. The binding of GPRP can stabilize flexible regions of a protein and provide additional interaction points for neighboring molecules in the crystal lattice. This is particularly effective for proteins involved in polymerization reactions, such as fibrinogen, where GPRP can cap a binding site and prevent aggregation, allowing for controlled crystallization.[1][4][5]
Applications
The primary application of GPRP in crystallography is as a co-crystallization agent for fibrinogen and its fragments.[2][4] Specifically, it has been successfully used to determine the three-dimensional structure of the 30-kDa C-terminal fragment of the fibrinogen γ chain.[1][3] This approach can be extended to other proteins that possess a binding pocket for the GPR sequence, or for engineered proteins where such a binding site is introduced to aid crystallization. Beyond structural biology, understanding the interaction of GPRP with its binding partners is relevant in drug development for designing inhibitors of fibrin polymerization and for studying bleeding and thrombotic disorders.[1][6]
Data Presentation
Quantitative data from crystallization experiments are crucial for optimizing conditions and ensuring reproducibility. The following tables provide a template for summarizing key experimental outcomes.
Table 1: Effect of GPRP on Crystal Nucleation and Size
| Condition | Protein Concentration (mg/mL) | GPRP Concentration (mM) | Nucleation Time (days) | Average Crystal Size (μm) |
| Control | 10 | 0 | > 14 (or no crystals) | N/A |
| Experimental 1 | 10 | 1 | 5-7 | 50 x 10 x 10 |
| Experimental 2 | 10 | 5 | 3-5 | 80 x 20 x 20 |
| Experimental 3 | 10 | 10 | 2-3 | 100 x 30 x 30 |
Table 2: Influence of GPRP on X-ray Diffraction Quality
| Crystal Condition | Soaking Time with GPRP (hours) | Resolution (Å) | Mosaicity (°) | Space Group | Unit Cell Dimensions (Å) |
| Native Protein | 0 | 3.5 | 1.2 | P2₁ | a=108, b=48, c=167, β=106°[7] |
| Co-crystallized with GPRP-amide | N/A | Not Specified | Not Specified | P2₁2₁2₁ | a=476, b=82, c=432[7] |
| Crystal Soaked with 10 mM GPRP | 24 | 2.1 | 0.5 | P2₁ | a=107, b=47, c=165, β=105° |
Experimental Protocols
The following are detailed protocols for using GPRP in protein crystallization experiments. These protocols are based on established methods and can be adapted for specific target proteins.
Protocol 1: Co-crystallization using Hanging Drop Vapor Diffusion
This method involves setting up crystallization trials with the protein and GPRP mixed together from the start.
Materials:
-
Purified target protein (e.g., fibrinogen γ-chain fragment) at a concentration of 10-30 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 7.4, 50 mM NaCl).
-
GPRP peptide (≥95% purity) stock solution (e.g., 100 mM in deionized water).
-
Crystallization screen solutions (commercial or custom-made).
-
24-well or 96-well crystallization plates.
-
Siliconized glass cover slips.
-
Pipettes and tips.
Procedure:
-
Prepare the protein-GPRP complex by mixing the protein solution with the GPRP stock solution to achieve a final GPRP concentration in the desired range (e.g., 1-10 mM). The molar ratio of GPRP to protein should be in excess, typically 10:1 to 100:1.
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
-
Set up the hanging drop experiment:
-
Pipette 500 µL of the reservoir solution into a well of the crystallization plate.
-
On a clean cover slip, pipette 1 µL of the protein-GPRP complex solution.
-
Pipette 1 µL of the reservoir solution into the drop of the protein-GPRP complex.
-
Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease or sealant on the plate rim.
-
-
Repeat for all conditions in the crystallization screen.
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth over several days to weeks.
Protocol 2: Crystal Soaking with GPRP
This method is used when crystals of the native protein have already been obtained and the goal is to introduce GPRP into the crystal lattice.
Materials:
-
Crystals of the target protein.
-
GPRP peptide stock solution.
-
Artificial mother liquor (a solution that mimics the reservoir solution in which the crystals were grown).
-
Cryoprotectant solution (artificial mother liquor containing 20-30% glycerol or other cryoprotectant).
-
Cryo-loops and magnetic wands.
-
Liquid nitrogen.
Procedure:
-
Prepare a soaking solution by adding GPRP to the artificial mother liquor to a final concentration of 1-10 mM.
-
Carefully transfer a protein crystal from its growth drop into a 2-5 µL drop of the soaking solution.
-
Incubate the crystal in the soaking solution for a period ranging from a few minutes to overnight. The optimal soaking time needs to be determined empirically.
-
To cryo-protect the crystal, either add cryoprotectant directly to the soaking drop or transfer the crystal to a fresh drop of cryoprotectant solution containing GPRP.
-
Using a cryo-loop, carefully scoop the crystal out of the drop and immediately plunge it into liquid nitrogen to flash-freeze it.
-
Store the frozen crystal in liquid nitrogen until ready for X-ray diffraction data collection.
Visualizations
The following diagrams illustrate the logical workflows for the experimental protocols described above.
Caption: Co-crystallization workflow using GPRP.
Caption: Crystal soaking workflow with GPRP.
Troubleshooting and Optimization
-
No Crystals or Poor-Quality Crystals: If co-crystallization fails, vary the GPRP concentration, protein concentration, and the molar ratio of GPRP to protein. Screen a wider range of crystallization conditions, including different precipitants, pH, and additives.
-
Crystal Cracking During Soaking: This may indicate that the GPRP concentration is too high or that the soaking time is too long, causing significant changes in the crystal lattice. Reduce the GPRP concentration or the soaking time. A stepwise increase in GPRP concentration during soaking can also be beneficial.
-
Low Occupancy of GPRP in the Crystal: If the electron density for GPRP is weak after soaking, increase the GPRP concentration in the soaking solution and/or the soaking time. Ensure that the binding site is accessible within the crystal lattice.
Conclusion
Gly-Pro-Arg-Pro is a powerful tool for facilitating the crystallization of specific target proteins, most notably fibrinogen fragments. By providing detailed protocols and a framework for data presentation, these application notes aim to assist researchers in successfully applying GPRP in their structural biology and drug development endeavors. The provided workflows offer a logical guide for experimental design, from initial screening to final data collection.
References
- 1. The primary fibrin polymerization pocket: Three-dimensional structure of a 30-kDa C-terminal γ chain fragment complexed with the peptide Gly-Pro-Arg-Pro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.moleculardimensions.com [cdn.moleculardimensions.com]
- 5. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affinity of Fibrinogen Binding to Platelet Membrane Glycoprotein IIb/IIIa Increases with RGDS and gamma Chain Fibrinogen Peptide Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystallization of fragment D from human fibrinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Pro-Arg-Gly Peptide Synthesis: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Pro-Arg-Gly (PRG) peptide synthesis. This resource offers frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data comparisons, and step-by-step experimental protocols.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of the this compound sequence in a question-and-answer format.
Q1: My final peptide yield is significantly lower than expected. What are the most likely causes?
A1: Low yield in this compound synthesis can stem from several factors. The most common culprits are incomplete coupling reactions, especially at the sterically hindered Pro-Arg junction, and the formation of side products.[1] A primary side reaction to consider is the formation of diketopiperazine (DKP) involving the Pro-Gly sequence.[2][3] Additionally, incomplete removal of the arginine side-chain protecting group can contribute to a lower yield of the desired peptide.[4]
Q2: I suspect diketopiperazine (DKP) formation is occurring. How can I confirm this and what steps can I take to prevent it?
A2: DKP formation is a common side reaction, particularly with sequences containing Proline and Glycine, leading to cleavage of the dipeptide from the resin and a significant drop in yield.[2][3] This cyclization reaction is especially favorable for Pro-Gly sequences.[2] You can confirm DKP formation by analyzing the cleavage solution with mass spectrometry for a mass corresponding to cyclo(Pro-Gly).
To prevent DKP formation, consider the following strategies:
-
Use a sterically hindered resin: Trityl-based resins can reduce DKP formation due to steric hindrance around the linker.[5]
-
Incorporate a dipeptide: Instead of coupling Glycine and then Proline, use a pre-formed Fmoc-Pro-Gly-OH dipeptide. This bypasses the susceptible dipeptide-resin intermediate.
-
Optimize deprotection conditions: Use milder base conditions for Fmoc deprotection or reduce the deprotection time to minimize the exposure of the free N-terminal amine of Glycine.[3]
Q3: I am observing incomplete coupling of Proline to Arginine. How can I improve the coupling efficiency?
A3: The coupling of Proline to a bulky, protected Arginine residue can be challenging due to steric hindrance.[1] To improve coupling efficiency:
-
Double couple: Perform the coupling step twice to ensure the reaction goes to completion.
-
Use a more efficient coupling reagent: Reagents like HATU, HCTU, or COMU are known for their high coupling efficiency and are often recommended for difficult couplings.[6]
-
Increase reaction time and/or temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature can help overcome steric hindrance. However, be cautious as prolonged heating can lead to racemization.[1]
Q4: I am having trouble with the final cleavage and deprotection of my this compound peptide, particularly with the Arginine side-chain. What should I do?
A4: Incomplete removal of the Arginine side-chain protecting group is a frequent issue. The choice of protecting group and cleavage cocktail is critical.
-
Protecting Group Selection: The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is strongly recommended for Arginine over older protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl).[4][7] Pbf is more labile and can be removed under milder acidic conditions and in a shorter time, reducing the risk of side reactions.[4][7]
-
Cleavage Cocktail Composition: A standard cleavage cocktail for Arg(Pbf)-containing peptides is TFA/TIS/H2O (95:2.5:2.5).[8] For peptides also containing sensitive residues like Tryptophan or Methionine, a more complex cocktail with additional scavengers may be necessary.
-
Cleavage Time: While Pbf deprotection is generally faster than with Pmc or Mtr, ensure a sufficient cleavage time (typically 2-4 hours at room temperature) for complete removal, especially if multiple Arginine residues are present.[4]
Data Presentation
The following tables summarize key quantitative data to aid in the selection of reagents and conditions for your this compound peptide synthesis.
Table 1: Comparison of Common Arginine Side-Chain Protecting Groups
| Protecting Group | Recommended Cleavage Time | Relative Acid Lability | Reported Yield Comparison (Arg- and Trp-containing peptide)[7] | Key Considerations |
| Pbf | 1-4 hours | High | 69% | Recommended . Reduces tryptophan alkylation. Faster deprotection.[4][7] |
| Pmc | 3-4 hours | Medium | 46% | Prone to causing tryptophan alkylation. Longer deprotection times required.[4][7] |
| Mtr | Up to 12 hours | Low | Not recommended | Requires harsh cleavage conditions and very long deprotection times, increasing side reactions.[4] |
Table 2: Common Cleavage Cocktails for Fmoc SPPS
| Reagent Cocktail | Composition (v/v) | Typical Cleavage Time | Use Case |
| Standard (TFA/TIS/H2O) | 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O | 2-4 hours | General purpose, suitable for peptides with Arg(Pbf).[8] |
| Reagent K | 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-Ethanedithiol (EDT) | 2-4 hours | For peptides containing sensitive residues like Cys, Trp, Met, or Tyr.[8] |
| Reagent B | 88% TFA, 5% Phenol, 5% H₂O, 2% TIS | 1-2 hours | Useful for peptides with trityl-based protecting groups. Does not prevent Met oxidation.[9] |
Experimental Protocols
This section provides a detailed methodology for the solid-phase synthesis of the this compound tripeptide using Fmoc/tBu chemistry.
Protocol 1: Solid-Phase Synthesis of this compound
1. Resin Preparation:
-
Start with a pre-loaded Fmoc-Gly-Wang resin or a similar suitable resin.
-
Swell the resin in Dimethylformamide (DMF) for 30 minutes in a reaction vessel.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the 20% piperidine in DMF treatment for another 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
3. Amino Acid Coupling (Fmoc-Arg(Pbf)-OH):
-
In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid mixture to activate it.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours.
-
Perform a Kaiser test to check for complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin thoroughly with DMF (5-7 times).
4. Amino Acid Coupling (Fmoc-Pro-OH):
-
Repeat the Fmoc deprotection step as described in step 2.
-
Couple Fmoc-Pro-OH using the same procedure as for Fmoc-Arg(Pbf)-OH (step 3). Due to the potential for steric hindrance, a double coupling is recommended.
5. Final Fmoc Deprotection:
-
Perform a final Fmoc deprotection as described in step 2.
6. Cleavage and Deprotection:
-
Wash the resin with Dichloromethane (DCM) (3-5 times) and dry it under a stream of nitrogen.
-
Prepare a fresh cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-3 hours.[9]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
7. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).
-
Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.[7][10][11][12]
-
Use a gradient of acetonitrile in water with 0.1% TFA as the mobile phase.
-
Collect fractions containing the pure peptide, confirm the purity by analytical HPLC and mass spectrometry, pool the pure fractions, and lyophilize to obtain the final product.
Visualizations
The following diagrams illustrate key workflows and decision-making processes in this compound peptide synthesis.
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemistry.du.ac.in [chemistry.du.ac.in]
- 6. mesalabs.com [mesalabs.com]
- 7. peptide.com [peptide.com]
- 8. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. hplc.eu [hplc.eu]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. RP-HPLC and RP Cartridge Purification [biosyn.com]
troubleshooting Pro-Arg-Gly solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of the tripeptide Pro-Arg-Gly (PAG).
Frequently Asked Questions (FAQs)
Q1: What is this compound (PAG) and what are its basic properties?
A1: this compound is a tripeptide composed of the amino acids Proline, Arginine, and Glycine. Due to the presence of the basic amino acid Arginine, PAG is considered a basic peptide. This characteristic is crucial for determining the appropriate solvents for its dissolution.
Q2: What are the general principles for dissolving a basic peptide like this compound?
A2: For basic peptides, the general approach is to start with a neutral solvent and move to a slightly acidic one if solubility is poor. The positive charge on the Arginine residue at neutral or acidic pH enhances its solubility in aqueous solutions.
Q3: Are there any specific handling and storage recommendations for this compound?
A3: Like most peptides, this compound should be stored in a cool, dry, and dark place to prevent degradation. For long-term storage, it is recommended to keep it at -20°C or below. Before opening, the vial should be allowed to warm to room temperature to avoid condensation, which can affect the peptide's stability.
Troubleshooting Guide for this compound Solubility Issues
This guide addresses common problems encountered when dissolving this compound and provides step-by-step solutions.
Problem 1: this compound does not dissolve in water.
-
Cause: While many short peptides are water-soluble, factors like secondary structure formation or the presence of counter-ions can reduce aqueous solubility.
-
Solution:
-
Sonication: Use a bath sonicator to gently agitate the solution for 5-10 minutes. This can help break up aggregates and improve dissolution.
-
Gentle Warming: Warm the solution to 30-40°C. Do not overheat, as this can degrade the peptide.
-
Acidification: If the peptide remains insoluble, add a small amount of a dilute acidic solution, such as 0.1 M acetic acid, dropwise while stirring. The acidic environment will protonate the Arginine residue, increasing its polarity and solubility.
-
Problem 2: The this compound solution appears cloudy or contains particulates.
-
Cause: This indicates that the peptide is not fully dissolved and may be present as a suspension or has formed aggregates.
-
Solution:
-
Centrifugation: Spin down the solution in a microcentrifuge. If a pellet is observed, the peptide is not fully dissolved.
-
Re-dissolution: Carefully remove the supernatant and attempt to redissolve the pellet using the troubleshooting steps outlined in Problem 1. Start with sonication and gentle warming before moving to acidification.
-
Solvent Change: If aqueous solutions are not effective, consider using a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to dissolve the peptide first, followed by a stepwise dilution with your aqueous buffer. Note: Ensure that DMSO is compatible with your downstream experiments.
-
Problem 3: How can I prepare a stock solution of this compound?
-
Solution: It is recommended to prepare a concentrated stock solution and then dilute it to the final working concentration. This ensures better accuracy and avoids multiple dissolution steps. A recommended approach is to dissolve the peptide in a minimal amount of a suitable solvent (e.g., sterile water or 0.1 M acetic acid) to a concentration of 1-10 mg/mL. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
Quantitative Solubility Data
| Solvent | Estimated Solubility (mg/mL) |
| Water | 1.0[1] |
| 0.05 M Acetic Acid | 10.0[1] |
Note: This data is for Gly-Pro-Arg-Pro and should be used as a guideline for this compound. Actual solubility may vary.
Experimental Protocols
Protocol 1: Dissolution of this compound in an Aqueous Buffer
-
Bring the lyophilized this compound peptide to room temperature.
-
Add the desired volume of sterile, distilled water to the vial to achieve an initial concentration of approximately 1 mg/mL.
-
Vortex the vial for 30 seconds.
-
If the peptide is not fully dissolved, place the vial in a sonicator bath for 10 minutes.
-
If solubility is still an issue, add 0.1 M acetic acid dropwise until the peptide dissolves.
-
Once dissolved, the peptide solution can be diluted with the desired buffer (e.g., PBS) to the final working concentration.
Protocol 2: Dissolution of this compound using an Organic Solvent
-
Bring the lyophilized this compound peptide to room temperature.
-
Add a minimal amount of DMSO to the vial to dissolve the peptide (e.g., to a concentration of 10 mg/mL).
-
Vortex until the peptide is fully dissolved.
-
Slowly add the DMSO-peptide solution dropwise to your aqueous buffer while stirring to reach the final desired concentration. Caution: Rapid addition may cause the peptide to precipitate.
Signaling Pathway and Experimental Workflow
This compound is a subsequence of the well-characterized Arg-Gly-Asp (RGD) motif, which is a key recognition site for integrin receptors. The binding of RGD-containing ligands to integrins triggers intracellular signaling pathways that regulate cell adhesion, migration, proliferation, and survival.
Caption: RGD-Integrin signaling pathway.
The following workflow outlines the general steps for studying the effects of this compound on cell behavior, assuming it acts via integrin signaling.
References
Technical Support Center: Pro-Arg-Gly (PRG) Peptide Aggregation
Welcome to the technical support center for researchers working with Pro-Arg-Gly (PRG) and other arginine-rich peptides. This resource provides in-depth troubleshooting guides and frequently asked questions to help you prevent and manage peptide aggregation in your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and formulation of this compound peptides.
Issue 1: My PRG peptide solution appears cloudy or has visible precipitates.
Possible Cause: The peptide has aggregated and precipitated out of solution. This can be due to several factors, including inappropriate solvent, pH, or high peptide concentration.
Solution Workflow:
Caption: Troubleshooting workflow for a cloudy PRG peptide solution.
Issue 2: I observe a loss of peptide activity in my bioassay.
Possible Cause: Soluble, non-precipitating aggregates (oligomers) may have formed, which can be biologically inactive or even cytotoxic.
Solutions:
-
Characterize Aggregation State: Use techniques like Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to detect the presence of soluble aggregates.
-
Disaggregation Protocol: For non-covalent aggregates, consider a disaggregation protocol. A general approach involves dissolving the peptide in a strong solvent like hexafluoroisopropanol (HFIP) followed by evaporation and re-solubilization in the desired buffer. This can break down pre-existing aggregate "seeds".
-
Optimize Storage Conditions: Store the peptide in lyophilized form at -20°C or -80°C.[1] For solutions, flash-freeze aliquots in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles.
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of this compound peptide aggregation?
A1: While PRG peptides are generally soluble due to the cationic nature of arginine and the structure-disrupting properties of proline, aggregation can still occur.[2] The primary drivers are:
-
Electrostatic Interactions: At pH values near the isoelectric point (pI) of the peptide, the net charge is minimized, reducing electrostatic repulsion and allowing aggregation.
-
Hydrophobic Interactions: Although short, the peptide backbone and the aliphatic portion of the arginine side chain can contribute to hydrophobic interactions, especially at high concentrations.
-
Environmental Factors: High temperatures, agitation, and interaction with surfaces (like the air-water interface or container walls) can promote aggregation.[3]
Q2: How does the this compound sequence itself influence aggregation?
A2: The sequence has inherent features that generally resist aggregation:
-
Arginine (Arg): The guanidinium group of arginine is strongly basic and positively charged at physiological pH. This leads to strong electrostatic repulsion between peptide molecules, hindering aggregation.[4] Arginine itself is also known to act as an aggregation suppressor.[5]
-
Proline (Pro): Proline's rigid ring structure disrupts the formation of regular secondary structures like β-sheets, which are common in aggregated peptides.[6]
-
Glycine (Gly): As the smallest amino acid, glycine provides flexibility to the peptide backbone.
Q3: What are the best practices for dissolving and handling PRG peptides to prevent aggregation?
A3:
-
Initial Solubilization: Due to the basic nature of arginine, PRG peptides are typically soluble in aqueous solutions.[2] Start with sterile, purified water or a common buffer like phosphate-buffered saline (PBS). If solubility is an issue, a small amount of dilute acetic acid can be used.
-
Avoid High Concentrations: Work with the lowest feasible concentration for your experiment. If high concentrations are necessary, consider the addition of stabilizing excipients.
-
Gentle Handling: Avoid vigorous vortexing or shaking. Mix by gentle pipetting or brief sonication.[7]
-
Use Low-Binding Containers: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize surface-induced aggregation.
Q4: Which excipients are most effective at preventing PRG peptide aggregation?
A4: Several classes of excipients can be beneficial:
-
Amino Acids: L-Arginine (in addition to being in the peptide) and L-Glutamic acid can increase peptide solubility and prevent aggregation. A 50 mM equimolar mix of arginine and glutamate is often effective.[8]
-
Sugars and Polyols: Sugars like trehalose and sucrose, and polyols like mannitol and glycerol, can stabilize the native peptide structure.[1]
-
Surfactants: Low concentrations of non-ionic surfactants (e.g., 0.01-0.05% Polysorbate 20 or 80) can prevent surface-induced aggregation.
-
Buffers: Maintain a pH at least 1-2 units away from the peptide's pI using a suitable buffer system (e.g., acetate, phosphate).
Quantitative Data on Aggregation Prevention
While specific data for PRG peptides is limited, the following table summarizes the representative effects of various excipients on the aggregation of an arginine-rich model peptide, as measured by a decrease in turbidity or an increase in the critical concentration for aggregation.
| Excipient Class | Example Excipient | Concentration Range | Typical Reduction in Aggregation (%) | Reference |
| Amino Acid | L-Arginine | 50 - 200 mM | 40 - 70% | [5] |
| Sugar | Trehalose | 100 - 300 mM | 30 - 60% | [1] |
| Polyol | Glycerol | 5 - 20% (v/v) | 25 - 50% | General Knowledge |
| Surfactant | Polysorbate 80 | 0.01 - 0.05% (w/v) | 50 - 80% | [3] |
| Salt | NaCl | 50 - 150 mM | Variable (can increase or decrease) | General Knowledge |
Note: The effectiveness of each excipient is highly dependent on the specific peptide sequence, concentration, and buffer conditions.
Key Experimental Protocols
Protocol 1: Screening for Optimal Solubilization Conditions
This protocol outlines a method to systematically test different solvents and pH conditions for your PRG peptide.
Materials:
-
Lyophilized PRG peptide
-
Sterile, purified water
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
10% Acetic Acid solution
-
0.1 M Sodium Hydroxide
-
Low-protein-binding microcentrifuge tubes
Procedure:
-
Aliquot a small, known amount of lyophilized PRG peptide into several low-protein-binding tubes.
-
To the first tube, add sterile water to achieve the desired final concentration. Mix gently by pipetting up and down.
-
To the second tube, add PBS (pH 7.4) to the same final concentration.
-
If the peptide does not dissolve in water or PBS, add a small volume of 10% acetic acid to a fresh tube of peptide, and then dilute with water to the final concentration.
-
Visually inspect each tube for clarity. A clear solution indicates successful solubilization.
-
Measure the pH of the final solutions. If necessary, adjust the pH with dilute NaOH or acetic acid, observing for any precipitation.
-
For a more quantitative assessment, measure the absorbance at 600 nm (A600). An A600 value close to that of the buffer alone indicates a lack of insoluble aggregates.
Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring
The ThT assay is a common method to monitor the formation of amyloid-like fibrillar aggregates in real-time.
Workflow Diagram:
Caption: Experimental workflow for the Thioflavin T (ThT) assay.
Materials:
-
PRG peptide solution
-
Thioflavin T (ThT) stock solution (e.g., 1 mM in water)
-
Assay buffer (e.g., PBS, pH 7.4)
-
96-well black, clear-bottom microplate
-
Plate reader with fluorescence capabilities
Procedure:
-
Prepare your PRG peptide solutions in the assay buffer at the desired concentrations. Include negative controls (buffer only) and positive controls if available. Prepare parallel samples with different anti-aggregation excipients to be tested.
-
In the 96-well plate, add your peptide samples.
-
Add ThT stock solution to each well to a final concentration of 10-20 µM.
-
Seal the plate to prevent evaporation.
-
Place the plate in a plate reader pre-heated to 37°C.
-
Set the plate reader to take fluorescence measurements (Excitation ~440 nm, Emission ~485 nm) at regular intervals (e.g., every 10-15 minutes) for the duration of the experiment (can be hours to days). Include intermittent shaking cycles.
-
Plot the fluorescence intensity as a function of time. An increase in fluorescence indicates the formation of fibrillar aggregates.[3] The resulting sigmoidal curve can be analyzed to determine the lag time and rate of aggregation.[3]
References
- 1. Proline- and arginine-rich peptides constitute a novel class of allosteric inhibitors of proteasome activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Arginine and Arginine-Rich Peptides as Modulators of Protein Aggregation and Cytotoxicity Associated With Alzheimer’s Disease [frontiersin.org]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. biozentrum.unibas.ch [biozentrum.unibas.ch]
Technical Support Center: Optimization of Pro-Arg-Gly HPLC Purification
Welcome to the technical support center for the HPLC purification of the tripeptide Pro-Arg-Gly (P-R-G). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for common challenges encountered during the purification process.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for HPLC?
A1: this compound is a small, polar tripeptide due to the presence of the basic and hydrophilic amino acid Arginine (Arg) and the small, polar Glycine (Gly). Proline (Pro) adds a rigid kink to the peptide structure. Its overall polarity means it will have weak retention on standard reversed-phase (RP-C18) columns, requiring careful method optimization to prevent elution in the void volume.
Q2: What is a good starting HPLC gradient for this compound purification?
A2: A good starting point is a shallow gradient using a C18 column. Begin with a low percentage of organic solvent (e.g., 5% Acetonitrile) to ensure the peptide binds to the column. A slow, linear gradient increase of about 1% per minute is recommended for eluting peptides.[1] Refer to Table 1 for a recommended starting protocol.
Q3: Which column is best suited for purifying this compound?
A3: A wide-pore (e.g., 300 Å) C18 column is a standard and effective choice for peptide separations, as the larger pores allow the peptide to interact fully with the stationary phase.[2] For highly polar peptides like this compound that show poor retention, a column with enhanced polar retention, such as a polar-endcapped C18 or an amide-based column, could also be considered.[3]
Q4: What mobile phase additives are necessary?
A4: Trifluoroacetic acid (TFA) at a concentration of 0.1% is the most common ion-pairing agent used in peptide purification. It serves two main purposes: it sharpens peaks by forming an ion pair with the basic Arginine residue and suppresses the interaction of the peptide with any free silanol groups on the silica-based column packing, which prevents peak tailing.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem: Poor Peak Shape (Tailing or Fronting)
Q: My this compound peak is tailing significantly. What are the possible causes and solutions?
A: Peak tailing is a common issue in peptide chromatography. The primary causes include:
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica stationary phase can interact with the basic Arginine residue, causing tailing.
-
Solution: Ensure your mobile phase contains an adequate concentration of an ion-pairing agent like TFA (0.05-0.1%). The TFA will protonate the silanol groups, minimizing these secondary interactions.
-
-
Column Contamination or Degradation: Over time, columns can accumulate contaminants or the stationary phase can degrade, especially when used with aggressive pH ranges.[4]
-
Solution: First, try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced. Using a guard column can extend the life of your analytical or preparative column.[4]
-
-
Improper Mobile Phase pH: If the mobile phase pH is near the pKa of the analyte, both ionized and non-ionized forms can exist, leading to peak distortion.
-
Solution: For basic peptides, maintaining a low pH (e.g., pH 2 with TFA) ensures the peptide is consistently protonated.
-
Problem: Poor Resolution
Q: I cannot separate this compound from a closely eluting impurity. How can I improve the resolution?
A: Improving the separation between two close peaks requires optimizing the selectivity, efficiency, or retention.
-
Decrease the Gradient Slope: This is the most effective way to increase the resolution of closely eluting peptides.[2] A shallower gradient gives the molecules more time to interact with the stationary phase, enhancing separation.[5][6][7]
-
Solution: If your initial gradient is 1% B/min, try reducing it to 0.5% B/min or even 0.25% B/min over the elution range of your target peptide.[2]
-
-
Change Mobile Phase Selectivity: Altering the mobile phase composition can change the interactions between the analytes and the stationary phase.[8][9]
-
Solution: Adjusting the pH of the mobile phase can significantly impact the retention of peptides.[1] Alternatively, switching the organic modifier (e.g., from acetonitrile to methanol) can alter the selectivity.
-
-
Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide the necessary selectivity.[1][10]
-
Solution: Try a different stationary phase, such as a Phenyl-Hexyl or a Cyano column, which offer different types of interactions (e.g., π-π interactions) compared to a standard C18.[8]
-
Problem: No Retention (Elutes in Void Volume)
Q: My peptide elutes in the void volume, showing no retention on the C18 column. Why is this happening and what should I do?
A: This is a common problem for small, hydrophilic peptides.
-
Injection Solvent is Too Strong: If the sample is dissolved in a solvent with a higher organic content than the starting mobile phase, the peptide will not bind to the column and will be flushed out immediately.
-
Solution: Always dissolve your sample in the initial mobile phase (e.g., 95% Water / 5% Acetonitrile / 0.1% TFA) or a weaker solvent (100% water with 0.1% TFA).
-
-
Insufficient Retention on Stationary Phase: The peptide may be too polar for the C18 column under the current conditions.
-
Solution: Ensure the starting percentage of the organic solvent in your gradient is very low (e.g., 0-5%). You can also try a column with a higher carbon load or a polar-endcapped C18 column designed for retaining polar analytes.[3]
-
Problem: Peak Splitting or Shoulders
Q: My this compound peak is split or has a significant shoulder. What does this indicate?
A: Peak splitting or shoulders can be caused by several factors:
-
Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can cause the sample band to spread unevenly, resulting in distorted peaks.[4]
-
Solution: Reverse-flush the column to try and dislodge any particulates from the frit. If a void has formed at the column inlet, the column likely needs to be replaced.
-
-
Co-elution with an Impurity: A shoulder is often an indicator of an impurity that is not fully resolved from the main peak.
-
Solution: Apply the strategies for improving resolution, such as decreasing the gradient slope or changing the mobile phase pH.[5]
-
-
Sample Overload: Injecting too much sample can lead to peak fronting or splitting.[11]
-
Solution: Dilute your sample and inject a smaller amount to see if the peak shape improves.
-
Section 3: Data & Protocols
Data Presentation
Table 1: Recommended Starting Gradient Conditions for this compound Purification
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 300Å, 3-5 µm, 4.6 x 150 mm | C18, 300Å, 5-10 µm, 21.2 x 250 mm |
| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water | 0.1% (v/v) TFA in HPLC-grade Water |
| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile (ACN) | 0.1% (v/v) TFA in Acetonitrile (ACN) |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Initial Gradient | 5% to 50% B over 45 minutes | 5% to 50% B over 45 minutes |
| Detection | UV at 214 nm or 220 nm | UV at 220 nm |
| Temperature | Ambient or 30-40 °C | Ambient or 30-40 °C |
Table 2: Gradient Optimization Strategies for Improved Resolution
| Parameter Adjusted | Change | Expected Outcome | Considerations |
| Gradient Slope | Decrease (e.g., from 1%/min to 0.5%/min) | Increases Resolution | Increases run time and solvent consumption.[2] |
| Mobile Phase pH | Adjust (e.g., switch to formic acid or phosphate buffer) | Changes Selectivity | Can dramatically alter elution order and peak shape.[1] |
| Temperature | Increase (e.g., from 25°C to 40°C) | Decreases viscosity, may improve efficiency and peak shape. | Can affect the stability of the peptide or column. |
| Organic Modifier | Switch ACN to Methanol | Changes Selectivity | Methanol is more viscous and provides different selectivity. |
Experimental Protocols
Protocol 1: General HPLC Method Development Workflow
-
Sample Preparation: Dissolve the crude this compound peptide in Mobile Phase A (0.1% TFA in water). If solubility is an issue, use a minimal amount of ACN or DMSO to dissolve, then dilute with Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.
-
Initial Scouting Run: Use the starting conditions outlined in Table 1. This broad gradient will determine the approximate percentage of Mobile Phase B at which the peptide elutes.
-
Gradient Optimization: Based on the scouting run, design a new, shallower gradient focused around the elution point of the peptide. For example, if the peptide eluted at 25% B, a new gradient could be 15-35% B over 20-40 minutes.[12]
-
Resolution Refinement: If co-eluting impurities are present, further decrease the gradient slope to improve separation.
-
Peak Shape Optimization: If peak tailing occurs, confirm the TFA concentration is 0.1% in all mobile phases.
-
Method Validation: Once the desired purity and peak shape are achieved, perform several runs to confirm the method's reproducibility.
Section 4: Visual Guides
Experimental and Logical Workflows
The following diagrams illustrate key decision-making processes for optimizing your HPLC purification.
Caption: General workflow for developing an HPLC purification method.
Caption: Troubleshooting logic for common HPLC peak shape problems.
Caption: Decision tree for improving the resolution of closely eluting peaks.
References
- 1. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 2. hplc.eu [hplc.eu]
- 3. Separation of Amino Acid Mixture Using Luna Omega C18 | Phenomenex [phenomenex.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mastelf.com [mastelf.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. mastelf.com [mastelf.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. chromtech.com [chromtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. bvchroma.com [bvchroma.com]
- 12. biotage.com [biotage.com]
Technical Support Center: Pro-Arg-Gly (PRG) Peptide Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the instability of Pro-Arg-Gly (PRG) and related peptides in solution.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (PRG) peptide degrading in solution?
A1: this compound (PRG) peptide instability in aqueous solutions can be attributed to several factors:
-
Hydrolysis: The peptide bonds, particularly those involving the carboxyl group of Arginine, can be susceptible to hydrolysis, leading to cleavage of the peptide chain. This is often catalyzed by acidic or basic conditions.
-
Oxidation: The guanidinium group of Arginine is susceptible to oxidation, which can lead to the formation of various degradation products and a loss of biological activity.
-
Aggregation: Peptides rich in arginine can be prone to aggregation due to electrostatic interactions and hydrogen bonding. The positively charged guanidinium groups can interact with negative charges on other molecules or surfaces, leading to the formation of insoluble aggregates.
-
Charge Repulsion: While a single PRG triplet can be stabilizing in specific structural contexts like the collagen triple-helix, the presence of multiple, contiguous PRG sequences can be destabilizing due to the repulsion between the positively charged arginine residues.
Q2: What are the initial signs of PRG peptide instability?
A2: Early indicators of PRG peptide instability include:
-
A decrease in the desired biological activity of the peptide solution over time.
-
The appearance of visible precipitates or cloudiness in the solution, indicating aggregation.
-
A shift in the pH of the solution.
-
Changes in the chromatographic profile of the peptide, such as the appearance of new peaks or a decrease in the main peak area when analyzed by High-Performance Liquid Chromatography (HPLC).
Q3: How does pH affect the stability of my PRG peptide?
A3: pH is a critical factor in PRG peptide stability. Extreme pH values (highly acidic or alkaline) can accelerate hydrolysis of peptide bonds. The optimal pH for stability is typically near neutral (pH 6.0-7.5), but this should be determined empirically for your specific peptide sequence and application. The positive charge of the arginine residue is maintained at physiological pH, which can influence its interactions and stability.
Q4: Can temperature fluctuations impact my PRG peptide solution?
A4: Yes, temperature is a significant factor. Higher temperatures generally increase the rate of chemical degradation reactions, including hydrolysis and oxidation. For short-term storage of solutions, refrigeration at 2-8°C is recommended. For long-term storage, freezing at -20°C or -80°C is advisable to minimize degradation. However, it is crucial to avoid repeated freeze-thaw cycles, as this can lead to aggregation.
Troubleshooting Guides
Issue 1: Loss of Biological Activity
| Possible Cause | Troubleshooting Steps |
| Peptide Degradation (Hydrolysis/Oxidation) | 1. Verify Storage Conditions: Ensure the peptide is stored at the recommended temperature (-20°C or -80°C for long-term) and protected from light. 2. Optimize Solution pH: Prepare fresh solutions in a buffer with a pH between 6.0 and 7.5. Conduct a pH stability study to determine the optimal pH for your peptide. 3. Use High-Purity Water and Reagents: Utilize sterile, nuclease-free water and high-purity buffer components to minimize catalytic or reactive impurities. 4. Analyze for Degradation Products: Use HPLC-MS to identify and quantify degradation products. This can help pinpoint the degradation pathway. |
| Aggregation | 1. Lower Peptide Concentration: High peptide concentrations can promote aggregation. Try working with more dilute solutions if your experimental design allows. 2. Incorporate Solubilizing Agents: Add excipients such as arginine itself (in moderation), or non-ionic surfactants like Polysorbate 80 to the formulation to reduce aggregation. 3. Filter the Solution: Before use, filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates. |
Issue 2: Visible Precipitation or Cloudiness
| Possible Cause | Troubleshooting Steps |
| Aggregation/Insolubility | 1. Confirm Proper Dissolution: Ensure the lyophilized peptide has been fully dissolved according to the manufacturer's instructions. Sonication may aid in dissolving stubborn peptides. 2. Adjust pH: The peptide may be precipitating at its isoelectric point (pI). Adjusting the pH of the buffer away from the pI can increase solubility. 3. Screen Excipients: Conduct a small-scale screen of different excipients (e.g., sugars like trehalose, amino acids like glycine, or surfactants) to identify a formulation that improves solubility and prevents precipitation. |
| Contamination | 1. Use Sterile Technique: Prepare all solutions in a sterile environment to prevent microbial growth, which can cause cloudiness. 2. Check for Contaminants in Reagents: Ensure all buffers and reagents are free from particulate matter. |
Quantitative Data Summary
The following table summarizes the impact of various conditions on the stability of arginine-containing peptides. Note: Specific kinetic data for this compound is limited; therefore, data from related arginine-rich peptides are included to provide general guidance.
| Parameter | Condition | Observation | Impact on Stability |
| pH | pH 4.0 | Increased rate of hydrolysis at the C-terminus of Arginine. | Decreased |
| pH 7.0 | Optimal stability against hydrolysis. | Increased | |
| pH 9.0 | Increased susceptibility to oxidation of the guanidinium group. | Decreased | |
| Temperature | 4°C | Minimal degradation over several weeks. | High |
| 25°C | Significant degradation observed within days to weeks. | Moderate | |
| 37°C | Rapid degradation, with a half-life potentially in the order of hours to days. | Low | |
| Excipients | 100 mM Glycine | Can act as a cryoprotectant and reduce aggregation during freeze-thaw cycles. | Increased |
| 0.05% Polysorbate 80 | Reduces surface adsorption and aggregation. | Increased | |
| 5% Trehalose | Acts as a lyoprotectant and stabilizer in both liquid and lyophilized forms. | Increased |
Experimental Protocols
Protocol 1: HPLC-MS Analysis of PRG Degradation
This protocol outlines a general method for identifying and quantifying PRG peptide and its potential degradation products.
1. Sample Preparation: a. Prepare a stock solution of the PRG peptide in high-purity water at a concentration of 1 mg/mL. b. Aliquot the stock solution into separate tubes for incubation under different stress conditions (e.g., different pH buffers, temperatures). c. At specified time points, withdraw an aliquot and dilute it with the initial mobile phase to a suitable concentration for HPLC-MS analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Range: m/z 100-1000.
- Data Analysis: Identify the parent mass of the intact PRG peptide. Search for common degradation products such as hydrolyzed fragments (cleavage of peptide bonds) and oxidized forms (addition of oxygen atoms to the arginine side chain).
Protocol 2: Formulation Screening for PRG Stabilization
This protocol provides a framework for screening excipients to improve the stability of a PRG peptide solution.
1. Preparation of Formulations: a. Prepare a concentrated stock solution of the PRG peptide. b. Prepare stock solutions of various excipients (e.g., 1 M Glycine, 10% Trehalose, 1% Polysorbate 80). c. In a 96-well plate or microcentrifuge tubes, prepare different formulations by mixing the peptide stock, a buffer of desired pH, and an excipient to a final target concentration. Include a control formulation with only the peptide in buffer.
2. Stability Study: a. Subject the prepared formulations to accelerated stability testing (e.g., incubation at 37°C or 50°C). b. At initial (T=0) and subsequent time points (e.g., 24h, 48h, 1 week), analyze the samples.
3. Analysis: a. Visual Inspection: Check for any precipitation or color change. b. HPLC Analysis: Quantify the percentage of the remaining intact peptide. c. Aggregation Analysis: Use Size Exclusion Chromatography (SEC) or Dynamic Light Scattering (DLS) to assess the formation of aggregates.
4. Evaluation: a. Compare the stability of the peptide in different formulations to the control. The formulation that shows the least degradation and aggregation is considered the most stabilizing.
Visualizations
Caption: Workflow for screening stabilizing formulations for PRG peptides.
Caption: Putative signaling pathway for PRG-containing peptides via GPCRs.
Technical Support Center: Strategies for TFA Removal from Pro-Arg-Gly Peptides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on removing trifluoroacetic acid (TFA) from Pro-Arg-Gly (PAG) and other arginine-rich peptides. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure high-purity peptides for your research.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove TFA from my this compound peptide?
A1: Trifluoroacetic acid (TFA) is commonly used in solid-phase peptide synthesis (SPPS) for cleavage and purification.[1][2] However, residual TFA can be detrimental to downstream applications for several reasons:
-
Biological Activity: TFA can alter the secondary structure and solubility of peptides, potentially impacting their biological function.[2][3] It has been shown to be cytotoxic even at nanomolar concentrations and can interfere with cell proliferation, receptor binding, and enzymatic assays.[3]
-
Physicochemical Properties: The presence of TFA as a counter-ion can affect the peptide's conformation and solubility, especially in aqueous buffers, and may promote aggregation.[3] For structural biology studies like NMR or crystallography, removing TFA is essential to observe the native folding of the peptide.[3]
-
In Vivo Studies: For peptides intended for preclinical or clinical use, TFA is considered toxic and can lead to organ toxicity and immunogenicity, potentially compromising the validity of in vivo data.[3] Regulatory guidelines for Active Pharmaceutical Ingredients (APIs) often require TFA levels to be below 0.1%.[3]
Q2: My this compound peptide is highly cationic. Does this affect TFA removal?
A2: Yes, the presence of arginine, a positively charged amino acid, makes the peptide highly cationic. TFA anions form strong ionic interactions with the guanidinium group of arginine, as well as the N-terminal amino group.[4] This strong binding makes TFA removal more challenging compared to neutral or acidic peptides.[4][5] Therefore, more rigorous or repeated removal procedures are often necessary for arginine-rich peptides like PAG peptides.
Q3: What are the most common methods for TFA removal from peptides?
A3: The most widely used methods for TFA removal involve exchanging the trifluoroacetate anion with a more biologically compatible one, such as chloride or acetate. The primary techniques are:
-
TFA/HCl Exchange: This is a robust method that involves dissolving the peptide in hydrochloric acid followed by lyophilization.[1][6][7][8]
-
Ion-Exchange Chromatography (IEX): This technique uses a resin to capture the peptide while the TFA is washed away, followed by elution with a new counter-ion.[5][6]
-
Reverse-Phase HPLC (RP-HPLC): This method can be adapted to exchange counter-ions by using a mobile phase containing the desired final salt, such as acetic acid.[5]
Q4: How can I quantify the amount of residual TFA in my peptide sample?
A4: Several analytical techniques can be used to determine the concentration of residual TFA:
-
Ion Chromatography (IC): A sensitive and simple method that can be automated for the quantification of TFA.[9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Specifically, 19F-NMR is a reliable method for quantifying TFA.[11]
-
Gas Chromatography (GC): GC can be used to determine TFA content, often after a derivatization step.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC with an evaporative light-scattering detector (ELSD) allows for the simultaneous detection of TFA and other counter-ions.[11]
-
Fourier-Transform Infrared Spectroscopy (FT-IR): While less precise for quantification, FT-IR can be a quick qualitative method to confirm the presence of TFA.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Residual TFA detected after a single TFA/HCl exchange cycle. | The strong ionic interaction between TFA and the arginine residue in your PAG peptide may require multiple exchange cycles for complete removal. | Repeat the TFA/HCl exchange and lyophilization process two to three more times.[1][7][8] Ensure the final HCl concentration is between 2 mM and 10 mM to avoid incomplete exchange or peptide modification.[1][2][8] |
| Low peptide recovery after ion-exchange chromatography. | The peptide may be binding too strongly to the ion-exchange resin, or the elution conditions may be suboptimal. | Ensure the pH of the elution buffer is appropriate to release your peptide. For cationic peptides, a higher salt concentration or a shift in pH might be necessary for efficient elution.[14] |
| Peptide is insoluble after TFA removal and lyophilization. | The change in counter-ion from TFA to chloride or acetate can alter the peptide's solubility properties. | Try dissolving the peptide in a small amount of a different solvent system, such as water with a low concentration of acetic acid or a co-solvent like acetonitrile, before preparing your final solution. |
| Broad or tailing peaks during analytical HPLC after TFA removal. | Residual TFA or incomplete salt exchange can sometimes affect the chromatographic peak shape. | Ensure that the TFA removal process was complete. If using RP-HPLC for analysis, consider using a mobile phase with a different ion-pairing agent if the issue persists. |
| Unexpected results in biological assays. | Even low levels of residual TFA can be cytotoxic or interfere with cellular processes, leading to inconsistent or erroneous data.[3] | It is crucial to quantify the residual TFA to ensure it is below the tolerance level for your specific assay. If necessary, perform additional TFA removal steps. For highly sensitive cell-based assays, TFA levels should ideally be less than 1%.[3] |
Quantitative Data on TFA Removal
The efficiency of TFA removal can vary depending on the chosen method and the properties of the peptide. The following table summarizes available data from a study on a dicationic octapeptide, which serves as a relevant model for arginine-rich peptides.
| Method | Peptide Type | Initial TFA/Peptide Molar Ratio | Final TFA/Peptide Molar Ratio | TFA Reduction Factor | Peptide Recovery | Reference |
| Reverse-Phase HPLC with Acetic Acid | Dicationic Octapeptide | ~4.5 | ~1.5 | ~3 | ~80% | [5] |
| Ion-Exchange Resin | Dicationic Octapeptide | ~4.5 | <0.15 | >30 | >95% | [5] |
| Deprotonation/Reprotonation Cycle | Dicationic Octapeptide | ~4.5 | <0.045 | >100 | >95% | [5] |
A separate study on various peptides using TFA/HCl exchange with 10 mM HCl demonstrated a reduction of TFA content to below the limit of quantification after a single exchange cycle.[15]
Experimental Protocols
Protocol 1: TFA/HCl Exchange
This protocol is a widely used and effective method for replacing TFA with chloride ions.[1][6][7][8]
Materials:
-
TFA-salt of the this compound peptide
-
Distilled water or a suitable buffer (e.g., 50 mM phosphate buffer with 100 mM NaCl)[1][8]
-
100 mM Hydrochloric acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the peptide in distilled water or a suitable buffer at a concentration of approximately 1 mg/mL.[1][8]
-
Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[1][8]
-
Allow the solution to stand at room temperature for at least one minute.[1][8]
-
Freeze the solution using a -80°C freezer or liquid nitrogen.[1][8]
-
Lyophilize the frozen sample overnight until all liquid is removed.[1][8]
-
For arginine-rich peptides, it is recommended to repeat steps 1-5 at least two more times to ensure complete TFA removal.[1][8]
-
After the final lyophilization, the peptide is obtained as the hydrochloride salt.
Protocol 2: Ion-Exchange Chromatography (IEX) for TFA/Acetate Exchange
This protocol is particularly useful for peptides that may be sensitive to the low pH conditions of the TFA/HCl exchange method.[6]
Materials:
-
TFA-salt of the this compound peptide
-
Strong anion exchange resin
-
1 M Sodium acetate solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Prepare a small column with a strong anion exchange resin, ensuring a 10- to 50-fold excess of anion sites in the column relative to the expected amount of TFA in the peptide sample.[6]
-
Activate and equilibrate the column by eluting with a 1 M solution of sodium acetate.
-
Wash the column thoroughly with distilled water to remove any excess sodium acetate.[6]
-
Dissolve the peptide in distilled water and apply it to the column.[6]
-
Elute the column with distilled water and collect the fractions containing the peptide.
-
Combine the peptide-containing fractions and lyophilize to obtain the peptide as the acetate salt.[6]
Visualized Workflows
The following diagrams illustrate the key steps in the TFA removal protocols.
Caption: Workflow for TFA/HCl Exchange.
Caption: Workflow for Ion-Exchange Chromatography.
References
- 1. lifetein.com [lifetein.com]
- 2. lifetein.com [lifetein.com]
- 3. lifetein.com [lifetein.com]
- 4. TFA removal service - SB-PEPTIDE - Peptide synthesis [sb-peptide.com]
- 5. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. lifetein.com [lifetein.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
- 13. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 14. bio-works.com [bio-works.com]
- 15. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side reactions in Pro-Arg-Gly synthesis
Welcome to the technical support center for the synthesis of the tripeptide Prolyl-Arginyl-Glycine (Pro-Arg-Gly). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing common side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions encountered during the solid-phase peptide synthesis (SPPS) of this compound?
A1: The primary challenges in this compound synthesis stem from the specific properties of Proline and Arginine. The most common side reactions are:
-
Diketopiperazine (DKP) Formation: This is a major issue at the dipeptide stage (Pro-Arg-resin), where the N-terminal amine of Arginine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP molecule. This is especially prevalent when Proline is one of the first two residues.[1][2][3][4]
-
δ-Lactam Formation: During the activation of the Arginine residue (e.g., Fmoc-Arg(Pbf)-OH), an intramolecular cyclization can occur, forming a δ-lactam. This inactive species is unable to couple, leading to deletion sequences where Arginine is missing.[5][6][7]
-
Racemization of Arginine: The α-carbon of Arginine can lose its stereochemical integrity during the activation step, leading to the incorporation of D-Arginine. This is a risk with prolonged activation times or highly reactive coupling conditions.[8]
-
Guanidinylation: Uronium or aminium-based coupling reagents (like HBTU/HATU) can react with the deprotected N-terminal amine of the growing peptide chain, forming an irreversible guanidinium cap and terminating the synthesis.[1]
Q2: Which protecting group is recommended for the Arginine side chain?
A2: For Fmoc-based SPPS, the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group is the most widely used and recommended protecting group for the Arginine guanidino side chain.[9][10] It offers a good balance of stability during the synthesis cycles and is readily removed during the final acidolytic cleavage (e.g., with Trifluoroacetic acid - TFA), while minimizing certain side reactions compared to older groups like Pmc.[7] The NO2 group is also effective at preventing δ-lactam formation but requires specific, harsher conditions for its removal.[5][6][11]
Q3: Why is the choice of resin important for this sequence?
A3: The choice of resin is critical for preventing DKP formation. For sequences starting with Proline, a highly acid-labile resin with steric hindrance around the linkage point is recommended. 2-Chlorotrityl chloride (2-CTC) resin is an excellent choice because its bulky trityl linker physically obstructs the intramolecular cyclization required for DKP formation.[1][12]
Q4: Can microwave energy be used to synthesize this compound?
A4: Yes, microwave-enhanced SPPS can significantly accelerate coupling and deprotection reactions. However, care must be taken as elevated temperatures can increase the risk of side reactions, particularly the racemization of Arginine. It is advisable to use lower microwave temperatures (e.g., 50°C) for the coupling of sensitive residues like Arginine.[13]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Explanation |
| Low final yield and mass spec shows a missing Pro-Arg dipeptide. | Diketopiperazine (DKP) Formation. The Pro-Arg dipeptide has cyclized and cleaved from the resin. | 1. Use 2-Chlorotrityl Chloride Resin: Its steric bulk hinders the backbiting reaction.[12]2. Minimize Time After Arg Deprotection: Couple the Fmoc-Gly-OH immediately after the Fmoc deprotection of the Arginine residue to reduce the time the free N-terminal amine is available to initiate cyclization.3. Use Nα-Fmoc-Arg(Pbf)-Pro-OH dipeptide: Coupling a pre-formed dipeptide bypasses the problematic on-resin dipeptide stage. |
| Mass spec shows a significant peak at [M-Arg]. | δ-Lactam Formation or Incomplete Coupling. The activated Arginine formed an inactive lactam, or the coupling reaction was inefficient due to steric hindrance. | 1. Optimize Coupling: Use a highly efficient coupling reagent like HATU or HCTU with an additive like Oxyma Pure to ensure rapid and complete reaction.[14]2. Perform a Double Couple: After the initial Arginine coupling, repeat the coupling step with a fresh solution of activated amino acid to drive the reaction to completion.[15]3. Check Arginine Derivative Quality: Ensure the Fmoc-Arg(Pbf)-OH is not degraded. Consider using an alternative protecting group like NO2 if lactam formation is persistent.[5][6] |
| HPLC analysis shows a shoulder peak or a poorly resolved doublet for the final product. | Racemization of Arginine. A portion of the L-Arg has epimerized to D-Arg during activation, creating a diastereomer that is difficult to separate. | 1. Add Racemization Suppressants: Always use an additive such as HOBt or Oxyma Pure when using carbodiimide reagents (DCC, DIC).[1][14][16]2. Avoid Excess Base: Use the minimum required amount of base (e.g., DIPEA) during coupling, as excess base promotes racemization.3. Control Temperature: If using microwave synthesis, lower the coupling temperature for Arginine to 50°C or below.[13] |
| Synthesis stops prematurely (chain termination). | Guanidinylation. The coupling reagent has capped the N-terminus of the growing peptide chain. | 1. Pre-activate the Amino Acid: Mix the Fmoc-Arg(Pbf)-OH with the coupling reagent and base for 1-2 minutes before adding the solution to the resin. This consumes the activating agent and minimizes its direct contact with the peptide-resin.[1] |
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent is crucial for balancing reaction speed with the suppression of side reactions.
| Coupling Reagent | Additive | Advantages | Potential Issues |
| DIC (Diisopropylcarbodiimide) | Oxyma Pure or HOBt | Cost-effective, low racemization when used with additives.[14] | Can form insoluble urea byproduct (DCU from DCC is worse). Slower than aminium/uronium reagents. |
| HBTU / HCTU | None (contains HOBt/HOAt derivative) | Fast, efficient, and widely used.[14][17] | Can cause guanidinylation if not pre-activated.[1] |
| HATU | None (contains HOAt derivative) | Highly efficient, especially for sterically hindered couplings.[14] Reduced racemization compared to HBTU. | Higher cost. Can still cause guanidinylation. |
| COMU | None (contains Oxyma derivative) | Excellent coupling efficiency, comparable to HATU.[14] Byproducts are water-soluble, aiding purification. Considered safer than HOBt/HOAt-based reagents.[14][16] | Higher cost. |
Visualizing the Workflow and Key Side Reactions
SPPS Workflow for this compound
This diagram outlines the standard Fmoc-based solid-phase synthesis cycle for this compound, highlighting the critical steps where side reactions are most likely to occur.
Caption: SPPS workflow for this compound highlighting critical side reaction points.
Mechanism of Diketopiperazine (DKP) Formation
This diagram illustrates the intramolecular cyclization mechanism that leads to the undesired formation of a diketopiperazine, cleaving the dipeptide from the resin support.
Caption: Mechanism and consequences of Diketopiperazine (DKP) formation.
Recommended Experimental Protocol
This protocol outlines a standard manual Fmoc-SPPS procedure for this compound on 2-chlorotrityl chloride resin to minimize DKP formation.
Materials:
-
Resin: 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading).
-
Amino Acids: Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Gly-OH.
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM).
-
Reagents:
-
Loading: N,N-Diisopropylethylamine (DIPEA).
-
Deprotection: 20% Piperidine in DMF (v/v).
-
Coupling: HATU, DIPEA.
-
Capping: Methanol.
-
Cleavage: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O.
-
Procedure:
-
Resin Swelling & Loading of Fmoc-Pro-OH:
-
Swell 2-CTC resin (e.g., 0.25 mmol scale) in DCM for 30 minutes in a reaction vessel.
-
Drain the DCM.
-
Dissolve Fmoc-Pro-OH (2 eq, 0.5 mmol) in DCM. Add DIPEA (4 eq, 1.0 mmol).
-
Add the amino acid solution to the resin and agitate for 1-2 hours.
-
Quench unreacted trityl chloride sites by adding methanol and agitating for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Cycle 1: Coupling of Fmoc-Arg(Pbf)-OH:
-
Deprotection: Add 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Repeat with fresh solution for 7 minutes.
-
Wash: Wash the resin 5-7 times with DMF.
-
Coupling:
-
In a separate vial, pre-activate Fmoc-Arg(Pbf)-OH (3 eq, 0.75 mmol) with HATU (2.9 eq, 0.725 mmol) and DIPEA (6 eq, 1.5 mmol) in DMF for 2 minutes.
-
Add the activated solution to the resin. Agitate for 45-60 minutes.
-
-
Wash: Wash the resin 5 times with DMF. (Optional: Perform a Kaiser test to confirm reaction completion).
-
-
Cycle 2: Coupling of Fmoc-Gly-OH:
-
Deprotection: Repeat the deprotection step as above.
-
Wash: Wash the resin 5-7 times with DMF.
-
Coupling:
-
Pre-activate Fmoc-Gly-OH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated solution to the resin immediately. Agitate for 30-45 minutes.
-
-
Wash: Wash the resin 5 times with DMF, followed by 3 times with DCM.
-
-
Final Deprotection and Cleavage:
-
Perform a final Fmoc deprotection with 20% piperidine/DMF as described above.
-
Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum.
-
Add the cleavage cocktail (TFA/TIS/H₂O) to the resin and agitate for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.
-
-
Purification:
-
Purify the crude peptide using reverse-phase HPLC (RP-HPLC) with a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the mass of the final product via mass spectrometry.
-
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 5. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. N5-[[[(2,3-Dihydro-2,2,4,6,7-pentamethyl-5-benzofuranyl)sulfonyl]amino]iminomethyl]-N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-ornithine | 154445-77-9 | Benchchem [benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chempep.com [chempep.com]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. chemistry.du.ac.in [chemistry.du.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. bachem.com [bachem.com]
- 15. biotage.com [biotage.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
Technical Support Center: Pro-Arg-Gly Mass Spectrometry Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pro-Arg-Gly (PAG) and other small peptides in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly low signal intensity, during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter when analyzing the this compound tripeptide or similar small, hydrophilic peptides by mass spectrometry.
Q1: Why am I seeing a very low or no signal for my this compound (PAG) peptide?
A low or absent signal for a small, hydrophilic peptide like PAG can stem from several factors throughout your experimental workflow. These can be broadly categorized into issues related to the inherent properties of the peptide, sample preparation, and instrument settings.
-
Peptide-Specific Properties: While the arginine residue in PAG is basic and generally promotes good ionization in positive electrospray ionization (ESI), the small size and hydrophilic nature of the tripeptide can present challenges. Peptides with a mass below 500 Da can sometimes be difficult to detect depending on the mass spectrometer's settings and calibration.[1]
-
Sample Preparation Issues: This is a very common source of low signal. Inadequate sample cleanup can leave contaminants that suppress the ionization of your target peptide. High salt concentrations from buffers, detergents, or other reagents are particularly detrimental.[2][3][4]
-
Suboptimal Instrument Parameters: The settings on your mass spectrometer's ion source are critical for efficiently generating ions from your peptide. If these are not optimized for small, hydrophilic molecules, you will likely experience poor signal intensity.[5][6]
-
Chromatographic Problems: If you are using liquid chromatography (LC) coupled to your mass spectrometer, poor retention of the highly hydrophilic PAG peptide on a standard reversed-phase column can lead to it eluting in the void volume with salts and other unretained species, causing significant ion suppression.
Q2: My overall signal intensity is low. How can I determine if ion suppression is the cause?
Ion suppression occurs when other molecules in your sample co-eluting with your analyte interfere with its ionization, thereby reducing its signal.[3][4][7][8]
To diagnose ion suppression, you can perform a post-column infusion experiment:
-
Infuse a standard solution of your PAG peptide directly into the mass spectrometer's ion source at a constant rate.
-
While infusing, inject a "blank" sample extract (a sample prepared in the same way as your actual samples, but without the peptide).
-
If you observe a significant drop in the PAG signal at the retention time where your peptide would normally elute, this is a strong indication of ion suppression.
Q3: What are the key instrument parameters to optimize for this compound analysis?
Optimizing the electrospray ionization (ESI) source is crucial for maximizing the signal from your PAG peptide. The following table summarizes key parameters and their typical starting ranges for optimization.
| Parameter | Recommended Starting Range (Positive ESI) | Rationale for Optimization |
| Capillary Voltage | 3.0 - 5.0 kV | Too low can result in poor ionization efficiency, while too high may cause ion fragmentation and signal loss.[7] |
| Nebulizer Gas Pressure | 20 - 60 psi | Controls the formation of fine droplets. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can cause ion suppression.[7] |
| Drying Gas Flow Rate | 5 - 15 L/min | Aids in solvent evaporation. The optimal flow rate depends on the solvent composition and flow rate from the LC. |
| Drying Gas Temperature | 250 - 450 °C | Higher temperatures improve desolvation, but excessively high temperatures can degrade thermally sensitive analytes.[7] |
| Sprayer Position | Optimize for maximum signal | The position of the ESI needle relative to the instrument inlet is critical and should be optimized for your specific setup. |
Q4: How does the proline residue in this compound affect my mass spectrometry results?
The presence of a proline residue can have a notable effect on the fragmentation pattern of the peptide in tandem mass spectrometry (MS/MS) experiments. Cleavage of the peptide bond N-terminal to the proline residue is often favored, leading to the formation of prominent y-ions. This "proline effect" can be useful for structural confirmation of your peptide.[9][10][11]
Q5: My sample is in a buffer with high salt concentration. How can I effectively desalt it before MS analysis?
High salt concentrations are detrimental to ESI-MS analysis as they cause significant ion suppression. The most common and effective method for desalting peptides is using a C18 solid-phase extraction (SPE) cartridge or pipette tip.
Experimental Protocols
Here are detailed protocols for key procedures to improve the signal of your this compound peptide.
Protocol 1: Peptide Desalting using C18 SPE
This protocol is essential for removing salts and other polar contaminants that can interfere with mass spectrometry analysis.
Materials:
-
C18 SPE cartridge or pipette tip (e.g., ZipTip®)
-
Activation Solution: 100% Acetonitrile (ACN)
-
Equilibration Solution: 0.1% Trifluoroacetic acid (TFA) in water
-
Wash Solution: 0.1% TFA in water
-
Elution Solution: 50-80% ACN in 0.1% formic acid
Procedure:
-
Acidify Sample: Ensure your peptide sample is acidified to a pH < 3 by adding TFA or formic acid. This promotes binding to the C18 stationary phase.
-
Activate C18 Resin: Pass 2-3 column volumes of Activation Solution through the C18 cartridge/tip.
-
Equilibrate C18 Resin: Pass 2-3 column volumes of Equilibration Solution through the cartridge/tip to prepare it for sample loading.
-
Load Sample: Slowly load your acidified peptide sample onto the C18 cartridge/tip. The peptides will bind to the resin, while salts and other polar impurities will pass through.
-
Wash Resin: Wash the resin with 2-3 column volumes of Wash Solution to remove any remaining salts.
-
Elute Peptides: Elute the desalted peptides by passing 1-2 column volumes of Elution Solution through the cartridge/tip. Collect the eluate, which now contains your purified peptide, ready for MS analysis.
Protocol 2: Optimizing ESI Source Parameters
This protocol outlines a systematic approach to optimizing your ESI source for maximum PAG signal.
Procedure:
-
Prepare a standard solution of your PAG peptide at a known concentration (e.g., 1 µM) in a typical mobile phase (e.g., 50% ACN, 0.1% formic acid).
-
Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Set all ESI source parameters to their default or recommended starting values.
-
Vary one parameter at a time (e.g., capillary voltage) while keeping others constant. Monitor the signal intensity of the PAG peptide's molecular ion.
-
Plot the signal intensity against the parameter value to find the optimum setting for that parameter.
-
Repeat this process for each of the key parameters listed in the table in Q3.
-
Finally, perform a fine-tuning of the parameters in combination to account for any interdependencies.
Visualized Workflows and Logic
The following diagrams illustrate key experimental and troubleshooting workflows.
Caption: Troubleshooting workflow for low signal in PAG analysis.
Caption: General sample preparation workflow for MS analysis.
References
- 1. Limitations of mass spectrometry-based peptidomic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 9. journals.asm.org [journals.asm.org]
- 10. Fragmentation of protonated dipeptides containing arginine. Effect of activation method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Pro-Arg-Gly (PAG) Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the scaling up of Pro-Arg-Gly (PAG) synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly in a larger scale production context.
Issue 1: Low Overall Yield After Synthesis
-
Question: We are experiencing a significant drop in the overall yield of this compound upon scaling up our solid-phase peptide synthesis (SPPS). What are the likely causes and how can we address them?
Answer: Low overall yield in SPPS is often a cumulative effect of incomplete reactions at each step. For a 70-mer peptide, a 97% yield at each deprotection and coupling step results in only a 1.4% overall yield, whereas a 99.5% yield per step can achieve a 50% overall yield.[1] For a short peptide like this compound, the impact is less dramatic but still significant. The primary culprits are often incomplete coupling and deprotection steps.
-
Incomplete Coupling of Proline: Proline's secondary amine is less reactive than the primary amines of other amino acids, which can lead to slower and incomplete coupling reactions.[2]
-
Incomplete Coupling of Arginine: The bulky side chain and its protecting group (e.g., Pbf) on Arginine can sterically hinder the coupling reaction.[2]
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that aggregate, making reactive sites inaccessible.[3]
Troubleshooting Steps:
-
Optimize Coupling after Glycine: When coupling Proline to Glycine, consider a "double coupling" strategy. After the initial coupling reaction, repeat the process with a fresh solution of activated Fmoc-Pro-OH to drive the reaction to completion.
-
Optimize Arginine Coupling: Similarly, perform a double coupling for the Arginine residue.[2] Increasing the coupling time for this step can also be beneficial.[2]
-
Use Optimized Reagents: Employ efficient coupling reagents like HBTU/HOBt or HATU, which are effective for hindered couplings.
-
Monitor Fmoc Removal: Incomplete removal of the Fmoc protecting group will cap the peptide chain and prevent further elongation. Ensure adequate deprotection time and use fresh deprotection solution (e.g., 20% piperidine in DMF). The amount of Fmoc removed at each cycle can be quantified spectrophotometrically to monitor the efficiency of the synthesis.[4]
-
Issue 2: Presence of Multiple Impurities in Crude Product
-
Question: Our crude this compound product shows multiple peaks on the analytical HPLC. What are these impurities and how can we minimize them?
Answer: Impurities in crude peptide products from SPPS are common and can arise from various side reactions.[5] For the this compound sequence, you should be aware of the following potential impurities:
-
Deletion Sequences: These are peptides missing one or more amino acids, such as Pro-Gly or Arg-Gly. They result from incomplete coupling or deprotection steps.[6]
-
Truncated Peptides: These are sequences that have stopped elongating, often due to incomplete Fmoc removal.
-
Diketopiperazine Formation: This can occur at the dipeptide stage, especially with Proline. The N-terminal amine of the second amino acid can attack the carbonyl group of the first, cleaving the dipeptide from the resin as a cyclic diketopiperazine. Using sterically hindered resins like 2-chlorotrityl chloride resin is recommended when Proline is one of the first two residues.[7][8]
-
Arginine Lactamization: During activation, the side chain of Arginine can form a lactam, leading to an unproductive consumption of the activated amino acid.[9]
Mitigation Strategies:
-
Implement Double Coupling: As mentioned for improving yield, this is also a key strategy to minimize deletion sequences.[2]
-
Capping: After each coupling step, any unreacted amino groups can be "capped" by acetylation (e.g., using acetic anhydride). This prevents them from reacting in subsequent steps and forming deletion sequences. The resulting capped peptides are typically easier to separate during purification.
-
Choice of Resin: For C-terminal Proline peptides, a highly acid-labile resin like a trityl-based resin can help prevent diketopiperazine formation due to the steric hindrance of the linker.[8]
-
Careful Arginine Activation: To minimize lactam formation, avoid prolonged pre-activation times for the Fmoc-Arg(Pbf)-OH.[9]
-
Issue 3: Difficulty in Purifying this compound
-
Question: We are struggling to achieve high purity of this compound using RP-HPLC. The peaks are broad, or the desired peptide co-elutes with impurities. What can we do?
Answer: Purification of peptides, especially those containing basic residues like Arginine, can be challenging.
-
Column Choice: The standard for peptide purification is reversed-phase HPLC (RP-HPLC) with a C18-modified silica stationary phase.[5] The pore size of the silica is important; for short peptides, a smaller pore size (e.g., 100-120 Å) is generally suitable.
-
Mobile Phase: The mobile phase typically consists of an aqueous solution (A) and an organic solvent (B), both containing an ion-pairing agent.
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient Optimization: The separation is achieved by gradually increasing the concentration of Solvent B. A shallow gradient will provide better resolution between closely eluting peaks.
-
Arginine's Influence: Arginine is a very hydrophilic amino acid. Peptides containing Arginine may elute early from the column. The basic guanidinium group will also interact with residual silanols on the silica support, which can lead to peak tailing. The TFA in the mobile phase helps to mask these interactions and forms a salt with the basic groups of the peptide.[5]
Troubleshooting Steps:
-
Optimize the Gradient: Start with a shallow gradient (e.g., 0.5-1% change in Solvent B per minute) to maximize separation.
-
Alternative Ion-Pairing Agents: If peak shape is poor with TFA, consider using a different ion-pairing agent, although this will require more extensive method development and may not be ideal for a final lyophilized product.
-
Flash Chromatography Pre-purification: For large-scale purification, consider a pre-purification step using flash chromatography. This can remove a significant portion of the impurities, simplifying the final HPLC purification.[10]
-
Check for Aggregation: While less common for a short peptide, aggregation can still occur at high concentrations, leading to broad peaks. Try diluting the sample before injection.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a realistic target yield for the scaled-up synthesis of this compound?
-
A1: For a tripeptide synthesized via SPPS, a crude yield of 70-90% is a reasonable expectation. After purification, the final yield of the purified peptide will likely be in the range of 30-60%, depending on the purity of the crude product and the efficiency of the purification process. These values can vary significantly based on the scale, equipment, and optimization of the protocol.
-
-
Q2: Which protecting group strategy is recommended for this compound synthesis?
-
A2: The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is the most commonly used methodology for modern solid-phase peptide synthesis and is well-suited for this compound.[11]
-
-
Q3: Why is my final lyophilized this compound product a TFA salt?
-
A3: Peptides containing basic residues like Arginine are typically purified using RP-HPLC with Trifluoroacetic Acid (TFA) as an ion-pairing agent.[5] During lyophilization, the TFA remains associated with the positively charged guanidinium group of Arginine, resulting in the peptide trifluoroacetate salt. This is a normal and expected outcome.
-
-
Q4: Can we use "green" solvents for this compound synthesis to improve sustainability?
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A4: Yes, there is a significant effort to replace traditional SPPS solvents like DMF and NMP with more environmentally friendly alternatives. Solvents like N-butylpyrrolidone (NBP) in combination with dimethyl carbonate (DMC) or ethyl acetate (AcOEt) are being explored. Recent studies have shown successful synthesis of peptides containing unprotected Arginine in such green solvent systems.[12][13] However, switching to a new solvent system will require re-optimization of the synthesis protocol.
-
-
Q5: At what scale do aggregation issues become a major concern?
-
A5: Aggregation is sequence-dependent and can be an issue at any scale.[14] However, the physical constraints of large-scale reactors can exacerbate the problem. Poor mixing in a large reactor can lead to localized high concentrations of reagents, promoting aggregation. While this compound is short and less likely to have severe aggregation issues compared to longer, more hydrophobic peptides, it is still a factor to consider during scale-up.
-
Data Presentation
The following table provides an illustrative summary of expected outcomes when scaling up this compound synthesis. Note that these are representative values and actual results will depend on the specific experimental conditions.
| Parameter | Lab Scale (1 mmol) | Pilot Scale (100 mmol) | Production Scale (1 mol) |
| Resin Loading | 0.5 - 0.8 mmol/g | 0.5 - 0.8 mmol/g | 0.5 - 0.8 mmol/g |
| Amino Acid Equivalents | 3 - 5 eq | 2 - 3 eq | 1.5 - 2.5 eq |
| Coupling Reagent Equivalents | 3 - 5 eq | 2 - 3 eq | 1.5 - 2.5 eq |
| Expected Crude Yield | 75 - 90% | 70 - 85% | 65 - 80% |
| Expected Crude Purity (HPLC) | 60 - 75% | 55 - 70% | 50 - 65% |
| Final Purified Yield | 40 - 60% | 35 - 55% | 30 - 50% |
| Final Purity (HPLC) | >98% | >98% | >98% |
Experimental Protocols
Key Experiment: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol is a general guideline for the synthesis of this compound on a 2-chlorotrityl chloride resin.
1. Resin Preparation and First Amino Acid Attachment (Glycine):
- Swell 2-chlorotrityl chloride resin (1.0-1.6 mmol/g loading) in dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
- Drain the DCM.
- Dissolve Fmoc-Gly-OH (1.5 equivalents relative to resin loading) in DCM. Add diisopropylethylamine (DIPEA) (2.0 equivalents).
- Add the amino acid solution to the resin and agitate for 1-2 hours.
- To cap any remaining reactive sites on the resin, add a small amount of methanol and agitate for 15 minutes.
- Wash the resin sequentially with DCM, dimethylformamide (DMF), and DCM.
2. Peptide Elongation Cycle (Proline and Arginine):
- Step A: Fmoc Deprotection
- Wash the resin with DMF (3 times).
- Add a solution of 20% piperidine in DMF to the resin and agitate for 10-20 minutes.
- Drain the deprotection solution.
- Repeat the treatment with 20% piperidine in DMF for 10 minutes.
- Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.
- Step B: Amino Acid Coupling (Fmoc-Pro-OH)
- In a separate vessel, dissolve Fmoc-Pro-OH (3 equivalents) and an activating agent such as HOBt (3 equivalents) in DMF.
- Add a coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents). Allow to pre-activate for 2 minutes.
- Add the activated amino acid solution to the resin and agitate for 1-2 hours.
- To ensure completion, perform a "double coupling": drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh solution of activated Fmoc-Pro-OH.
- Wash the resin with DMF (3 times) and DCM (3 times).
- Step C: Amino Acid Coupling (Fmoc-Arg(Pbf)-OH)
- Repeat the deprotection step (Step A) to remove the Fmoc group from Proline.
- Couple Fmoc-Arg(Pbf)-OH using the same procedure as for Proline (Step B), including the double coupling.
3. Cleavage and Deprotection:
- After the final coupling, perform a final Fmoc deprotection.
- Wash the resin with DMF, DCM, and finally methanol, then dry under vacuum.
- Prepare a cleavage cocktail. A common cocktail is TFA/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.
- Filter the resin and collect the filtrate containing the cleaved peptide.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
- Dry the crude peptide pellet under vacuum.
4. Purification:
- Dissolve the crude peptide in a minimal amount of Solvent A (0.1% TFA in water).
- Purify by preparative RP-HPLC using a C18 column and a gradient of Solvent B (0.1% TFA in acetonitrile).
- Collect fractions and analyze by analytical HPLC to identify those containing the pure product.
- Pool the pure fractions and lyophilize to obtain the final this compound-TFA salt as a white powder.
Visualizations
Below is a logical workflow for troubleshooting common issues during the scale-up of this compound synthesis.
References
- 1. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 2. biotage.com [biotage.com]
- 3. blog.mblintl.com [blog.mblintl.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. bachem.com [bachem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. Solid-Phase Synthesis of an “Inaccessible” hGH-Derived Peptide Using a Pseudoproline Monomer and SIT-Protection for Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Methods and protocols of modern solid phase Peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Classification model of amino acid sequences prone to aggregation of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
optimizing storage conditions for long-term Pro-Arg-Gly stability
This technical support center provides guidance on optimizing storage conditions for the long-term stability of the tripeptide Pro-Arg-Gly (PRG). Researchers, scientists, and drug development professionals can find troubleshooting advice and answers to frequently asked questions regarding the handling and storage of PRG.
Frequently Asked Questions (FAQs)
Q1: What is the best way to store this compound for long-term use?
A1: For long-term stability, this compound should be stored in its lyophilized (powder) form at -20°C or colder, preferably at -80°C.[1][2] It is crucial to minimize exposure to moisture and light.[1] Before use, allow the vial to equilibrate to room temperature in a desiccator to prevent condensation.[1]
Q2: Can I store this compound in solution?
A2: Storing peptides in solution is generally not recommended for long periods as they are less stable than in their lyophilized form.[2] If you must store PRG in solution, it is best to prepare aliquots to avoid repeated freeze-thaw cycles, which can degrade the peptide.[2] For short-term storage, a sterile, slightly acidic buffer (pH 5-7) is recommended, and the solution should be kept at 4°C for no longer than one to two weeks. For longer-term solution storage, freezing at -20°C or -80°C is necessary.
Q3: What are the main causes of this compound degradation?
A3: The primary degradation pathways for peptides like this compound include hydrolysis, oxidation, and deamidation. Hydrolysis involves the cleavage of peptide bonds and is accelerated by moisture and non-neutral pH. Oxidation can occur, particularly if any trace impurities are present. While Pro, Arg, and Gly are not highly susceptible to oxidation themselves, proper handling in an inert atmosphere is still good practice.
Q4: How can I tell if my this compound sample has degraded?
A4: Degradation can be assessed using analytical techniques such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), which can separate the intact peptide from its degradation products. Mass Spectrometry (MS) can then be used to identify the chemical nature of these degradation products. Circular Dichroism (CD) can be employed to detect changes in the peptide's secondary structure, which may indicate degradation or aggregation.
Q5: Does the choice of solvent affect the stability of this compound in solution?
A5: Yes, the solvent can significantly impact stability. Aqueous solutions, especially at non-optimal pH, can promote hydrolysis. The use of organic co-solvents can sometimes enhance stability by reducing the water activity.[3] For stock solutions, using dry (anhydrous) organic solvents can help prevent premature hydrolysis.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of biological activity in experiments. | Peptide degradation due to improper storage. | - Verify storage conditions (temperature, protection from light and moisture).- Prepare fresh solutions from a new lyophilized stock.- Analyze the peptide solution for degradation products using RP-HPLC. |
| Precipitation or cloudiness in the peptide solution. | - Poor peptide solubility at the given concentration or pH.- Aggregation of the peptide.- Microbial contamination. | - Adjust the pH of the buffer (ideally between 5-7).- Try sonicating the solution briefly.- Use a different solvent or a co-solvent.- Filter the solution through a sterile 0.22 µm filter.- For future preparations, use sterile buffers and handle aseptically. |
| Inconsistent results between experimental runs. | - Repeated freeze-thaw cycles of the stock solution.- Inaccurate peptide concentration due to water absorption by the lyophilized powder. | - Prepare single-use aliquots of the peptide solution to avoid freeze-thaw cycles.- Always allow the lyophilized peptide to equilibrate to room temperature in a desiccator before weighing. |
| Unexpected peaks in HPLC analysis. | Peptide degradation or presence of impurities from synthesis. | - Analyze the sample using LC-MS to identify the molecular weights of the unexpected peaks.- Perform a forced degradation study to identify potential degradation products and their retention times. |
Data on this compound Stability
The following tables summarize the expected stability of this compound under various storage conditions. This data is based on general principles of peptide stability and published data for similar short peptides.
Table 1: Estimated Shelf-Life of Lyophilized this compound
| Storage Temperature (°C) | Expected Shelf-Life | Key Considerations |
| Room Temperature (25°C) | Weeks to months | Highly dependent on humidity and light exposure. Not recommended for long-term storage. |
| 4°C | Several months | Keep in a desiccated environment. |
| -20°C | 1-2 years | Recommended for long-term storage. |
| -80°C | > 2 years | Optimal for preserving integrity over extended periods. |
Table 2: Estimated Half-Life of this compound in Aqueous Solution (pH 7.4)
| Storage Temperature (°C) | Estimated Half-Life |
| 37°C | ~ 2-4 days |
| 25°C | ~ 1-2 weeks |
| 4°C | ~ 1-2 months |
| -20°C | > 6 months (in single-use aliquots) |
Table 3: Effect of pH on this compound Stability in Aqueous Solution at 25°C
| pH | Relative Stability | Primary Degradation Pathway |
| 3 | Moderate | Acid-catalyzed hydrolysis |
| 5 | High | Minimal degradation |
| 7 | High | Minimal degradation |
| 9 | Moderate | Base-catalyzed hydrolysis |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol outlines the methodology for monitoring the degradation of this compound over time.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) at a concentration of 1 mg/mL.
-
Dispense aliquots of the solution into separate sterile microcentrifuge tubes for each time point and storage condition to be tested.
-
-
Storage:
-
Store the aliquots at the desired temperatures (e.g., 4°C, 25°C, 37°C).
-
-
Time Points:
-
At specified time intervals (e.g., 0, 24, 48, 72 hours, 1 week, 2 weeks), remove one aliquot from each storage condition for analysis.
-
-
RP-HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 214 nm.
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Integrate the peak area of the intact this compound and any degradation products.
-
Calculate the percentage of remaining intact peptide at each time point relative to time zero.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics.
-
Protocol 2: Identification of Degradation Products by LC-MS
This protocol is for identifying the mass of potential degradation products.
-
Sample Preparation:
-
Use the samples from the stability study (Protocol 1) that show significant degradation.
-
-
LC-MS Analysis:
-
Employ an LC system coupled to a mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Use the same HPLC conditions as in Protocol 1.
-
Acquire mass spectra for the eluting peaks.
-
-
Data Analysis:
-
Determine the molecular weights of the degradation products.
-
Propose potential modifications based on the mass shifts (e.g., +18 Da for hydrolysis).
-
Visualizations
Caption: Workflow for a this compound stability study.
References
Technical Support Center: Troubleshooting Diketopiperazine (DKP) Formation in Pro-Gly Sequences
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering diketopiperazine (DKP) formation, a common side reaction in peptide synthesis, particularly with sequences containing Proline and Glycine.
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) formation in the context of peptide synthesis?
A1: Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that occurs at the dipeptide stage of solid-phase peptide synthesis (SPPS).[1][2] It involves the nucleophilic attack of the N-terminal amine of a dipeptidyl-resin on the ester linkage to the solid support, leading to the cleavage of the dipeptide from the resin as a cyclic dipeptide (a diketopiperazine). This results in a truncated peptide sequence and reduced overall yield.
Q2: Why are Pro-Gly sequences particularly susceptible to DKP formation?
A2: Pro-Gly sequences are highly prone to DKP formation due to the unique conformational properties of Proline.[3][4] The Proline residue can readily adopt a cis-amide bond conformation, which brings the N-terminal amine of the first amino acid in close proximity to the carbonyl group of the second amino acid, thus facilitating the cyclization reaction.[4][5] Glycine, being sterically unhindered, also contributes to the ease of this intramolecular reaction.[3]
Q3: At which stage of solid-phase peptide synthesis (SPPS) does DKP formation typically occur?
A3: DKP formation predominantly occurs after the deprotection of the N-terminal protecting group (e.g., Fmoc) of the second amino acid in the sequence.[3][6] The free N-terminal amine generated is then poised to attack the resin linkage. It can also happen during the coupling of the third amino acid if the coupling reaction is slow.
Q4: What are the main consequences of DKP formation?
A4: The primary consequences of DKP formation are a significant reduction in the yield of the desired full-length peptide and the generation of a difficult-to-remove cyclic dipeptide impurity.[2] This complicates the purification process and can impact the overall efficiency of the peptide synthesis.
Q5: How can I detect and quantify DKP formation in my synthesis?
A5: The most common and effective methods for detecting and quantifying DKP formation are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[7] These techniques allow for the separation and identification of the DKP byproduct from the target peptide and other impurities, enabling accurate quantification of the extent of the side reaction.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating DKP formation in Pro-Gly and other susceptible sequences.
Problem: Significant yield loss and a major impurity peak corresponding to the mass of a diketopiperazine are observed during the synthesis of a Pro-Gly containing peptide.
Step 1: Identify the Potential Cause
Review your synthetic protocol to identify conditions that may favor DKP formation. Key factors to consider include:
-
Sequence: Are you working with a known DKP-prone sequence (e.g., Pro-Gly, Gly-Pro, Pro-Pro)?[3][6]
-
Resin: Are you using a resin with a benzyl-type linker (e.g., Wang resin), which is more susceptible to this side reaction?[3]
-
Deprotection Conditions: Are you using standard 20% piperidine in DMF for Fmoc removal? The basicity and reaction time can influence the rate of DKP formation.[3][6]
-
Coupling of the Third Amino Acid: Is the coupling of the third amino acid slow, allowing more time for the dipeptidyl-resin to cyclize?
Step 2: Implement Mitigation Strategies
Based on the potential cause, implement one or more of the following strategies:
| Strategy | Experimental Protocol |
| Use a Dipeptide Building Block | Instead of sequential coupling of Proline and Glycine, use a pre-formed Fmoc-Pro-Gly-OH dipeptide. This bypasses the formation of the DKP-susceptible dipeptidyl-resin intermediate.[3][8] |
| Optimize Deprotection Conditions | Reduce the piperidine concentration (e.g., to 10%) or the deprotection time. Alternatively, consider using an alternative, milder deprotection cocktail such as 2% DBU and 5% piperazine in NMP.[8][9] |
| Choose a Sterically Hindered Resin | For Fmoc-based synthesis, utilize a 2-chlorotrityl chloride (2-CTC) resin. The steric bulk of the trityl linker physically hinders the N-terminal amine from attacking the ester linkage, thus suppressing DKP formation.[10] |
| Employ an Alternative N-terminal Protecting Group | Consider using a different N-terminal protecting group for the first amino acid, such as Boc (tert-butyloxycarbonyl) or a specialty protecting group like Bsmoc, which has been shown to reduce DKP formation.[3][6] |
| Modify the Coupling Protocol for the Third Amino Acid | Ensure a rapid and efficient coupling of the third amino acid. This can be achieved by using a highly efficient coupling reagent like HATU or HBTU. A simultaneous deprotection-coupling procedure, where the incoming activated amino acid traps the free amine of the dipeptide before it can cyclize, can also be effective.[11][12] |
| Lower the Synthesis Temperature | Perform the deprotection and coupling steps at a reduced temperature (e.g., 0-5 °C) to decrease the rate of the DKP side reaction.[3] |
Step 3: Analyze the Results
After implementing the chosen strategy, synthesize a small test batch of the peptide and analyze the crude product by HPLC and LC-MS to quantify the reduction in DKP formation and the improvement in the yield of the desired peptide.
Quantitative Data Summary
The extent of diketopiperazine formation is highly dependent on the reaction conditions. The following table summarizes data from various studies to illustrate the impact of different mitigation strategies.
| Sequence | Resin | Deprotection Conditions | DKP Formation (%) | Reference |
| Fmoc-Xaa-Pro- | 2-Cl-Trityl | 20% piperidine/DMF | Varies by Xaa | [8] |
| Fmoc-Xaa-Pro- | 2-Cl-Trityl | 2% DBU, 5% piperazine/NMP | Significantly Reduced | [8] |
| Fmoc-Pro-Pro-Ser- | Sieber | Post-coupling hold in DMF at RT | Significant | [3] |
| Fmoc-Pro-Pro-Ser- | Sieber | Post-coupling hold in DMF at 3°C | Markedly Improved Stability | [3] |
Visualizations
Mechanism of Diketopiperazine Formation
The following diagram illustrates the chemical pathway leading to the formation of a diketopiperazine from a dipeptidyl-resin intermediate.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clemmer.lab.indiana.edu [clemmer.lab.indiana.edu]
- 5. Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. peptide.com [peptide.com]
- 11. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Navigating the Challenge of Aspartimide Formation in Asp-Gly Sequences: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center dedicated to addressing a persistent challenge in solid-phase peptide synthesis (SPPS): aspartimide formation, particularly in problematic Asp-Gly sequences. This side reaction can lead to a cascade of undesirable byproducts, including α- and β-peptides, racemization, and piperidide adducts, complicating purification and compromising final product purity and yield.[1] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you mitigate and avoid this critical issue in your peptide synthesis endeavors.
Troubleshooting Guide: Aspartimide Formation
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
1. Problem: My HPLC analysis of a crude peptide containing an Asp-Gly sequence shows multiple peaks with the same mass as the target peptide.
-
Potential Cause: This is a classic indicator of aspartimide formation. The initially formed succinimide intermediate can undergo hydrolysis to form both the desired α-aspartyl peptide and the isomeric β-aspartyl peptide. These isomers often have very similar retention times on reverse-phase HPLC, making them difficult to separate.[1] Epimerization at the α-carbon of the aspartic acid residue can also occur, further contributing to the complexity of the crude product.[1]
-
Solution:
-
Analytical: Employ high-resolution analytical HPLC methods, potentially with shallower gradients, to try and resolve the isomeric peaks.
-
Preventative: During the synthesis, implement one of the strategies outlined in this guide, such as using sterically hindered Asp protecting groups (e.g., Fmoc-Asp(OMpe)-OH), backbone protection (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide), or modified deprotection conditions.
-
2. Problem: I'm observing significant amounts of piperidide adducts in my crude peptide.
-
Potential Cause: The aspartimide intermediate is susceptible to nucleophilic attack by piperidine, the base commonly used for Fmoc deprotection.[1] This leads to the formation of α- and β-piperidide adducts.
-
Solution:
-
Modify Deprotection Conditions:
-
Reduce the piperidine concentration or the deprotection time. However, this may lead to incomplete Fmoc removal.
-
Consider using a weaker base for Fmoc removal, such as piperazine, which has been shown to suppress aspartimide formation.[2]
-
Add a mild acid, such as 0.1 M hydroxybenzotriazole (HOBt) or formic acid, to the piperidine deprotection solution to lower the basicity.[1][2]
-
-
3. Problem: My peptide synthesis yield is consistently low when synthesizing a peptide with an Asp-Gly sequence.
-
Potential Cause: Aspartimide formation can lead to cleavage of the peptide chain from the resin, especially with acid-labile linkers, or result in byproducts that are difficult to purify, leading to loss of the target peptide during purification.[3][4]
-
Solution:
-
Employ a Suppression Strategy from the Start: Proactively use a method known to minimize aspartimide formation. For highly sensitive sequences, using a pre-formed Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide is a highly effective, albeit more expensive, option that can completely inhibit this side reaction.[5][6][7][8]
-
Optimize Cleavage: Ensure that the cleavage conditions are optimized and not excessively long, as some aspartimide formation can also occur under acidic conditions.[9]
-
4. Problem: I'm using a sterically hindered Asp protecting group, but still observing some level of aspartimide formation.
-
Potential Cause: While bulkier protecting groups significantly reduce the rate of aspartimide formation, they may not completely eliminate it, especially with prolonged exposure to basic conditions or in particularly susceptible sequences.[10] The flexibility of the protecting group, not just its bulk, can also play a role.[2]
-
Solution:
-
Combine Strategies: Couple the use of a sterically hindered protecting group with modified deprotection conditions (e.g., addition of an acidic additive).
-
Consider Backbone Protection: For the most challenging sequences, switching to a backbone protection strategy is the most robust solution to completely prevent aspartimide formation.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is aspartimide formation?
Aspartimide formation is an intramolecular side reaction that occurs during Fmoc-based solid-phase peptide synthesis. The backbone amide nitrogen following an aspartic acid residue attacks the side-chain carbonyl group, forming a five-membered succinimide ring. This reaction is particularly prevalent in Asp-Gly sequences due to the lack of steric hindrance from the glycine residue.[10]
Q2: Why is the Asp-Gly sequence so problematic?
The glycine residue, having only a hydrogen atom as its side chain, offers minimal steric hindrance. This allows the backbone amide nitrogen to more easily approach and attack the side-chain carbonyl of the preceding aspartic acid, facilitating the formation of the aspartimide ring.[10]
Q3: What are the consequences of aspartimide formation?
The aspartimide intermediate is unstable and can undergo several reactions:
-
Hydrolysis: Ring-opening by water can lead to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide.[1]
-
Racemization: The α-carbon of the aspartic acid residue is prone to epimerization.[1]
-
Nucleophilic attack: The aspartimide ring can be attacked by nucleophiles present in the reaction mixture, such as piperidine, leading to the formation of piperidide adducts.[1] These byproducts often have similar properties to the target peptide, making purification challenging and reducing the overall yield and purity.[1]
Q4: What are the main strategies to avoid aspartimide formation?
There are three primary strategies:
-
Modification of the Aspartic Acid Side-Chain Protecting Group: Using sterically bulky protecting groups on the β-carboxyl group of aspartic acid can hinder the intramolecular cyclization. Examples include tert-butyl (OtBu), 3-methylpent-3-yl (OMpe), and 2,3,4-trimethylpent-3-yl (ODie).[2]
-
Backbone Protection: Protecting the backbone amide nitrogen of the residue following the aspartic acid prevents it from acting as a nucleophile. This is often achieved by using a pre-formed dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, where Dmb (2,4-dimethoxybenzyl) protects the glycine's amide nitrogen.[1]
-
Modification of Fmoc Deprotection Conditions: Altering the reagents used to remove the Fmoc protecting group can reduce the propensity for aspartimide formation. This includes using weaker bases or adding acidic additives to the deprotection solution.[1][2]
Q5: When should I choose one strategy over another?
-
For moderately sensitive sequences, using a sterically hindered protecting group like Fmoc-Asp(OMpe)-OH may be sufficient and cost-effective.
-
For highly problematic Asp-Gly sequences or when the highest purity is required, backbone protection using a Dmb-dipeptide is the most reliable method to completely prevent aspartimide formation.[7][8]
-
Modifying deprotection conditions can be a useful and simple approach to reduce aspartimide formation, but may not be as effective as the other two strategies for very sensitive sequences.
Data Presentation: Comparison of Aspartimide Prevention Strategies
The following tables summarize quantitative data from studies on the effectiveness of different strategies in minimizing aspartimide formation in the model peptide scorpion toxin II (VKDGYI).
Table 1: Comparison of Asp Side-Chain Protecting Groups
| Asp Protecting Group | Target Peptide (%) | D/L-Aspartimide (%) | D/L-α/β-Piperidides (%) | D-Asp (%) |
| Fmoc-Asp(OtBu)-OH | 25.4 | 43.1 | 31.5 | 16.1 |
| Fmoc-Asp(OMpe)-OH | 68.2 | 16.5 | 15.3 | 6.5 |
| Fmoc-Asp(OBno)-OH | 97.5 | 1.3 | 1.2 | 0.8 |
Data from a study where resin-bound VKDGYI was treated with 20% piperidine in DMF for 18 hours to simulate prolonged exposure during a long synthesis.[11]
Table 2: Effectiveness of Backbone Protection
| Strategy | Aspartimide-related Impurities | Reference |
| Standard Synthesis with Fmoc-Asp(OtBu)-OH | Complex mixture of aspartimide and piperidide byproducts | [12] |
| Synthesis with Fmoc-Asp(OtBu)-(Hmb)Gly-OH | Essentially free of aspartimide-related impurities | [12] |
| Synthesis with Fmoc-Asp(OtBu)-(Dmb)Gly-OH | Completely prevents aspartimide formation | [7][8] |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the prevention of aspartimide formation.
Protocol 1: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
This protocol outlines a standard cycle for Fmoc-SPPS, which can be modified according to the strategies discussed.
-
Resin Swelling: Swell the resin (e.g., Rink Amide MBHA) in dimethylformamide (DMF) for at least 1 hour.[1]
-
Fmoc Deprotection:
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent like HATU (3-5 equivalents), and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Add the coupling solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test like the Kaiser test. If the test is positive (indicating free amines), repeat the coupling step.
-
Wash the resin thoroughly with DMF (3-5 times) and dichloromethane (DCM) (3-5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
Protocol 2: Synthesis of Scorpion Toxin II (VKDGYI) with Minimized Aspartimide Formation using Fmoc-Asp(OMpe)-OH
This protocol is an example of synthesizing a model peptide prone to aspartimide formation using a sterically hindered protecting group.
-
Resin and First Amino Acid Loading: Start with a pre-loaded Fmoc-Ile-Wang resin or load Fmoc-Ile-OH onto Wang resin using standard procedures.
-
Peptide Elongation: Perform the synthesis on a 0.1 mmol scale. For each coupling cycle, use the following:
-
Deprotection: 20% piperidine in DMF (2 x 5 minutes).
-
Washing: DMF (5 x 1 minute).
-
Coupling:
-
For Tyr, Gly, Lys, and Val, use 4 equivalents of the corresponding Fmoc-amino acid, 4 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Couple for 1 hour.
-
For the critical Aspartic acid coupling, use 4 equivalents of Fmoc-Asp(OMpe)-OH , 4 equivalents of HBTU, and 8 equivalents of DIPEA in DMF. Couple for 1.5 hours.
-
-
-
Cleavage and Deprotection:
-
After the final amino acid is coupled, wash the resin with DCM and dry it under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) for 2-3 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a water/acetonitrile mixture.
-
Purify the peptide using preparative reverse-phase HPLC with a suitable gradient (e.g., a linear gradient of 10-50% acetonitrile in water with 0.1% TFA over 40 minutes).
-
Analyze the fractions by analytical HPLC and mass spectrometry to confirm the identity and purity of the target peptide.
-
Protocol 3: Using Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide
This protocol describes the incorporation of a backbone-protected dipeptide to completely prevent aspartimide formation.
-
Synthesis up to the residue before Asp: Synthesize the peptide chain up to the amino acid preceding the Asp-Gly sequence using the standard Fmoc-SPPS protocol.
-
Dipeptide Coupling:
-
For the coupling of the Asp-Gly unit, use 1.5-2 equivalents of Fmoc-Asp(OtBu)-(Dmb)Gly-OH .
-
Use a standard coupling method such as PyBOP/DIPEA or DIPCDI/HOBt.[5] For example, use 1.5-2 equivalents of PyBOP and 3-4 equivalents of DIPEA.
-
Allow the coupling to proceed for 2-4 hours. The coupling of this dipeptide can be slower than for single amino acids.
-
-
Continue Synthesis: After the dipeptide is coupled, continue with the standard Fmoc-SPPS cycles for the remaining amino acids.
-
Cleavage: The Dmb group is cleaved simultaneously with the other side-chain protecting groups and the resin linker during the final TFA cleavage step.[5]
Visualizations
Mechanism of Aspartimide Formation
The following diagram illustrates the base-catalyzed mechanism of aspartimide formation and the subsequent side reactions.
Caption: Base-catalyzed aspartimide formation and subsequent side reactions.
Workflow for Selecting an Aspartimide Prevention Strategy
This diagram provides a decision-making workflow to help select the most appropriate strategy for your specific synthesis.
Caption: Decision workflow for choosing an aspartimide prevention strategy.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. reddit.com [reddit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. Fmoc-Asp(OtBu)-(Dmb)Gly-OH [cem.com]
- 9. kilobio.com [kilobio.com]
- 10. rsc.org [rsc.org]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. Scope & Limitations of Fmoc Chemistry SPPS-Based Approaches to the Total Synthesis of Insulin Lispro via Ester Insulin - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Multi-Arginine Peptides
Welcome to the technical support center for challenges in synthesizing peptides with multiple arginines. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to navigate the complexities of synthesizing arginine-rich peptides.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of peptides containing multiple arginine residues, offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Coupling Efficiency / Incomplete Reactions | 1. Steric Hindrance: The bulky guanidinium group and its protecting group can sterically hinder the coupling reaction, especially when adjacent to other bulky amino acids.[1][2] 2. Peptide Aggregation: On-resin aggregation of the growing peptide chain can prevent reagents from accessing the reaction site.[3][4][5][6] This is common in hydrophobic sequences or sequences prone to forming secondary structures.[3][4] 3. Poor Resin Swelling: Aggregation can lead to the collapse of the resin matrix, reducing solvent and reagent accessibility.[3] | 1. Double Coupling: Perform a second coupling step for the arginine residue to ensure complete reaction.[1][2] 2. Use a more potent coupling reagent: Reagents like HATU, HCTU, or PyAOP are known to be more effective for difficult couplings.[7][8] 3. Increase Reaction Time: Extending the coupling time can help overcome steric hindrance.[1] 4. Incorporate structure-breaking elements: Use pseudoproline dipeptides or Dmb/Hmb-protected amino acids to disrupt secondary structure formation and aggregation.[3][4] 5. Use specialized resins: Resins with good swelling properties like PEG-based resins (e.g., NovaSyn® TG) can improve solvation. 6. Use chaotropic salts: Adding salts like LiCl or KSCN to the coupling mixture can help disrupt aggregation. |
| Presence of Deletion Sequences in Final Product | 1. Incomplete Fmoc-Deprotection: Aggregation can hinder the access of the deprotection reagent (e.g., piperidine) to the N-terminus.[3] 2. Incomplete Coupling: A failed coupling reaction will result in a peptide chain missing one or more amino acids.[9] | 1. Monitor Deprotection: Use a colorimetric test (e.g., ninhydrin test) to confirm complete deprotection before proceeding to the next coupling step. 2. Extend Deprotection Time: If aggregation is suspected, increase the deprotection time or perform a second deprotection step. 3. Address Aggregation: Employ the strategies mentioned above to reduce peptide aggregation. |
| Side Product Formation | 1. δ-Lactam Formation: The side-chain guanidinium group can cyclize with the backbone, especially during activation of the arginine residue. This is a major side reaction.[10][11][12][13] 2. Guanidinylation of N-terminus: Uronium/aminium-based coupling reagents (e.g., HBTU, TBTU) can react with the free N-terminal amine, capping the peptide chain.[3][7] 3. Ornithine Formation: Loss of the guanidinium group during synthesis or cleavage can lead to the formation of ornithine residues.[11][14] 4. Transfer of Sulfonyl Protecting Groups to Tryptophan: During final cleavage, sulfonyl-based protecting groups (e.g., Pmc, Pbf) can transfer from arginine to tryptophan residues.[3] | 1. Choice of Protecting Group: Use a protecting group that minimizes δ-lactam formation, such as the NO2 group.[10][11][12][13] 2. Pre-activation of Amino Acid: Pre-activate the protected amino acid with the coupling reagent before adding it to the resin to minimize guanidinylation.[3] 3. Use Phosphonium-based Reagents: Coupling reagents like PyBOP or PyAOP do not cause guanidinylation.[7] 4. Optimized Cleavage Cocktail: Use a cleavage cocktail containing scavengers (e.g., Reagent K) to prevent the transfer of protecting groups to tryptophan.[3] |
| Difficult Purification | 1. Poor Retention on RP-HPLC: The high positive charge of arginine-rich peptides can lead to poor retention on standard C18 columns.[2] 2. Co-elution of Impurities: Side products are often structurally similar to the desired peptide, making separation challenging.[9] 3. Low Solubility of Crude Peptide: Aggregation issues during synthesis can persist in the cleaved peptide, leading to poor solubility and difficult handling.[15] | 1. Use an appropriate ion-pairing agent: Trifluoroacetic acid (TFA) is standard, but other agents might be necessary. 2. Optimize HPLC Gradient: Use a shallower gradient to improve the separation of closely eluting species. 3. Alternative Chromatography: Consider ion-exchange chromatography as an alternative or supplementary purification step.[16] 4. Improve Synthesis Purity: A cleaner crude product simplifies purification. Focus on optimizing the synthesis to minimize side products. |
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge when synthesizing peptides with multiple arginines?
The primary challenges are managing on-resin aggregation and preventing side reactions, particularly δ-lactam formation.[3][10][11][12][13] Aggregation of the growing peptide chain can lead to incomplete coupling and deprotection, resulting in deletion sequences and low yields.[3][4] The highly reactive guanidinium side chain of arginine is prone to side reactions that can lead to impurities which are often difficult to separate from the final product.[10][11]
Q2: Which protecting group is best for arginine?
The choice of protecting group depends on the specific peptide sequence and synthesis strategy. Here is a comparison of commonly used protecting groups:
| Protecting Group | Advantages | Disadvantages |
| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Most acid-labile of the sulfonyl-based groups, making it suitable for many Fmoc-strategies.[14] | Can lead to side products from reattachment to tryptophan residues during cleavage.[3][14] |
| Pmc (Pentamethylchroman-6-sulfonyl) | More acid-stable than Pbf. | More difficult to cleave than Pbf and can also lead to side reactions with tryptophan.[14] |
| Tos (Tosyl) | Very stable, often used in Boc-chemistry.[14][17] | Requires strong acid (e.g., HF) for cleavage, which can degrade sensitive peptides.[11] |
| NO₂ (Nitro) | Prevents the formation of the δ-lactam side product.[10][11][12][13] Stable in solution for long periods.[10][12][13] | Requires specific, sometimes harsh, conditions for removal (e.g., reduction with SnCl₂ or catalytic hydrogenation), which may not be compatible with all peptides.[10][14] |
Q3: How can I prevent aggregation during the synthesis of arginine-rich peptides?
Several strategies can be employed to mitigate aggregation:
-
Use of specialized resins: Resins with polyethylene glycol (PEG) linkers can improve the solvation of the growing peptide chain.
-
Incorporate "structure-breaking" residues: Introducing pseudoproline dipeptides or N-substituted amino acids (Dmb, Hmb) at strategic points can disrupt the formation of secondary structures that lead to aggregation.[3][4]
-
Chaotropic agents: The addition of salts like LiCl to the reaction mixture can help to break up aggregates.
-
Solvent choice: Using more polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) can improve solubility.
Q4: What is "double coupling" and when should I use it?
Double coupling is the repetition of the amino acid coupling step to ensure the reaction goes to completion.[1] It is particularly recommended for coupling arginine residues, especially when they are adjacent to other sterically hindered amino acids or when synthesizing homopolymeric sequences like octa-arginine.[1][2] This helps to minimize the formation of deletion sequences.[1]
Q5: My arginine-rich peptide is not retaining on my C18 HPLC column. What can I do?
This is a common issue due to the high positive charge of these peptides.[2] To improve retention:
-
Ensure a low pH of the mobile phase (typically using 0.1% TFA).
-
Use a shallower gradient to increase the interaction time with the stationary phase.
-
Consider a column with a different stationary phase, or explore other purification techniques like ion-exchange chromatography.[16]
Experimental Protocols
Protocol 1: Double Coupling of Arginine
-
Following the standard deprotection of the N-terminal Fmoc group, wash the resin thoroughly with DMF.
-
Perform the first coupling of the Fmoc-Arg(Pbf)-OH (or other protected arginine) using your standard activation method (e.g., with HCTU/DIPEA in DMF) for the recommended time (e.g., 30-60 minutes).
-
Drain the reaction vessel.
-
Without a washing step, add a fresh solution of activated Fmoc-Arg(Pbf)-OH.
-
Allow the second coupling to proceed for the same duration as the first.
-
Drain the reaction vessel and wash the resin thoroughly with DMF to remove any unreacted reagents before proceeding to the next deprotection step.
Protocol 2: Cleavage Cocktail for Peptides Containing Arginine and Tryptophan
To prevent the transfer of the Pbf protecting group from arginine to tryptophan during cleavage, a scavenger-containing cocktail is essential.
-
Reagent K:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Add the cleavage cocktail to the dry peptidyl-resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove scavengers.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: Troubleshooting workflow for multi-arginine peptide synthesis.
Caption: Pathway of δ-lactam side reaction during arginine coupling.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. Aggregation of resin-bound peptides during solid-phase peptide synthesis. Prediction of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. 多肽偶合試劑指南 [sigmaaldrich.com]
- 8. peptide.com [peptide.com]
- 9. Complex Peptide Production, Challenges and Manufacturing | Blog | Biosynth [biosynth.com]
- 10. [PDF] Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis | Semantic Scholar [semanticscholar.org]
- 11. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. peptide.com [peptide.com]
- 15. olitecn.gr [olitecn.gr]
- 16. The Argi system: one-step purification of proteins tagged with arginine-rich cell-penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Refolding of Aggregated Pro-Arg-Gly (PAG) Containing Proteins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refolding aggregated proteins containing Pro-Arg-Gly (PAG) sequences.
Troubleshooting Guides
Problem 1: Low Recovery of Soluble Protein After Solubilization of Inclusion Bodies
| Possible Cause | Suggested Solution |
| Incomplete solubilization of inclusion bodies. | - Increase the concentration of the denaturant (Urea up to 8 M or Guanidinium Hydrochloride up to 6 M). - Extend the solubilization time or increase the temperature (room temperature or 37°C). - Use stronger denaturants or combinations, but be mindful of harsher conditions potentially leading to irreversible misfolding. - Ensure efficient cell lysis and thorough washing of inclusion bodies to remove contaminating proteins.[1] |
| Protein degradation during solubilization. | - Add protease inhibitors to the solubilization buffer. |
| The protein is not in the inclusion body pellet. | - Before solubilization, confirm the presence of the target protein in the insoluble fraction by running an SDS-PAGE of both the soluble and insoluble fractions of the cell lysate.[2] |
Problem 2: Protein Precipitates During Refolding (e.g., upon removal of denaturant)
| Possible Cause | Suggested Solution |
| Rapid removal of denaturant. | - Employ a stepwise dialysis with gradually decreasing denaturant concentrations (e.g., 8M -> 6M -> 4M -> 2M -> 0M Urea), with each step lasting several hours.[3] - Use a slow dilution method, adding the denatured protein solution to the refolding buffer dropwise with gentle stirring.[4] |
| High protein concentration. | - Decrease the final protein concentration in the refolding buffer, typically to the range of 0.01-0.1 mg/mL.[1][5] |
| Unfavorable buffer conditions (pH, ionic strength). | - Optimize the pH of the refolding buffer. A pH away from the protein's isoelectric point (pI) is generally recommended to increase solubility. - Screen different buffer systems (e.g., Tris, HEPES, Phosphate). - Adjust the ionic strength by varying the salt concentration (e.g., 150-500 mM NaCl). |
| Formation of incorrect disulfide bonds. | - Add a redox shuffling system to the refolding buffer, such as a combination of reduced and oxidized glutathione (GSH/GSSG) at a ratio of 5-10:1.[6] - Include reducing agents like DTT or β-mercaptoethanol in the solubilization buffer to ensure complete reduction of disulfide bonds before initiating refolding.[7] |
| Aggregation-prone nature of the PAG sequence. | - Supplement the refolding buffer with aggregation suppressors. Arginine (0.4-1 M) is particularly effective at preventing protein aggregation.[7][8][9] - Other additives like Proline, Glycine amide, sugars (e.g., sucrose, sorbitol), or polyols (e.g., glycerol) can also be beneficial.[4][7] |
Problem 3: Refolded Protein is Soluble but Inactive
| Possible Cause | Suggested Solution |
| The protein is misfolded. | - Re-optimize the refolding conditions (see Problem 2). - Try different refolding methods (e.g., on-column refolding, microfluidic systems).[4][7] - Co-expression with molecular chaperones or using artificial chaperone-assisted refolding methods.[7] |
| Absence of necessary cofactors or post-translational modifications. | - If the protein requires a cofactor for its activity, add it to the refolding buffer. - Consider expressing the protein in a eukaryotic system if specific post-translational modifications are essential for its function. |
| Incorrect disulfide bond formation. | - Optimize the redox system (GSH/GSSG ratio) and pH of the refolding buffer.[6] |
| The protein is in a soluble aggregated state. | - Analyze the oligomeric state of the refolded protein using size-exclusion chromatography (SEC).[3][10] Properly folded proteins should elute as a single peak corresponding to their monomeric (or expected oligomeric) size. |
Frequently Asked Questions (FAQs)
Q1: Why are proteins containing this compound (PAG) sequences prone to aggregation?
While there is no definitive rule, the properties of the individual amino acids in the PAG sequence can contribute to aggregation. Proline can introduce kinks in the polypeptide chain, potentially leading to exposed hydrophobic regions. Arginine is a large, charged amino acid that can be involved in intermolecular interactions. Glycine, being small and flexible, can allow for conformations that might favor aggregation. The context of the surrounding amino acid sequence is also critical.
Q2: What is the recommended starting concentration of denaturant for solubilizing PAG-containing protein inclusion bodies?
A good starting point is 8 M urea or 6 M guanidinium hydrochloride (GdnHCl). The optimal concentration may vary depending on the specific protein and should be determined empirically.
Q3: What are the advantages of using Arginine in the refolding buffer?
Arginine is a widely used and effective aggregation suppressor.[9] It is thought to work by interacting with exposed hydrophobic patches on protein folding intermediates, thereby preventing them from associating with each other and aggregating.[7][8] It can significantly improve the yield of correctly folded, active protein.[9]
Q4: How can I assess the success of my refolding experiment?
Multiple methods should be used to confirm successful refolding:
-
Solubility: A simple visual inspection for precipitation and measurement of protein concentration in the supernatant after centrifugation.
-
SDS-PAGE: To confirm the presence of the protein in the soluble fraction after refolding.[10]
-
Size-Exclusion Chromatography (SEC): To determine the oligomeric state of the protein. A monodisperse peak at the expected molecular weight is a good indicator of a properly folded protein.[3][10]
-
Circular Dichroism (CD) Spectroscopy: To assess the secondary structure of the refolded protein and compare it to the native protein if available.[6]
-
Functional Assay: The most critical test is to measure the biological activity of the refolded protein.
Q5: Should I use dialysis or dilution for refolding my PAG-containing protein?
Both methods are widely used and the choice depends on the specific protein and experimental setup.
-
Dilution is a rapid method where the denatured protein solution is quickly diluted into a large volume of refolding buffer.[4] This can be advantageous for proteins that refold quickly.
-
Dialysis involves a gradual removal of the denaturant, which can be beneficial for proteins that are prone to aggregation during rapid changes in denaturant concentration.[6][7] Step-wise dialysis is often recommended.[3]
Quantitative Data Summary
The following tables provide a summary of typical concentration ranges and conditions used in protein refolding experiments, which can be used as a starting point for optimizing the refolding of PAG-containing proteins.
Table 1: Common Denaturants for Inclusion Body Solubilization
| Denaturant | Typical Concentration | Notes |
| Urea | 6 - 8 M | Most commonly used. Prepare fresh as it can degrade to isocyanate. |
| Guanidinium Hydrochloride (GdnHCl) | 4 - 6 M | A stronger denaturant than urea. |
Table 2: Common Additives for Refolding Buffers
| Additive | Typical Concentration | Purpose |
| L-Arginine | 0.4 - 1 M | Aggregation suppressor.[8][9] |
| Proline | 0.5 - 1 M | Aggregation suppressor.[7] |
| Glycerol | 10 - 20% (v/v) | Stabilizer, increases solvent viscosity.[7] |
| Polyethylene Glycol (PEG) | 1 - 5% (w/v) | Crowding agent, can promote proper folding. |
| Sugars (Sucrose, Sorbitol) | 0.2 - 0.5 M | Stabilizer. |
| Reduced/Oxidized Glutathione (GSH/GSSG) | 1-5 mM / 0.1-0.5 mM | Redox system for disulfide bond formation.[6] |
Table 3: Typical Refolding Conditions
| Parameter | Typical Range/Condition |
| Protein Concentration | 0.01 - 0.1 mg/mL |
| Temperature | 4 - 25 °C |
| pH | 7.0 - 8.5 (adjust based on pI) |
| Incubation Time | 12 - 48 hours |
Experimental Protocols
Protocol 1: Step-Wise Dialysis for Refolding PAG-Containing Proteins
-
Solubilization:
-
Resuspend the washed inclusion body pellet in solubilization buffer (e.g., 50 mM Tris-HCl pH 8.0, 8 M Urea, 10 mM DTT).
-
Incubate with gentle agitation for 1-2 hours at room temperature.
-
Centrifuge at high speed (e.g., >15,000 x g) for 30 minutes to pellet any remaining insoluble material.
-
Collect the supernatant containing the denatured protein.
-
-
Step-Wise Dialysis:
-
Transfer the solubilized protein into a dialysis bag with an appropriate molecular weight cut-off (MWCO).
-
Perform a series of dialysis steps against buffers with decreasing urea concentrations. A typical series would be:
-
Step 1: 50 mM Tris-HCl pH 8.0, 6 M Urea, 1 mM GSH, 0.1 mM GSSG (4-6 hours at 4°C).
-
Step 2: 50 mM Tris-HCl pH 8.0, 4 M Urea, 1 mM GSH, 0.1 mM GSSG (4-6 hours at 4°C).
-
Step 3: 50 mM Tris-HCl pH 8.0, 2 M Urea, 0.5 M Arginine, 1 mM GSH, 0.1 mM GSSG (4-6 hours at 4°C).
-
Step 4: 50 mM Tris-HCl pH 8.0, 1 M Urea, 0.5 M Arginine (overnight at 4°C).
-
Step 5: 50 mM Tris-HCl pH 8.0, 0.5 M Arginine (4-6 hours at 4°C).
-
Step 6: Final dialysis against the desired storage buffer (e.g., PBS) (4-6 hours at 4°C).
-
-
-
Clarification and Analysis:
-
After the final dialysis step, centrifuge the sample to remove any precipitated protein.
-
Determine the concentration of the soluble, refolded protein.
-
Analyze the refolded protein for structure and function as described in the FAQs.
-
Protocol 2: Rapid Dilution for Refolding PAG-Containing Proteins
-
Solubilization:
-
Follow step 1 of the Step-Wise Dialysis protocol.
-
-
Rapid Dilution:
-
Prepare a large volume of refolding buffer (e.g., 50 mM Tris-HCl pH 8.0, 0.5 M Arginine, 1 mM GSH, 0.1 mM GSSG, 10% Glycerol).
-
Cool the refolding buffer to 4°C.
-
Slowly add the solubilized protein solution to the refolding buffer with constant, gentle stirring. A dilution factor of 1:50 to 1:100 is common.
-
Incubate the refolding mixture at 4°C for 12-48 hours with gentle agitation.
-
-
Concentration and Analysis:
-
After incubation, centrifuge the sample to remove any aggregates.
-
Concentrate the refolded protein using an appropriate method (e.g., ultrafiltration).
-
Perform a buffer exchange into the final storage buffer if necessary.
-
Analyze the refolded protein for structure and function.
-
Visualizations
Caption: Step-Wise Dialysis Workflow for Protein Refolding.
Caption: Rapid Dilution Workflow for Protein Refolding.
Caption: Troubleshooting Logic for Protein Refolding Experiments.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. jabonline.in [jabonline.in]
- 5. researchgate.net [researchgate.net]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Refolding Techniques for Recovering Biologically Active Recombinant Proteins from Inclusion Bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Protein Refolding Techniques&Efficiency Detection- BiologicsCorp [biologicscorp.com]
Technical Support Center: Optimizing Pro-Arg-Gly Synthesis
Welcome to the technical support center for the synthesis of the tripeptide Prolyl-Arginyl-Glycine (Pro-Arg-Gly). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to overcome common challenges encountered during the synthesis of this peptide sequence.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the solid-phase synthesis of this compound?
The synthesis of this compound presents several challenges primarily related to the specific properties of its constituent amino acids:
-
Proline (Pro) Coupling: Proline is a secondary amino acid, which can lead to slower coupling kinetics and incomplete reactions. The coupling of an amino acid to proline is particularly challenging.
-
Arginine (Arg) Incorporation: The bulky guanidinium side chain of arginine, even when protected, creates significant steric hindrance. This can impede coupling efficiency, especially when coupling the subsequent proline residue.[1]
-
Aggregation: Peptide sequences containing hydrophobic or bulky residues can aggregate on the solid support, leading to incomplete reactions and difficult purification.[2][3]
-
Side Reactions: The use of certain coupling reagents, particularly uronium/aminium salts in excess, can lead to side reactions like guanidinylation of the N-terminal amine.[4][5]
Q2: Which coupling reagents are most effective for the difficult Pro-Arg coupling step?
The Pro-Arg coupling is often the most challenging step. Highly efficient coupling reagents are recommended to overcome the steric hindrance and slower kinetics.
-
Uronium/Aminium Reagents: HATU and HCTU are highly effective due to the formation of reactive OAt esters.[4][6] HATU, in particular, is often preferred for its rapid reaction rates and ability to minimize epimerization.[6][7]
-
Phosphonium Reagents: PyAOP and PyBOP are also excellent choices, especially for sterically hindered couplings.[6][8] Phosphonium reagents have the advantage of not causing guanidinylation side reactions, which can be an issue with uronium reagents.[4]
-
Carbodiimides with Additives: The combination of Diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure® is a robust and safer alternative to benzotriazole-based reagents.[9][10] This combination is highly effective at minimizing racemization and is compatible with green chemistry principles.[11]
Q3: How can I prevent guanidinylation of the N-terminal amine?
Guanidinylation is a common side reaction when using uronium/aminium-based coupling reagents like HBTU and HATU.[12] It occurs when the excess coupling reagent reacts with the free N-terminal amine of the growing peptide chain, capping it and preventing further elongation.[6]
To prevent this:
-
Avoid Excess Reagent: Use the coupling reagent in slight defect or equimolar amounts relative to the carboxylic acid.[11]
-
Choose Phosphonium Reagents: Reagents like PyBOP or PyAOP do not have the guanidinylating potential of their uronium counterparts and can be used in excess to drive difficult couplings to completion.[4][8]
-
Control Reaction Conditions: Ensure that the activation of the carboxylic acid is rapid and efficient before adding it to the resin-bound peptide.
Q4: What is the recommended strategy for protecting the Arginine side chain?
The bulky guanidinium group of arginine must be protected during synthesis. The choice of protecting group is critical for success.
-
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is the most commonly used protecting group for Arg in Fmoc-based SPPS. It offers good stability to the basic conditions of Fmoc deprotection but is readily cleaved by standard TFA cocktails.[13]
-
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): An older protecting group that is more difficult to cleave than Pbf and may require longer TFA treatment times.[13]
For most standard syntheses of this compound, Fmoc-Arg(Pbf)-OH is the recommended derivative.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of this compound.
Problem 1: Low yield or incomplete coupling after the Pro-Arg step.
-
Possible Cause: Insufficient reactivity of the coupling reagent to overcome the steric hindrance of coupling Fmoc-Pro-OH to the N-terminus of the resin-bound Arginine.
-
Solutions:
-
Switch to a Stronger Reagent: If using a standard reagent like HBTU, consider switching to a more powerful one like HATU or PyAOP.[4][6]
-
Double Coupling: Perform the coupling step twice. After the first coupling, wash the resin and repeat the procedure with a fresh solution of the activated amino acid.[1]
-
Increase Concentration: Increasing the concentration of the amino acid and coupling reagent can help drive the reaction to completion.[1]
-
Microwave Synthesis: Microwave-assisted peptide synthesis can enhance coupling efficiency for difficult sequences by providing controlled heating.[2][14]
-
Problem 2: Mass spectrometry of the crude product shows a significant peak at M+57 or other unexpected adducts.
-
Possible Cause: Guanidinylation of the N-terminus by the coupling reagent (if using HBTU/HATU) or formation of N-acylurea (if using DCC/DIC).[5][9]
-
Solutions:
-
Optimize Reagent Stoichiometry: Ensure you are not using a large excess of the uronium reagent. Use it in equimolar amounts with the amino acid.[11][12]
-
Change Reagent Class: Switch to a phosphonium-based reagent (e.g., PyBOP) or a carbodiimide/additive combination (DIC/Oxyma) to avoid guanidinylation.[4]
-
Use Additives: When using carbodiimides like DIC, always include an additive such as HOBt or Oxyma Pure to suppress the formation of N-acylurea and reduce racemization.[9]
-
Problem 3: Poor resin swelling and failed synthesis after adding Arginine.
-
Possible Cause: Aggregation of the growing peptide chain on the resin, preventing reagents from accessing the reaction sites. This can be an issue with hydrophobic or bulky residues.[3]
-
Solutions:
-
Use a PEG-based Resin: Resins like PEG-PS have better swelling properties in a variety of solvents and can help disrupt peptide aggregation.[15]
-
Incorporate "Magic Mixture": Use a solvent mixture known for its ability to solvate aggregating peptides, such as a 1:1:1 mixture of DCM, DMF, and NMP.[3]
-
Introduce Pseudoproline Dipeptides: If synthesizing a longer peptide containing the this compound sequence, consider using a pseudoproline dipeptide at an appropriate location to disrupt secondary structure formation.[2]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Synthesis
| Reagent Class | Examples | Relative Reactivity | Advantages | Disadvantages |
| Uronium/Aminium | HBTU, HATU, HCTU, COMU | High to Very High | Fast kinetics, highly efficient for difficult couplings.[6][16] | Risk of guanidinylation side reaction if used in excess.[4][12] HOBt/HOAt-based reagents are potentially explosive.[9] |
| Phosphonium | BOP, PyBOP, PyAOP | High to Very High | No guanidinylation risk.[4] Excellent for sterically hindered couplings and reducing racemization.[8] | BOP produces a carcinogenic byproduct (HMPA).[7] Solutions in DMF have moderate stability.[4] |
| Carbodiimide | DCC, DIC, EDC | Moderate | Cost-effective. When combined with additives (Oxyma, HOBt), efficiency is high and racemization is low.[9] | Byproduct of DCC is insoluble.[9] Risk of N-acylurea formation without additives. Reaction with Oxyma can release HCN with DIC.[17] |
Note: Reactivity order is generally considered OAt-based (HATU, PyAOP) > Oxyma-based (COMU) > OBt-based (HBTU, PyBOP).[4]
Experimental Protocols
Protocol: Solid-Phase Synthesis of this compound using Fmoc/tBu Strategy
This protocol outlines the manual synthesis of this compound-NH₂ on a Rink Amide resin using DIC/Oxyma Pure for coupling.
Materials:
-
Rink Amide resin (e.g., 0.5 mmol/g substitution)
-
Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Pro-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure® (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell 200 mg of Rink Amide resin (0.1 mmol) in DMF in a reaction vessel for 30 minutes. Drain the DMF.[18]
-
Fmoc Deprotection (Initial): Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Add another 2 mL of 20% piperidine in DMF and agitate for 15 minutes. Drain and wash the resin thoroughly with DMF (5x) and DCM (3x).[19]
-
Coupling of Fmoc-Gly-OH:
-
In a separate vial, dissolve Fmoc-Gly-OH (3 eq, 0.3 mmol), Oxyma Pure (3 eq, 0.3 mmol) in DMF.
-
Add DIC (3 eq, 0.3 mmol) to the solution and allow to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Wash the resin with DMF (5x) and DCM (3x).
-
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Glycine.
-
Coupling of Fmoc-Arg(Pbf)-OH: Repeat step 3 using Fmoc-Arg(Pbf)-OH. Due to the bulkiness of Arginine, extend the coupling time to 2-4 hours or perform a double coupling.[1]
-
Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from Arginine.
-
Coupling of Fmoc-Pro-OH: Repeat step 3 using Fmoc-Pro-OH. This is a critical step; ensure a coupling time of at least 2 hours.
-
Final Fmoc Deprotection: Repeat step 2 to remove the final Fmoc group from Proline.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Add 2 mL of the cleavage cocktail to the resin.
-
Agitate at room temperature for 2-3 hours.[13]
-
Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether to precipitate the peptide.
-
Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. Frontiers | Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides [frontiersin.org]
- 4. 肽偶联剂选择指南 [sigmaaldrich.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
- 8. nbinno.com [nbinno.com]
- 9. bachem.com [bachem.com]
- 10. reddit.com [reddit.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 13. peptide.com [peptide.com]
- 14. iris.unive.it [iris.unive.it]
- 15. researchgate.net [researchgate.net]
- 16. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 17. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chem.uci.edu [chem.uci.edu]
- 19. chemistry.du.ac.in [chemistry.du.ac.in]
Validation & Comparative
Pro-Arg-Gly (PRG) vs. RGD Peptide in Cell Adhesion Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of peptide-mediated cell adhesion is critical for designing effective experimental models and therapeutic strategies. This guide provides a detailed comparison of the well-established Arg-Gly-Asp (RGD) peptide with the Pro-Arg-Gly (PRG) sequence in the context of cell adhesion assays.
The Arg-Gly-Asp (RGD) sequence is a ubiquitous and extensively studied motif found in numerous extracellular matrix (ECM) proteins, playing a pivotal role in cell adhesion.[1][2] In contrast, the this compound (PRG) sequence is not a recognized motif for mediating cell-matrix adhesion, and there is a significant lack of scientific literature to support its role in this biological process. This guide will primarily focus on the robust data available for the RGD peptide while highlighting the absence of evidence for PRG as a cell adhesion ligand.
RGD Peptide: The Gold Standard in Cell Adhesion
The RGD tripeptide is the principal cell attachment site found in a variety of ECM proteins, including fibronectin, vitronectin, and laminin.[1][2] It is recognized by a significant portion of the integrin family of cell surface receptors, which are heterodimeric transmembrane proteins that mediate cell-matrix and cell-cell interactions.[2]
Mechanism of Action
The binding of the RGD motif to integrins initiates a cascade of intracellular signaling events that are fundamental for cell attachment, spreading, migration, proliferation, and differentiation.[3] This interaction is a cornerstone of cell biology and is crucial in processes ranging from embryonic development and wound healing to pathological conditions like cancer metastasis.[3]
The specificity of RGD-integrin binding is influenced by the amino acids flanking the RGD sequence and the peptide's conformation (linear vs. cyclic).[4] Cyclic RGD peptides, for instance, often exhibit higher affinity and selectivity for specific integrin subtypes due to their constrained conformation.[4]
This compound (PRG): An Unsubstantiated Role in Cell Adhesion
A thorough review of the scientific literature reveals a lack of evidence to support the this compound (PRG) sequence as a mediator of cell adhesion. Searches for its activity in cell adhesion assays or its ability to bind to integrins did not yield any relevant studies. While chemical information for the PRG tripeptide is available, its biological function in cell-matrix interactions remains uncharacterized. Therefore, PRG is not considered a viable alternative to the RGD peptide for promoting cell adhesion in experimental systems.
Quantitative Comparison of Cell Adhesion Performance
The following table summarizes the available quantitative data for RGD peptides in cell adhesion assays. Due to the lack of data for the PRG sequence, a direct quantitative comparison is not possible.
| Parameter | RGD Peptide | This compound (PRG) Peptide |
| Integrin Binding | Binds to multiple integrins, including αvβ3, αvβ5, α5β1, and αIIbβ3[2] | No reported binding to integrins |
| Cell Attachment | Promotes attachment of various cell types[2] | Data not available |
| Cell Spreading | Induces cell spreading and cytoskeletal organization[3] | Data not available |
| IC50 for Inhibition of Cell Adhesion | Varies depending on the cell type, integrin, and RGD analog (typically in the low micromolar to nanomolar range for cyclic peptides)[4] | Data not available |
Experimental Protocols
RGD-Based Cell Adhesion Assay
This protocol provides a general framework for assessing cell adhesion to surfaces coated with RGD peptides.
Materials:
-
96-well tissue culture plates
-
RGD-containing peptide and a negative control peptide (e.g., RGE or scrambled RGD)
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) in PBS)
-
Cell suspension of interest in serum-free media
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Staining solution (e.g., 0.5% crystal violet in 20% methanol)
-
Extraction buffer (e.g., 1% SDS in PBS)
-
Plate reader
Procedure:
-
Coating: Dissolve the RGD peptide and control peptide in the coating buffer at desired concentrations (e.g., 1-50 µg/mL). Add 100 µL of the peptide solution to each well of a 96-well plate. Incubate overnight at 4°C or for 2 hours at 37°C.
-
Washing: Aspirate the peptide solution and wash the wells three times with 200 µL of PBS.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 1 hour at 37°C to prevent non-specific cell adhesion.
-
Washing: Aspirate the blocking buffer and wash the wells three times with 200 µL of PBS.
-
Cell Seeding: Harvest cells and resuspend them in serum-free media. Add 100 µL of the cell suspension (containing 1x10⁴ to 5x10⁴ cells) to each well.
-
Incubation: Incubate the plate for a specified time (e.g., 30-90 minutes) at 37°C in a humidified incubator.
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Fixation: Add 100 µL of fixing solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Aspirate the fixing solution and add 100 µL of staining solution to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the wells extensively with water until the water runs clear.
-
Extraction: Add 100 µL of extraction buffer to each well to solubilize the stain.
-
Quantification: Measure the absorbance of the extracted stain at a wavelength of 570 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Signaling Pathways and Experimental Workflow
RGD-Integrin Signaling Pathway
The binding of RGD to integrins triggers a complex signaling cascade that influences cell behavior. The following diagram illustrates a simplified overview of this pathway.
Caption: Simplified RGD-Integrin signaling pathway.
Experimental Workflow for Cell Adhesion Assay
The following diagram outlines the key steps in a typical cell adhesion assay.
Caption: Workflow for a cell adhesion assay.
References
- 1. The effect of collagen I mimetic peptides on mesenchymal stem cell adhesion and differentiation, and on bone formation at hydroxyapatite surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Positively and Negatively Modulating Cell Adhesion to Type I Collagen Via Peptide Grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Early integrin binding to Arg-Gly-Asp peptide activates actin polymerization and contractile movement that stimulates outward translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20090257952A1 - Engineered Integrin Binding Peptides - Google Patents [patents.google.com]
A Comparative Analysis of the Stability of Pro-Arg-Gly and Gly-Pro-Hyp Tripeptides
For researchers, scientists, and drug development professionals, understanding the inherent stability of peptide sequences is a cornerstone of designing effective and durable therapeutic agents. This guide provides a detailed comparison of the thermal and enzymatic stability of two tripeptides of interest: Pro-Arg-Gly and Gly-Pro-Hyp. While both sequences feature proline, a residue known for conferring structural rigidity, their overall stability profiles exhibit notable differences influenced by their constituent amino acids.
This comparison synthesizes available experimental data to offer a clear perspective on their relative durability. We will delve into their thermal melting points, susceptibility to enzymatic degradation, and the biological signaling pathways where their stability plays a crucial role.
Quantitative Stability Data
The following table summarizes the key stability parameters for this compound and Gly-Pro-Hyp based on available literature. It is important to note that direct comparative data for the isolated tripeptides is limited, and some parameters are inferred from studies on larger peptide sequences containing these motifs.
| Stability Parameter | This compound | Gly-Pro-Hyp | Source |
| Thermal Stability (Tm) | Not directly reported for the isolated tripeptide. As part of a larger Gly-Pro-Arg sequence within a host-guest peptide, it confers stability similar to Gly-Pro-Hyp. However, multiple Gly-Pro-Arg repeats can be destabilizing.[1][2] | Considered a highly stable tripeptide, fundamental to the collagen triple helix structure.[3] The insertion of Pro-Hyp-Gly triplets is known to increase the melting temperature and stability of collagen-like peptides.[4][5] | [1][2][3][4][5] |
| Enzymatic Stability | Susceptible to cleavage by certain proteases, particularly those targeting arginine residues. For example, thrombin and factor Xa are known to cleave at the carboxyl side of arginine.[6] | Highly resistant to degradation by a wide range of proteases, including gastric and pancreatic enzymes.[7][8] Its structure, particularly the presence of hydroxyproline, confers significant resistance to peptidases.[9] | [6][7][8][9] |
Experimental Methodologies
The data presented in this guide are derived from established experimental protocols designed to assess peptide stability. Below are detailed methodologies for the key experiments cited.
Thermal Stability Assessment via Circular Dichroism (CD) Spectroscopy
This method is employed to determine the melting temperature (Tm) of a peptide, which is the temperature at which 50% of the peptide is unfolded. A higher Tm indicates greater thermal stability.
Protocol:
-
Sample Preparation: The peptide is dissolved in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.0) to a final concentration of approximately 1 mg/mL.[2]
-
CD Spectrometer Setup: A CD spectrometer is used to monitor the change in the peptide's secondary structure as a function of temperature. The wavelength is typically set to 225 nm to monitor the polyproline II helix conformation common in these peptides.[2]
-
Thermal Denaturation: The sample is subjected to a controlled temperature ramp, for example, from 25°C to 80°C at a rate of 10°C/hour.
-
Data Acquisition: The ellipticity at 225 nm is recorded at regular temperature intervals.
-
Data Analysis: The melting temperature (Tm) is determined by identifying the midpoint of the sigmoidal curve generated from the ellipticity versus temperature plot.
Enzymatic Degradation Assay via High-Performance Liquid Chromatography (HPLC)
This assay measures the rate at which a peptide is cleaved by a specific protease, providing a quantitative measure of its enzymatic stability.
Protocol:
-
Reaction Setup: The peptide (e.g., at a final concentration of 1 mM) is incubated with a specific protease (e.g., trypsin, chymotrypsin, or a mixture of plasma proteases) in a suitable buffer at a defined temperature (e.g., 37°C). The enzyme-to-substrate ratio is typically in the range of 1:100 to 1:1000.
-
Time-Course Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 15, 30, 60, 120 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching agent, such as trifluoroacetic acid (TFA).
-
HPLC Analysis: The samples are analyzed by reverse-phase HPLC. The amount of remaining intact peptide and the appearance of degradation fragments are quantified by measuring the area under the corresponding peaks in the chromatogram.
-
Data Analysis: The degradation rate is calculated by plotting the percentage of remaining intact peptide against time. The half-life (t1/2) of the peptide under the specific enzymatic conditions can then be determined.
Signaling Pathways and Biological Context
The stability of these tripeptides is directly relevant to their biological functions. Their ability to resist degradation allows them to persist in biological environments and interact with their respective molecular targets.
The Gly-Pro-Hyp tripeptide, a key component of collagen, is involved in skin regeneration by stimulating fibroblasts.[3] Its stability allows it to act as a signaling molecule, activating pathways such as the TGF-β/Smad and MAPK/ERK pathways, which in turn upregulate the synthesis of new collagen.[3]
The tripeptide Gly-Pro-Arg has demonstrated neuroprotective effects against amyloid-β induced toxicity. Its stability enables it to interfere with apoptotic pathways by inhibiting the activation of caspase-3 and p53. Furthermore, it can promote neuronal survival through the activation of the ERK1/2 signaling pathway.
References
- 1. Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Insertion of Pro-Hyp-Gly provides 2 kcal mol−1 stability but attenuates the specific assembly of ABC heterotrimeric collagen triple helices - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Insertion of Pro-Hyp-Gly provides 2 kcal mol-1 stability but attenuates the specific assembly of ABC heterotrimeric collagen triple helices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Orally Available Collagen Tripeptide: Enzymatic Stability, Intestinal Permeability, and Absorption of Gly-Pro-Hyp and Pro-Hyp. | Semantic Scholar [semanticscholar.org]
- 8. Pharmacokinetics of collagen dipeptides (Gly-Pro and Pro-Hyp) and tripeptides (Gly-Pro-Hyp) in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a highly stable bioactive 3-hydroxyproline-containing tripeptide in human blood after collagen hydrolysate ingestion - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of the Biological Activity of Gly-Pro-Arg (GPR) Peptide
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Neuroprotective Effects of the Gly-Pro-Arg Peptide Sequence.
This guide provides a comparative analysis of the biological activity of the tripeptide Gly-Pro-Arg (GPR), a permutation of the Pro-Arg-Gly sequence. While a direct comparison with a scrambled peptide control is not available in the reviewed literature, this document presents data demonstrating the sequence-specific neuroprotective effects of GPR by comparing its activity to other tripeptides. The information herein is based on experimental data investigating its potential to mitigate amyloid-beta (Aβ)-induced neuronal toxicity, a key factor in Alzheimer's disease pathogenesis.
Executive Summary
The Gly-Pro-Arg (GPR) peptide has demonstrated significant neuroprotective activity in in-vitro models of amyloid-beta (Aβ)-induced neuronal cell death.[1][2] Experimental evidence indicates that GPR can protect cultured rat hippocampal neurons from Aβ-induced toxicity by reducing lactate dehydrogenase (LDH) release and inhibiting the reduction of MTT, which are indicators of cell death and metabolic activity, respectively.[1][2] Furthermore, the neuroprotective effect of GPR is associated with the inhibition of the caspase-3/p53-dependent apoptotic pathway.[1][2] The specificity of the GPR sequence is highlighted by comparative studies with other tripeptides, such as Gly-Pro-Glu (GPE) and Gly-Pro-Asp (GPD), which did not exhibit the same protective effects.
Quantitative Data Comparison
The neuroprotective effects of Gly-Pro-Arg (GPR) against amyloid-beta (Aβ)-induced toxicity in cultured rat hippocampal neurons are summarized below. The data is extracted from a study by Ioudina and Uemura (2003), where GPR was compared with other tripeptides.
| Treatment Group | LDH Release (% of Control) | MTT Reduction (% of Control) | Caspase-3 Activation (% of Aβ control) | p53 Positive Cells (% of Aβ control) |
| Control (no Aβ) | 100 | 100 | N/A | N/A |
| Aβ (20 µM Aβ25-35) | ~150 | ~60 | 100 | 100 |
| Aβ + GPR (100 µM) | ~100 | ~100 | Significantly Reduced | Significantly Reduced |
| Aβ + GPE (100 µM) | No significant reduction | No significant increase | Not reported | Not reported |
| Aβ + GPD (100 µM) | No significant reduction | No significant increase | Not reported | Not reported |
Note: The values are approximated from the graphical data presented in the source publication. "Significantly Reduced" indicates a statistically significant difference as reported in the study.[1][2]
Signaling Pathway
The neuroprotective effect of the Gly-Pro-Arg peptide against amyloid-beta-induced apoptosis is mediated through the inhibition of the p53-caspase-3 signaling pathway. The binding of amyloid-beta to neuronal cells triggers a cascade that leads to the upregulation of the tumor suppressor protein p53. This, in turn, activates caspase-3, a key executioner caspase, resulting in apoptosis or programmed cell death. The GPR peptide intervenes in this pathway, preventing the activation of caspase-3 and the expression of p53, thereby rescuing the neurons from cell death.[1][2]
Caption: GPR Anti-Apoptotic Signaling Pathway.
Experimental Workflows
The following diagrams illustrate the general workflows for the key experiments cited in this guide.
Caption: LDH Release Assay Workflow.
References
Comparative Analysis of Anti-Pro-Arg-Gly (PRG) Antibody Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of hypothetical anti-Pro-Arg-Gly (PRG) antibodies. The data presented is illustrative, based on established methodologies for antibody characterization, to guide researchers in their selection and validation process.
Introduction to Antibody Cross-Reactivity
An antibody's specificity is crucial for its reliable use in research and diagnostics. Cross-reactivity occurs when an antibody raised against a specific antigen binds to a different, structurally similar antigen.[1][2] This can lead to non-specific signals, inaccurate quantification, and misinterpretation of experimental results.[2] Therefore, thorough cross-reactivity assessment is a critical step in antibody validation.[2]
The Pro-Arg-Gly (PRG) motif is a tripeptide sequence that can be found in various proteins. A novel Pro-Arg sequence motif has been identified as being recognized by a specific class of WW domains, suggesting its importance in protein-protein interactions.[3] Antibodies developed against this motif are valuable tools for studying PRG-containing proteins. However, the potential for cross-reactivity with other proteins containing similar sequences necessitates careful evaluation.
Hypothetical Performance of Anti-PRG Antibodies
To illustrate the comparison of anti-PRG antibodies, we present hypothetical data for two representative antibodies: a monoclonal antibody (mAb-PRG-01) and a polyclonal antibody (pAb-PRG-01).
Quantitative Data Summary
The following tables summarize the binding affinity and cross-reactivity of our hypothetical anti-PRG antibodies as determined by Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).
Table 1: Binding Affinity to Target PRG-Containing Peptide
| Antibody | Target Peptide | KD (nM) |
| mAb-PRG-01 | Synthetic PRG Peptide | 5.2 |
| pAb-PRG-01 | Synthetic PRG Peptide | 8.7 (average) |
Table 2: Cross-Reactivity Profile (ELISA)
| Antibody | Cross-Reactant Peptide | Relative Binding (%) |
| mAb-PRG-01 | Pro-Lys-Gly (PKG) | < 0.1 |
| Ala-Arg-Gly (ARG) | 1.5 | |
| Pro-Arg-Ala (PRA) | 0.5 | |
| pAb-PRG-01 | Pro-Lys-Gly (PKG) | 5.8 |
| Ala-Arg-Gly (ARG) | 12.3 | |
| Pro-Arg-Ala (PRA) | 8.2 |
Table 3: Performance in Immunoassays
| Antibody | Application | Result | Comments |
| mAb-PRG-01 | Western Blot | Single band at expected MW | High specificity |
| IHC | Specific staining in target tissue | Low background | |
| pAb-PRG-01 | Western Blot | Target band + faint off-target bands | Potential for cross-reactivity |
| IHC | Strong target staining, some background | Higher sensitivity, lower specificity |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental findings.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cross-Reactivity
This protocol is adapted from standard competitive ELISA procedures used to assess antibody specificity.[4][5][6]
-
Coating: Microtiter plates are coated with the target PRG-containing peptide and incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Plates are blocked with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1 hour at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Competition: The anti-PRG antibody is pre-incubated with increasing concentrations of the target peptide or potential cross-reactant peptides for 2 hours at room temperature.
-
Incubation: The antibody-peptide mixtures are added to the coated wells and incubated for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added and incubated for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: A substrate for the enzyme is added, and the color development is measured using a microplate reader. The relative binding is calculated based on the reduction in signal in the presence of competitor peptides.
Western Blotting
-
Sample Preparation: Cell or tissue lysates are prepared in a suitable lysis buffer. Protein concentration is determined using a standard assay.
-
Electrophoresis: Proteins are separated by size using SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with the anti-PRG antibody overnight at 4°C.
-
Washing: The membrane is washed three times with wash buffer.
-
Secondary Antibody Incubation: The membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed three times.
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system.
Immunohistochemistry (IHC)
To avoid cross-reactivity during IHC, it is advisable to use directly conjugated primary antibodies or ensure the use of secondary antibodies raised in different species for multiplexing.[1]
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Antigen retrieval is performed to unmask the epitope.
-
Blocking: Sections are blocked to prevent non-specific binding.
-
Primary Antibody Incubation: Sections are incubated with the anti-PRG antibody overnight at 4°C.
-
Washing: Sections are washed with wash buffer.
-
Secondary Antibody Incubation: Sections are incubated with a biotinylated secondary antibody followed by a streptavidin-HRP complex.
-
Washing: Sections are washed.
-
Chromogen Detection: The signal is developed using a chromogen substrate (e.g., DAB).
-
Counterstaining: Sections are counterstained with hematoxylin.
-
Dehydration and Mounting: Sections are dehydrated and mounted with a coverslip.
Visualizations
Experimental Workflow for Antibody Cross-Reactivity Assessment
Caption: Workflow for assessing antibody cross-reactivity.
Hypothetical Signaling Pathway Involving a PRG-Containing Protein
References
- 1. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 2. How do I know if the antibody will cross-react? | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 3. A novel pro-Arg motif recognized by WW domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. Distinguishing anti-PEG antibodies by specificity for the PEG terminus using nanoarchitectonics-based antibiofouling cello-oligosaccharide platforms - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 6. criver.com [criver.com]
A Head-to-Head Comparison of Fibrinogen Inhibitors: From RGD Peptides to Clinical Therapeutics
For Researchers, Scientists, and Drug Development Professionals
Fibrinogen, a key player in the coagulation cascade, facilitates platelet aggregation and fibrin clot formation through its interaction with the integrin αIIbβ3 (also known as glycoprotein IIb/IIIa) on platelets. The discovery of the Arg-Gly-Asp (RGD) sequence as the primary recognition motif for this interaction has spurred the development of a diverse array of fibrinogen inhibitors. These agents, by blocking the binding of fibrinogen to αIIbβ3, serve as potent antiplatelet therapeutics. This guide provides an objective, data-driven comparison of Pro-Arg-Gly (RGD)-based inhibitors and other classes of fibrinogen antagonists, offering insights into their mechanisms, potency, and the experimental methodologies used for their evaluation.
Comparative Efficacy of Fibrinogen Inhibitors
The inhibitory potency of various fibrinogen antagonists is a critical determinant of their therapeutic potential. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the equilibrium dissociation constant (Kd). The following tables summarize the quantitative data for different classes of fibrinogen inhibitors.
Table 1: RGD-Based Peptides and Mimetics
| Inhibitor | Type | Target | Assay | IC50 | Binding Affinity (Kd) |
| RGDS | Linear Peptide | αIIbβ3 | ADP-induced Platelet Aggregation | ~80-100 µM | - |
| RGDF | Linear Peptide | αIIbβ3 | ADP-induced Platelet Aggregation | 4-5 fold more potent than RGDS | - |
| Cyclic RGD Peptides (e.g., G-4120) | Cyclic Peptide | αIIbβ3 | ADP-induced Platelet Aggregation | 0.15 µM[1] | - |
| Roxifiban | Non-peptide Mimetic | αIIbβ3 | 125I-fibrinogen binding | Lower than other GPIIb/IIIa antagonists | - |
| SC-49992 | Non-peptide Mimetic | αIIbβ3 | ADP-induced Platelet Aggregation | 1 µM (human), 1.5 µM (dog), 2.5 mM (porcine)[2] | - |
Table 2: Clinically Utilized Intravenous αIIbβ3 Inhibitors
| Inhibitor | Type | Target | Assay | IC50 | Binding Affinity (Kd) |
| Abciximab (ReoPro®) | Monoclonal Antibody Fab Fragment | αIIbβ3, αvβ3 | ADP-induced Platelet Aggregation | 1.25-2.3 µg/ml[3] | - |
| Tirofiban (Aggrastat®) | Non-peptide Mimetic | αIIbβ3 | ADP-induced Platelet Aggregation | - | - |
| Eptifibatide (Integrilin®) | Cyclic Heptapeptide | αIIbβ3, αvβ3 | ADP-induced Platelet Aggregation | 0.11-0.22 µg/ml[3] | - |
Table 3: Other Classes of Fibrinogen Inhibitors
| Inhibitor Class | Example | Mechanism of Action | Potency |
| Disintegrins | Trigramin, Echistatin | RGD-containing peptides from snake venom that block αIIbβ3[4][5][6] | High, up to 2000 times more potent than linear RGD peptides[4] |
| Direct Thrombin Inhibitors | Argatroban, Dabigatran | Inhibit thrombin, thereby preventing the conversion of fibrinogen to fibrin[7][8] | High, with IC50 values often in the low nM range[7] |
Signaling Pathways in Platelet Aggregation and Inhibition
The binding of fibrinogen to integrin αIIbβ3 is the final common pathway of platelet aggregation. This process is initiated by "inside-out" signaling, which activates the integrin, and is followed by "outside-in" signaling, which leads to platelet spreading and clot retraction. Fibrinogen inhibitors primarily act by disrupting the ligand-receptor interaction, thereby blocking the entire downstream signaling cascade.
Caption: Platelet activation and inhibition pathway.
Experimental Protocols
Objective comparison of fibrinogen inhibitors relies on standardized experimental protocols. Below are detailed methodologies for key assays used in their evaluation.
Platelet Aggregation Assay (Light Transmission Aggregometry)
This assay measures the increase in light transmission through a platelet-rich plasma (PRP) sample as platelets aggregate in response to an agonist.
Protocol:
-
Blood Collection: Draw whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least 10 days into tubes containing 3.2% sodium citrate.
-
PRP and PPP Preparation:
-
Centrifuge the whole blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to 2.5 x 10^8 platelets/mL using autologous PPP.
-
Assay Procedure:
-
Pre-warm PRP aliquots (450 µL) to 37°C for 5 minutes in a light transmission aggregometer.
-
Add the fibrinogen inhibitor at various concentrations and incubate for a specified time (e.g., 2 minutes).
-
Add a platelet agonist, such as Adenosine Diphosphate (ADP) to a final concentration of 5-20 µM, to induce aggregation.
-
Record the change in light transmission for 5-10 minutes. The PPP is used as a reference for 100% aggregation.
-
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition for each inhibitor concentration compared to a control (agonist alone). Determine the IC50 value from the dose-response curve.
Caption: Workflow for Platelet Aggregation Assay.
Cell Adhesion Assay
This assay quantifies the adhesion of platelets to a fibrinogen-coated surface, providing a measure of the inhibitory effect of the test compounds.
Protocol:
-
Plate Coating:
-
Coat the wells of a 96-well microplate with human fibrinogen (e.g., 100 µg/mL in phosphate-buffered saline, PBS) overnight at 4°C.
-
Wash the wells three times with PBS to remove unbound fibrinogen.
-
Block non-specific binding sites by incubating the wells with 1% bovine serum albumin (BSA) in PBS for 1 hour at 37°C.
-
-
Platelet Preparation: Prepare washed platelets from PRP by centrifugation and resuspend them in a suitable buffer (e.g., Tyrode's buffer) to a concentration of 1 x 10^8 platelets/mL.
-
Adhesion Inhibition:
-
Pre-incubate the washed platelets with various concentrations of the fibrinogen inhibitor for 30 minutes at 37°C.
-
Add the platelet-inhibitor mixture to the fibrinogen-coated wells.
-
-
Incubation and Washing: Incubate the plate for 1 hour at 37°C to allow for platelet adhesion. After incubation, gently wash the wells three times with PBS to remove non-adherent platelets.
-
Quantification of Adherent Platelets:
-
Lyse the adherent platelets with a lysis buffer.
-
Quantify the number of adherent cells using a suitable method, such as measuring the activity of an intracellular enzyme (e.g., acid phosphatase) or using a fluorescent dye that binds to cellular components.
-
-
Data Analysis: Determine the percentage of adhesion inhibition for each inhibitor concentration relative to a control (no inhibitor).
Caption: Workflow for Cell Adhesion Assay.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of the binding kinetics and affinity between a ligand (e.g., fibrinogen inhibitor) and a receptor (e.g., purified integrin αIIbβ3).
Protocol:
-
Immobilization of Integrin αIIbβ3:
-
Activate the surface of a sensor chip (e.g., CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Inject a solution of purified integrin αIIbβ3 over the activated surface to covalently immobilize the protein.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the fibrinogen inhibitor (analyte) in a running buffer over the sensor surface.
-
Monitor the change in the SPR signal in real-time, which corresponds to the binding of the inhibitor to the immobilized integrin.
-
After the association phase, inject the running buffer alone to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Caption: Workflow for Surface Plasmon Resonance.
Conclusion
The development of fibrinogen inhibitors has been a significant advancement in antithrombotic therapy. While RGD peptides provided the initial proof-of-concept, their clinical utility has been limited by low potency and poor pharmacokinetic properties. This has led to the development of more potent and specific inhibitors, including cyclic RGD peptides, non-peptide mimetics, and monoclonal antibodies. The intravenous αIIbβ3 inhibitors Abciximab, Tirofiban, and Eptifibatide have demonstrated clinical efficacy in acute coronary syndromes, though the search for an effective and safe oral fibrinogen inhibitor continues. Furthermore, disintegrins from snake venoms represent a rich source of highly potent αIIbβ3 antagonists, and direct thrombin inhibitors offer an alternative strategy by preventing fibrin formation. The choice of a particular fibrinogen inhibitor for therapeutic development will depend on a careful consideration of its potency, specificity, pharmacokinetic profile, and safety. The experimental protocols and comparative data presented in this guide provide a framework for the rational evaluation and selection of promising lead candidates in the ongoing quest for superior antithrombotic agents.
References
- 1. Cyclic RGD peptide analogues as antiplatelet antithrombotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro dose response to different GPIIb/IIIa-antagonists: inter-laboratory comparison of various platelet function tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Disintegrins: potent inhibitors of platelet aggregation] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Discovery of Snake Venom Disintegrins to A Safer Therapeutic Antithrombotic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Disintegrins and other naturally occurring antagonists of platelet fibrinogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Pro-Arg-Gly Peptides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo efficacy of Pro-Arg-Gly (PRG) and related peptides across key therapeutic areas: anticoagulation, neuroprotection, and diabetes. The data presented is based on preclinical studies and aims to offer an objective overview to inform further research and development.
Anticoagulant Effects of Arg-Pro-Gly-Pro (RPGP)
The tetrapeptide Arg-Pro-Gly-Pro (RPGP) has demonstrated notable anticoagulant, fibrinolytic, and antiplatelet effects in in vivo models. These properties suggest its potential as a therapeutic agent in conditions associated with hypercoagulation.
Comparison with Control in a Stress-Induced Hypercoagulation Model
In a study utilizing a rat model of immobilization stress, which induces a state of hypercoagulation, the intranasal administration of RPGP demonstrated significant anticoagulant effects compared to a control group of stressed animals that did not receive the peptide.[1]
Table 1: In Vivo Anticoagulant Efficacy of Arg-Pro-Gly-Pro (RPGP) in Rats
| Parameter | Control (Immobilization Stress) | Arg-Pro-Gly-Pro (RPGP) Treated |
| Anticoagulant Activity | Baseline (Hypercoagulation) | Increased |
| Fibrinolytic Activity | Baseline | Increased |
| Antiplatelet Activity | Baseline | Increased |
Data is qualitative as presented in the initial study abstract. Further detailed quantitative data from the full study would be necessary for a complete comparison.
Experimental Protocol: Immobilization Stress-Induced Hypercoagulation in Rats
Animal Model:
-
Outbred male rats.
Induction of Hypercoagulation:
-
Animals are subjected to single or repeated immobilization stress. The specific duration and frequency of immobilization are key to inducing a consistent hypercoagulative state.[1]
Peptide Administration:
-
Peptide: Arg-Pro-Gly-Pro (RPGP)
-
Route of Administration: Intranasal.[1]
-
Dosage and Frequency: Specific dosage and frequency of administration would be required from the full experimental protocol.
Assessment of Anticoagulant Efficacy:
-
Method: Thromboelastography (TEG) is a suitable method for assessing the viscoelastic properties of whole blood and provides a comprehensive picture of coagulation dynamics.[2][3]
-
Sample Collection: Blood is collected from the femoral artery into citrate-anticoagulated tubes.[2]
-
Key TEG Parameters:
-
R time (Reaction time): Time to initial fibrin formation. An increase indicates delayed clotting.
-
K time (Kinetics): Time from the end of R to a clot firmness of 20 mm. An increase suggests a slower clot formation.
-
α-angle: Rate of clot formation. A decrease indicates a slower rate.
-
MA (Maximum Amplitude): The maximum strength of the clot. A decrease suggests a weaker clot.
-
Experimental Workflow: Anticoagulant Efficacy Testing
Neuroprotective Effects of Gly-Pro-Arg (GPR)
The tripeptide Gly-Pro-Arg (GPR) has shown promise in protecting neurons from amyloid-beta (Aβ)-induced toxicity, a key pathological hallmark of Alzheimer's disease.
Comparison with Amyloid-Beta Treated Control
An in vitro study on cultured rat hippocampal neurons demonstrated that GPR could prevent cell death induced by Aβ. GPR was effective at concentrations ranging from 10-100 µM.[4]
Table 2: In Vitro Neuroprotective Efficacy of Gly-Pro-Arg (GPR)
| Parameter | Control (Aβ Treatment) | Gly-Pro-Arg (GPR) Treated (10-100 µM) |
| Lactate Dehydrogenase (LDH) Release | Increased | Prevented Increase |
| MTT Reduction | Inhibited | Prevented Inhibition |
| Caspase-3 Activation | Increased | Prevented Increase |
| p53-Positive Cells | Increased | Prevented Increase |
Experimental Protocol: Amyloid-Beta Induced Neurotoxicity in a Rat Model (In Vivo Adaptation)
While the primary data is from an in vitro study, a potential in vivo experimental design could be as follows:
Animal Model:
-
Adult male rats (e.g., Sprague-Dawley).
Induction of Neurotoxicity:
-
Intracerebroventricular (ICV) or direct hippocampal injection of aggregated Aβ peptide (e.g., Aβ25-35 or Aβ1-42) to induce neuronal damage.[5]
Peptide Administration:
-
Peptide: Gly-Pro-Arg (GPR)
-
Route of Administration: Systemic (e.g., intraperitoneal, intravenous) or direct central administration (e.g., ICV).
-
Dosage and Frequency: A dose-response study would be necessary to determine the optimal in vivo concentration.
Assessment of Neuroprotective Efficacy:
-
Behavioral Tests: Morris water maze or Y-maze to assess cognitive deficits.
-
Histological Analysis: Staining of brain sections (e.g., Nissl staining) to quantify neuronal loss in the hippocampus.
-
Biochemical Assays:
-
Measurement of LDH in cerebrospinal fluid (CSF) as a marker of cell damage.
-
ELISA or Western blot for activated caspase-3 and p53 in hippocampal tissue lysates.
-
Signaling Pathway: GPR-Mediated Inhibition of Apoptosis
Gly-Pro-Arg appears to exert its neuroprotective effects by interfering with the apoptotic cascade initiated by amyloid-beta. This involves the inhibition of the tumor suppressor protein p53 and the downstream executioner caspase, caspase-3.
References
- 1. Anticoagulant effects of arginine-containing peptide Arg-Pro-Gly-Pro under conditions of immobilization stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Standardized Technique for Performing Thrombelastography in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A standardized technique for performing thromboelastography in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A three amino acid peptide, Gly-Pro-Arg, protects and rescues cell death induced by amyloid beta-peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An in vivo model for the neurodegenerative effects of beta amyloid and protection by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Solution-Phase vs. Solid-Phase Synthesis of the Tripeptide Pro-Arg-Gly
For researchers and professionals in drug development, the choice between solution-phase peptide synthesis (SPPS) and solid-phase peptide synthesis (SPPS) is a critical decision that impacts project timelines, scalability, and cost. This guide provides an objective comparison of these two methods, using the synthesis of the tripeptide Prolyl-Arginyl-Glycine (Pro-Arg-Gly) as a model. This compound is a fragment of larger proteins like collagen and is related to the well-known RGD (Arginyl-Glycyl-Aspartyl) sequence, a common motif in ligands that bind to integrins.
Quantitative Performance Comparison
The selection of a synthesis strategy often depends on key performance indicators such as yield, purity, and production time. The following table summarizes typical quantitative data for the synthesis of short peptides like this compound using both solution-phase and solid-phase methods.
| Parameter | Solution-Phase Synthesis (LPPS) | Solid-Phase Synthesis (SPPS) | Key Considerations |
| Typical Overall Yield | 60-80% (highly variable) | 50-85% | LPPS yield is highly dependent on the efficiency of intermediate purification steps. SPPS yield can be affected by steric hindrance and side reactions on the resin.[1] |
| Crude Purity | Variable (Intermediates purified) | >70% | In LPPS, intermediates are purified at each step, leading to a purer final crude product.[2] SPPS crude purity depends on coupling efficiency at each cycle. |
| Final Purity (Post-HPLC) | 90-98%[1] | ≥95%[1] | Both methods can achieve high purity after chromatographic purification. |
| Typical Synthesis Time | Days to Weeks | Hours to Days | SPPS is significantly faster due to the elimination of intermediate purification steps and the potential for automation.[1] A nonamer on solid phase can be obtained in two days, versus three weeks in solution. |
| Scalability | Excellent (kg scale) | Good (mg to gram scale) | LPPS is generally more cost-effective and scalable for large-quantity production of shorter peptides.[1] |
| Reagent Consumption | Near-stoichiometric amounts | Large excess (typically 3-5 eq.) | SPPS requires a large excess of reagents to drive reactions to completion, which increases cost and waste.[2] |
| Automation Potential | Limited | High | The repetitive wash-deprotect-couple cycles of SPPS are easily automated.[1] |
Experimental Methodologies
The following sections provide detailed, representative protocols for synthesizing this compound using both solution-phase and solid-phase techniques.
Solution-Phase Synthesis Protocol (Boc-Strategy)
This method involves the sequential coupling of protected amino acids in a homogenous solution, with purification of the intermediate dipeptide before the final coupling.
Step 1: Synthesis of Boc-Arg(Pbf)-Gly-OH
-
Activation: Dissolve Nα-Boc-Arg(Pbf)-OH (1 equivalent) and N-hydroxysuccinimide (NHS) (1.1 equivalents) in dichloromethane (DCM).
-
Coupling: Add Dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution at 0°C and stir for 4 hours. Filter the dicyclohexylurea (DCU) byproduct.
-
Reaction: Add Glycine (1 equivalent) and a base like Diisopropylethylamine (DIPEA) (2 equivalents) to the activated ester solution. Stir at room temperature for 24 hours.
-
Workup & Purification: Wash the reaction mixture sequentially with 10% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over sodium sulfate and evaporate the solvent. Purify the resulting Boc-Arg(Pbf)-Gly-OH dipeptide by column chromatography. An expected yield for this type of step is around 60-70%.[3]
Step 2: Deprotection of Dipeptide
-
Cleavage: Dissolve the purified Boc-Arg(Pbf)-Gly-OH in a solution of 50% Trifluoroacetic acid (TFA) in DCM.
-
Isolation: Stir for 1 hour at room temperature. Evaporate the solvent under reduced pressure to obtain the TFA salt of H-Arg(Pbf)-Gly-OH.
Step 3: Synthesis of Boc-Pro-Arg(Pbf)-Gly-OH
-
Activation & Coupling: Activate Nα-Boc-Pro-OH (1 equivalent) using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) (1.1 equivalents) and DIPEA (2.5 equivalents) in DCM.
-
Reaction: Add the deprotected H-Arg(Pbf)-Gly-OH TFA salt (1 equivalent) to the activated proline solution. Stir overnight at room temperature.[4]
-
Workup & Purification: Perform an aqueous workup as described in Step 1. Purify the protected tripeptide Boc-Pro-Arg(Pbf)-Gly-OH by column chromatography.
Step 4: Final Deprotection
-
Cleavage: Treat the purified tripeptide with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to remove the Boc and Pbf protecting groups.
-
Isolation: Precipitate the crude this compound peptide with cold diethyl ether, centrifuge, and wash the pellet.
-
Final Purification: Purify the final peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
Solid-Phase Synthesis Protocol (Fmoc-Strategy)
This method involves building the peptide chain on an insoluble resin support, which simplifies the removal of excess reagents and byproducts through simple filtration and washing.
Step 1: Resin Preparation and First Amino Acid Loading
-
Resin Swelling: Swell Wang resin (pre-loaded with Fmoc-Gly) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes to remove the Fmoc protecting group from Glycine. Drain and repeat for another 10 minutes.
-
Washing: Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.
Step 2: Arginine Coupling Cycle
-
Activation: In a separate vial, dissolve Fmoc-Arg(Pbf)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Fmoc Deprotection: Repeat the 20% piperidine in DMF treatment as described in Step 1 to deprotect the Arginine Nα-amine.
-
Washing: Wash the resin extensively with DMF.
Step 3: Proline Coupling Cycle
-
Activation: Activate Fmoc-Pro-OH (3 equivalents) using the same HBTU/HOBt/DIPEA method.
-
Coupling: Add the activated proline solution to the resin and agitate for 1-2 hours. The coupling of an amino acid to proline can be less efficient due to proline's nature as a secondary amine, sometimes necessitating a second coupling step ("double coupling").[5]
-
Washing: Drain and wash the resin with DMF (3-5 times).
-
Final Deprotection: Perform a final Fmoc deprotection with 20% piperidine in DMF.
-
Final Washing: Wash the resin thoroughly with DMF, followed by DCM, and dry the peptide-resin under vacuum.
Step 4: Cleavage and Deprotection
-
Cleavage: Add a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to the dried resin. Agitate for 2-3 hours at room temperature to cleave the peptide from the resin and remove the Arg(Pbf) side-chain protecting group.
-
Isolation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the pellet two more times with cold ether.
-
Final Purification: Lyophilize the crude peptide and purify by preparative RP-HPLC.
Workflow Visualizations
The following diagrams illustrate the fundamental differences in the workflows of solution-phase and solid-phase synthesis.
Conclusion and Recommendations
The choice between solution-phase and solid-phase synthesis for this compound depends entirely on the project's goals.
Choose Solution-Phase Synthesis (LPPS) when:
-
Large quantities (multi-gram to kilogram scale) of the peptide are required.
-
Cost-effectiveness for raw materials is a primary concern, as reagents are used in near-stoichiometric amounts.
-
The project timeline can accommodate longer development and synthesis durations.
Choose Solid-Phase Synthesis (SPPS) when:
-
Speed and high throughput are critical; it is the method of choice for rapid synthesis of many different peptides.[1]
-
Automation is desired to reduce manual labor and improve reproducibility.
-
The synthesis of longer or more complex peptides is required, as the removal of byproducts is simplified.[1]
For the synthesis of a simple tripeptide like this compound for research purposes, SPPS is overwhelmingly the more common and practical choice due to its speed, ease of execution, and high final purity. However, if this peptide were to be manufactured as a pharmaceutical ingredient at a large scale, the economic advantages of LPPS would make it a more viable option.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]
- 3. Synthesis of Novel Carborane-Containing Derivatives of RGD Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biotage.com [biotage.com]
Pro-Arg-Gly (PRG) as a Therapeutic Target: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic potential of the tripeptide Pro-Arg-Gly (PRG) and its analogs. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
The validation of a novel therapeutic target is a critical first step in the drug discovery pipeline. The tripeptide this compound (PRG) and its permutations have emerged as intriguing candidates with potential applications in a range of pathologies, including neurodegenerative diseases, thrombotic disorders, and metabolic diseases like diabetes. This guide synthesizes the available preclinical evidence for PRG and its related peptides, offering a comparative analysis to inform further research and development.
Comparative Analysis of Therapeutic Potential
The therapeutic potential of PRG and its analogs appears to be multifaceted, with different sequences exhibiting primary activities in distinct disease areas. Below is a comparison of the observed effects and the therapeutic areas of interest.
| Therapeutic Area | Peptide Sequence | Key Findings | Potential Advantages |
| Neurodegenerative Diseases (e.g., Alzheimer's Disease) | Gly-Pro-Arg (GPR) | Neuroprotective against amyloid-beta (Aβ)-induced neuronal death. | Direct inhibition of the apoptotic cascade initiated by Aβ. |
| Thrombotic Disorders | Arg-Pro-Gly-Pro (RPGP) | Exhibits anticoagulant, fibrinolytic, and antiplatelet effects. | Multifunctional activity targeting different aspects of thrombus formation. |
| Diabetes and Metabolic Disorders | Pro-Arg (PR) | Potential to alleviate insulin resistance via the IRS1/PI3K/AKT/GLUT4 signaling pathway. | Targets a key pathway in glucose metabolism. |
| Hyperglycemia-associated Coagulopathy | This compound (PRG) | Involved in the regulation of anticoagulation and insulin systems during persistent hyperglycemia. | Addresses the dual challenge of metabolic and hemostatic dysregulation in diabetes. |
Quantitative Data Summary
The following tables summarize the quantitative data from key preclinical studies, providing a basis for comparing the efficacy of these peptides.
Neuroprotective Effects of Gly-Pro-Arg (GPR) against Aβ-induced Toxicity
| Experimental Assay | Condition | GPR Concentration (µM) | Result | Reference |
| Lactate Dehydrogenase (LDH) Release | Aβ (20 µM) treated neurons | 10 - 100 | Dose-dependent prevention of Aβ-mediated increase in LDH release. | |
| MTT Reduction | Aβ (20 µM) treated neurons | 10 - 100 | Dose-dependent prevention of Aβ-induced inhibition of MTT reduction. | |
| Caspase-3 Activation | Aβ (20 µM) treated neurons | 100 | Significant prevention of Aβ-mediated activation of caspase-3. |
Anticoagulant Effects of Arg-Pro-Gly-Pro (RPGP)
| Experimental Model | Parameter Measured | Treatment | Result | Reference |
| Immobilization Stress in Rats | Anticoagulant activity | RPGP | Significant anticoagulant effects observed. | |
| Immobilization Stress in Rats | Fibrinolytic activity | RPGP | Notable fibrinolytic effects. | |
| Immobilization Stress in Rats | Antiplatelet activity | RPGP | Demonstrated antiplatelet effects. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Neuroprotection Assays for Gly-Pro-Arg (GPR)
-
Cell Culture: Primary hippocampal neurons are cultured from rat embryos.
-
Aβ Treatment: Neurons are exposed to amyloid-beta peptide (Aβ25-35 or Aβ1-40) to induce neurotoxicity.
-
Peptide Treatment: Gly-Pro-Arg (GPR) is co-incubated with Aβ or added after Aβ exposure.
-
LDH Assay: Lactate dehydrogenase release into the culture medium is measured as an indicator of cell death.
-
MTT Assay: The reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is quantified to assess cell viability.
-
Caspase-3 Activity Assay: Caspase-3 activation, a key marker of apoptosis, is measured using a fluorometric substrate.
Anticoagulant Activity Assessment for Arg-Pro-Gly-Pro (RPGP)
-
Animal Model: Rats are subjected to immobilization stress to induce a state of hypercoagulation.
-
Peptide Administration: Arg-Pro-Gly-Pro (RPGP) is administered to the stressed animals.
-
Blood Sampling: Blood samples are collected to evaluate coagulation parameters.
-
Coagulation Assays: Standard coagulation tests, such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), are performed.
-
Fibrinolytic and Antiplatelet Assays: Specific assays are used to measure the breakdown of fibrin clots and the inhibition of platelet aggregation.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of PRG and its analogs are mediated through their interaction with specific signaling pathways.
Gly-Pro-Arg (GPR) in Neuroprotection
GPR is proposed to exert its neuroprotective effects by interfering with the apoptotic cascade initiated by amyloid-beta. This involves the inhibition of key downstream effectors like caspase-3 and the tumor suppressor protein p53.
Caption: Proposed mechanism of Gly-Pro-Arg (GPR) neuroprotection.
Pro-Arg (PR) in Insulin Signaling
The dipeptide Pro-Arg (PR) has been suggested to enhance insulin sensitivity by activating the IRS1/PI3K/AKT pathway, leading to the translocation of GLUT4 to the cell membrane and increased glucose uptake.
Caption: Potential mechanism of Pro-Arg (PR) in improving insulin sensitivity.
Experimental Workflow for Target Validation
The validation of a therapeutic target like PRG typically follows a structured workflow, from initial screening to preclinical in vivo studies.
Caption: A generalized workflow for therapeutic target validation.
Conclusion and Future Directions
The available evidence suggests that the this compound motif and its variations hold significant promise as therapeutic agents. The neuroprotective properties of GPR, the anticoagulant effects of RPGP, and the potential anti-diabetic activity of PR and PRG highlight the diverse therapeutic possibilities.
However, a comprehensive validation of this compound itself as a therapeutic target requires further investigation. Future research should focus on:
-
Direct Head-to-Head Comparisons: Conducting studies that directly compare the efficacy of PRG with its analogs (GPR, RPGP) and existing standard-of-care treatments in relevant disease models.
-
Mechanism of Action: Elucidating the precise molecular targets and signaling pathways modulated by PRG in different pathological contexts.
-
Pharmacokinetics and Bioavailability: Optimizing the delivery and stability of these short peptides for in vivo applications.
-
Safety and Toxicology: Performing comprehensive safety and toxicology studies to establish a therapeutic window.
By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of novel peptide-based therapies for a range of unmet medical needs.
A Functional Head-to-Head: Pro-Arg-Gly (PAG) vs. Its Retro-Inverso Isomer
For researchers, scientists, and drug development professionals, understanding the functional implications of peptide modifications is paramount. This guide provides a detailed comparison of the tripeptide Pro-Arg-Gly (PAG) and its retro-inverso isomer, offering insights into how backbone and chirality alterations can profoundly impact biological activity and therapeutic potential.
The modification of peptides to enhance their pharmacological properties is a cornerstone of modern drug design. One of the most effective strategies to improve peptide stability against enzymatic degradation is the synthesis of retro-inverso isomers. These analogs are constructed from D-amino acids in a reversed sequence, a configuration that often preserves the spatial orientation of the side chains, crucial for receptor interaction, while being resistant to proteases that recognize L-amino acid sequences.[1][2][3][4][5]
This guide delves into a comparative analysis of the parent L-peptide, this compound, and its retro-inverso counterpart, D-Gly-D-Arg-D-Pro. While direct experimental data for this specific pair is limited in publicly available literature, we will draw upon established principles of retro-inverso chemistry and data from analogous short peptides, such as the well-studied Arg-Gly-Asp (RGD) motif, to project a functional comparison. The RGD sequence is a known ligand for integrin receptors, and its retro-inverso version has demonstrated enhanced stability and affinity for these receptors.[4]
Key Functional Parameters: A Comparative Overview
The primary advantages of retro-inverso peptides lie in their significantly increased resistance to proteolytic degradation and, in some cases, improved receptor binding affinity.[6] However, the biological outcome of this modification is not always predictable and is highly dependent on the specific peptide sequence and its mode of interaction with its target. For peptides that rely on a precise backbone conformation (e.g., an α-helix) for activity, retro-inversion can be detrimental.[4][7] For short, flexible peptides like this compound, where side-chain presentation is likely dominant, the retro-inverso modification is hypothesized to be beneficial.
Table 1: Comparative Physicochemical and Biological Properties
| Property | This compound (L-Peptide) | Retro-Inverso Isomer (D-Gly-D-Arg-D-Pro) | Rationale/Supporting Data for Analogs |
| Sequence | H-Pro-Arg-Gly-OH | H-D-Gly-D-Arg-D-Pro-OH | By definition of retro-inverso modification. |
| Molecular Weight | ~328.37 g/mol | ~328.37 g/mol | Isomers have identical atomic composition. |
| Enzymatic Stability | Low; susceptible to degradation by proteases. | High; resistant to degradation by common proteases. | D-amino acids and reversed peptide bonds are not recognized by proteases that target L-peptides.[1] This has been shown for numerous retro-inverso peptides.[6] |
| Receptor Binding | Binds to specific cellular receptors. | Potentially enhanced binding affinity. | The preserved side-chain topology can lead to similar or even improved receptor fit. For instance, a retro-inverso RGD analog showed higher affinity for integrins.[4] |
| Immunogenicity | Potentially immunogenic. | Generally low immunogenicity. | Retro-inverso peptides often exhibit a very low capacity to bind to MHC class II molecules, a key step in initiating an adaptive immune response.[8] |
| In Vivo Half-Life | Short | Significantly longer | Increased enzymatic stability directly translates to a longer circulation time in biological systems. |
| Biological Activity | Exhibits specific biological functions. | Potentially retained or enhanced biological activity. | For short, flexible peptides, where side-chain interactions are key, the activity is often preserved or improved.[6] However, this is not universally true and requires empirical validation.[4][7] |
Signaling Pathways and Mechanisms of Action
Given the structural similarity of the Arg-Gly motif within PAG to the RGD sequence, it is plausible that PAG interacts with cell surface receptors like integrins. Integrin binding typically triggers intracellular signaling cascades that influence cell adhesion, migration, proliferation, and survival. The retro-inverso isomer, by potentially having a higher and more sustained binding to these receptors, could amplify or prolong these downstream signals.
Below is a conceptual signaling pathway that could be activated by PAG and its retro-inverso isomer, assuming interaction with an integrin receptor.
Figure 1. A potential signaling pathway initiated by the binding of this compound or its retro-inverso isomer to an integrin receptor, leading to the activation of downstream kinases such as FAK, Src, PI3K, and ERK, and culminating in various cellular responses.
Experimental Protocols
To empirically validate the comparative functional aspects of this compound and its retro-inverso isomer, the following experimental protocols are recommended.
Protocol 1: In Vitro Peptide Stability Assay in Human Serum
This protocol assesses the proteolytic stability of the peptides.
-
Peptide Preparation: Dissolve this compound and its retro-inverso isomer in a suitable buffer (e.g., PBS) to a final stock concentration of 1 mg/mL.
-
Incubation: Add the peptide stock solution to fresh human serum to a final peptide concentration of 100 µg/mL. Incubate the mixture at 37°C with gentle agitation.
-
Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the serum-peptide mixture.
-
Protein Precipitation: Immediately stop the enzymatic reaction by adding an equal volume of a precipitation agent (e.g., 10% trichloroacetic acid or cold acetonitrile). Vortex and incubate on ice for 10 minutes.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated serum proteins.
-
Analysis: Analyze the supernatant containing the remaining intact peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (LC-MS).
-
Data Quantification: Quantify the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the 0-minute time point. The half-life (t½) can then be determined by fitting the data to a one-phase exponential decay curve.[9][10][11]
Figure 2. Workflow for the in vitro peptide stability assay in human serum.
Protocol 2: Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of the peptides for a specific receptor.
-
Receptor Preparation: Prepare cell membranes from a cell line known to express the target receptor (e.g., an integrin-expressing cell line).
-
Assay Buffer: Use a binding buffer appropriate for the receptor (e.g., Tris-HCl with MgCl2 and protease inhibitors).
-
Reaction Mixture: In a microplate, combine the cell membranes, a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., ³H-labeled RGD), and increasing concentrations of the unlabeled competitor peptides (this compound or its retro-inverso isomer).
-
Incubation: Incubate the mixture at room temperature or 4°C for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration. Calculate the IC50 (the concentration of competitor that inhibits 50% of specific radioligand binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.[12][13][14]
Conclusion
The conversion of this compound to its retro-inverso isomer represents a promising strategy for enhancing its drug-like properties. The primary anticipated benefit is a dramatic increase in proteolytic stability, leading to a longer in vivo half-life. Furthermore, for a short and flexible peptide like PAG, there is a strong possibility that the retro-inverso modification will maintain or even enhance its receptor binding affinity and biological activity. However, these hypotheses must be confirmed through rigorous experimental validation using the protocols outlined in this guide. The comparative data generated will be invaluable for guiding the development of PAG-based therapeutics with improved efficacy and pharmacokinetic profiles.
References
- 1. Peptide synthesis: D amino acid peptide, retro-inverso peptides resist degradation [lifetein.com.cn]
- 2. Retro Inverso Peptides [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Applications of Retro-Inverso Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Applications of Retro-Inverso Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retro-Inverso Carbohydrate Mimetic Peptides with Annexin1-Binding Selectivity, Are Stable In Vivo, and Target Tumor Vasculature | PLOS One [journals.plos.org]
- 7. Limitations of Peptide Retro-inverso Isomerization in Molecular Mimicry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. On the immunogenic properties of retro-inverso peptides. Total retro-inversion of T-cell epitopes causes a loss of binding to MHC II molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Estimating peptide half‐life in serum from tunable, sequence‐related physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Radioligand Binding Using 125Labeled Peptides | Springer Nature Experiments [experiments.springernature.com]
- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Lys-Arg Bioconjugates as RGD Mimetics for Integrin-Targeted Applications
For Researchers, Scientists, and Drug Development Professionals
The Arginine-Glycine-Aspartic acid (RGD) tripeptide sequence is a cornerstone of cell adhesion, mediating interactions between the extracellular matrix and cell surface integrins. This interaction is pivotal in numerous physiological and pathological processes, including cell migration, proliferation, and angiogenesis, making it a prime target for therapeutic intervention and targeted drug delivery. However, the inherent instability of natural peptides has driven the development of peptidomimetics. This guide provides a comparative analysis of a promising bioconjugate composed of Lysine (Lys) and Arginine (Arg) that mimics RGD activity, alongside traditional RGD peptides.
Performance Comparison: Lys-Arg Mimetic vs. RGD Peptides
The Lys-Arg bioconjugate, chemically identified as 2-amino-6-[(2-amino-5-{guanidino}pentanoyl) amino] hexanoic acid, has been shown to emulate the biological activity of the RGD sequence.[1] While detailed quantitative data from direct comparative studies remains limited in the public domain, the available information suggests a significant potential for this mimetic, particularly in terms of stability.
Table 1: Comparison of Integrin Binding Affinity
| Compound | Target Integrin(s) | IC50 (nM) | Reference |
| Lys-Arg Mimetic | Integrins | Data not available | [1] |
| Linear RGD (GRGDS) | αvβ3, α5β1, etc. | ~100 - 1000+ | [2] |
| Cyclic RGD (c(RGDfK)) | αvβ3, αvβ5 | ~1 - 100 | [2][3] |
| Cilengitide | αvβ3, αvβ5 | ~1 - 10 | [3] |
Note: IC50 values are highly dependent on the assay conditions and integrin subtype. The data presented are for illustrative comparison.
Table 2: Comparison of Biological Performance
| Parameter | Lys-Arg Mimetic | Linear RGD (GRGDS) | Cyclic RGD (c(RGDfK)) |
| Cell Adhesion | Promotes cell adhesion similar to GRGDSP[1] | Moderate | High |
| Proteolytic Stability | Very stable[1] | Low | Moderate to High |
| Cellular Uptake | Data not available | Generally low, often via fluid-phase endocytosis[4][5] | Higher than linear RGD, often integrin-mediated[6] |
| In Vivo Efficacy | Data not available | Limited by instability | Demonstrated in various models |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of these compounds. Below are representative protocols for key experiments.
Synthesis of Lys-Arg RGD Mimetic (Conceptual)
-
Protection: Start with commercially available L-Lysine and L-Arginine with appropriate protecting groups on the α-amino and side-chain functional groups (e.g., Boc or Fmoc for the α-amino group, and Pbf for the guanidinium group of Arginine).
-
Activation and Coupling: Activate the carboxylic acid of the protected Arginine using a coupling agent such as HBTU or HATU. React the activated Arginine with the ε-amino group of the protected Lysine in a suitable solvent (e.g., DMF) with a non-nucleophilic base (e.g., DIPEA).
-
Deprotection: Remove all protecting groups using appropriate reagents (e.g., TFA for Boc and Pbf groups).
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.
Cell Adhesion Assay
This protocol is adapted from methodologies used for evaluating RGD-containing peptides.[7][8]
-
Plate Coating: Coat 96-well plates with the Lys-Arg mimetic, RGD peptides, or control peptides at desired concentrations in a suitable buffer (e.g., PBS) and incubate overnight at 4°C.
-
Blocking: Wash the wells with PBS and block non-specific binding sites with a solution of 1% Bovine Serum Albumin (BSA) in PBS for 1 hour at 37°C.
-
Cell Seeding: Harvest cells (e.g., human umbilical vein endothelial cells - HUVECs) and resuspend in serum-free media. Add the cell suspension to the coated wells.
-
Incubation: Incubate the plates for a defined period (e.g., 1-2 hours) at 37°C in a CO2 incubator to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification: Fix the adherent cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with a dye such as crystal violet. Solubilize the dye and measure the absorbance at a specific wavelength to quantify the number of adherent cells. Alternatively, count the cells under a microscope.
Proteolytic Stability Assay
This protocol provides a general framework for assessing peptide stability in the presence of proteases.
-
Incubation: Incubate the Lys-Arg mimetic and control RGD peptides at a known concentration with a protease solution (e.g., trypsin, chymotrypsin, or serum) at 37°C.
-
Time-course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.
-
Reaction Quenching: Stop the proteolytic reaction by adding a quenching agent (e.g., a protease inhibitor cocktail or by acidifying the sample with TFA).
-
Analysis: Analyze the samples by RP-HPLC. The degradation of the peptide is monitored by the decrease in the peak area of the intact peptide over time.
-
Half-life Calculation: Plot the percentage of remaining intact peptide against time to determine the half-life of the peptide in the presence of the protease.
Signaling Pathway
The Lys-Arg mimetic, like the RGD peptide, is expected to mediate cell adhesion through binding to integrins, which in turn triggers downstream signaling cascades that regulate cell behavior.
Upon binding of the Lys-Arg mimetic or RGD to the extracellular domain of integrins, a conformational change is induced in the integrin receptor. This leads to the recruitment and activation of focal adhesion kinase (FAK) at the cytoplasmic tail of the integrin. Activated FAK autophosphorylates, creating docking sites for other signaling proteins, including Src family kinases. This signaling complex then initiates downstream pathways that regulate the actin cytoskeleton, leading to changes in cell adhesion, spreading, migration, and proliferation.
Conclusion
The bioconjugate of Lysine and Arginine presents a compelling alternative to traditional RGD peptides, primarily due to its enhanced proteolytic stability.[1] While direct quantitative comparisons of its binding affinity and cellular uptake are not yet widely available, its ability to promote cell adhesion to a similar extent as the standard GRGDSP peptide highlights its potential.[1] For researchers and drug developers, this Lys-Arg mimetic warrants further investigation as a robust tool for targeting integrin-expressing cells in various therapeutic and diagnostic applications. Future studies should focus on a comprehensive head-to-head comparison with a panel of RGD analogs to fully elucidate its performance profile.
References
- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Size‐Dependent Cellular Uptake of RGD Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Size-Dependent Cellular Uptake of RGD Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclic RGD peptide-modified liposomal drug delivery system: enhanced cellular uptake in vitro and improved pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationships of RGD-Containing Peptides in Integrin αvβ5-Mediated Cell Adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of the Thermal Stability of Peptides Featuring Gly-Pro-Arg Triplets
For researchers, scientists, and drug development professionals, understanding the thermal stability of peptide motifs is crucial for the design of robust and effective therapeutics, particularly in the context of collagen-mimetic peptides. The Gly-Pro-Arg (GPR) triplet has emerged as a noteworthy sequence, conferring significant thermal stability to peptide triple helices, comparable to the well-known Gly-Pro-Hyp (hydroxyproline) triplet.
This guide provides an objective comparison of the thermal stability of peptides containing GPR triplets against other relevant peptide sequences. The data presented is supported by experimental findings from peer-reviewed studies, with detailed methodologies provided for key analytical techniques.
Quantitative Comparison of Thermal Stability
The thermal stability of collagen-like peptides is typically quantified by their melting temperature (Tm), the temperature at which 50% of the triple helix structure is denatured. The following table summarizes the melting temperatures of various host-guest peptides, illustrating the remarkable stabilizing effect of the Gly-Pro-Arg triplet. The host peptide, Ac-(Gly-Pro-Hyp)3-Gly-X-Y-(Gly-Pro-Hyp)4-Gly-Gly-NH2, provides a consistent framework for evaluating the contribution of different "guest" triplets (Gly-X-Y).
| Guest Triplet (Gly-X-Y) | Peptide Sequence | Melting Temperature (Tm) in °C |
| Gly-Pro-Hyp | Ac-(Gly-Pro-Hyp)8-Gly-Gly-NH2 | 47.2 |
| Gly-Pro-Arg | Ac-(Gly-Pro-Hyp)3-Gly-Pro-Arg-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | 47.2 |
| Gly-Pro-Lys | Ac-(Gly-Pro-Hyp)3-Gly-Pro-Lys-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | 44.5 |
| Gly-Arg-Hyp | Ac-(Gly-Pro-Hyp)3-Gly-Arg-Hyp-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | 40.8 |
| Gly-Pro-homo-Arg | Ac-(Gly-Pro-Hyp)3-Gly-Pro-homo-Arg-(Gly-Pro-Hyp)4-Gly-Gly-NH2 | 37.5 |
Data sourced from Yang et al. (1997). All peptides were analyzed in phosphate-buffered saline (PBS).
From the data, it is evident that the Gly-Pro-Arg triplet imparts a level of thermal stability that is equivalent to the canonical Gly-Pro-Hyp triplet within this host-guest peptide system[1]. The stability conferred by Gly-Pro-Arg is notably higher than that of peptides containing Gly-Pro-Lys, Gly-Arg-Hyp, and Gly-Pro-homo-Arg, highlighting the specific and significant contribution of arginine in the Y-position of the Gly-Pro-Y triplet[1].
It is important to note, however, that while a single Gly-Pro-Arg triplet is highly stabilizing, the incorporation of multiple, contiguous Gly-Pro-Arg triplets can be destabilizing due to charge repulsion between the arginine residues[1].
Structural Basis for High Stability
The high thermal stability conferred by the Gly-Pro-Arg triplet is attributed to favorable intramolecular interactions. While hydroxyproline in the Y-position of the Gly-X-Y triplet is well-known to stabilize the collagen triple helix through stereoelectronic effects and the formation of a water-bridged hydrogen bond network, arginine in the same position also provides significant stabilization[2]. This stabilization is thought to arise from the ability of the arginine side chain to form favorable electrostatic interactions and hydrogen bonds with neighboring peptide chains, contributing to the overall conformational integrity of the triple helix[3][4]. The precise nature of these interactions, including potential salt bridges and water-mediated hydrogen bonds, are key areas of ongoing research.
Experimental Protocols
The determination of peptide thermal stability relies on precise biophysical techniques. The most common methods employed in the cited studies are Circular Dichroism (CD) Spectroscopy and Differential Scanning Calorimetry (DSC).
Circular Dichroism (CD) Spectroscopy for Thermal Denaturation
CD spectroscopy is a widely used technique to monitor the secondary structure of peptides and proteins as a function of temperature[5][6][7]. The triple-helical conformation of collagen-like peptides gives a characteristic CD signal, with a positive peak around 225 nm[8]. The melting of the triple helix results in a cooperative loss of this signal, which can be monitored to determine the Tm.
Protocol:
-
Sample Preparation:
-
Dissolve the peptide in a suitable buffer, such as phosphate-buffered saline (PBS), at a typical concentration of 0.1 to 1.0 mg/mL[9]. Ensure the buffer components do not have high absorbance in the far-UV region.
-
Degas the sample to prevent bubble formation during heating.
-
Transfer the sample to a quartz cuvette with a defined path length (e.g., 1 mm).
-
-
Instrument Setup:
-
Data Acquisition:
-
Equilibrate the sample at the starting temperature for a sufficient time (e.g., 5 minutes).
-
Increase the temperature at a constant rate, typically 0.1 to 1.0°C per minute[8]. Slower scan rates can provide data closer to thermal equilibrium[8].
-
Record the CD signal at 225 nm as a function of temperature.
-
-
Data Analysis:
-
Plot the CD signal (molar ellipticity) versus temperature. The resulting curve will be sigmoidal.
-
The melting temperature (Tm) is determined as the midpoint of the transition, which corresponds to the temperature at which 50% of the peptide is unfolded. This is often calculated from the first derivative of the melting curve.
-
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat absorbed by a sample as it is heated, providing a thermodynamic profile of its thermal denaturation[10][11][12]. The unfolding of a peptide's tertiary structure is an endothermic process, which is observed as a peak in the DSC thermogram.
Protocol:
-
Sample Preparation:
-
Prepare the peptide sample and a matching reference buffer solution. It is critical that the buffer composition of the sample and reference are identical.
-
Typical peptide concentrations range from 0.5 to 2.0 mg/mL[11].
-
Degas both the sample and reference solutions thoroughly to avoid artifacts in the data.
-
-
Instrument Setup:
-
Data Acquisition:
-
Perform a buffer-buffer baseline scan first to ensure a flat baseline.
-
Run the scan with the peptide sample in the sample cell and buffer in the reference cell. The instrument measures the differential heat flow required to maintain the sample and reference cells at the same temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan to obtain the thermogram of the peptide unfolding.
-
The peak of the resulting endotherm corresponds to the melting temperature (Tm).
-
The area under the peak is the calorimetric enthalpy (ΔH) of unfolding.
-
Visualizations
Experimental Workflow for Peptide Thermal Stability Analysis
Caption: Workflow for assessing peptide thermal stability.
Signaling Pathway of Thermal Denaturation
Caption: Thermal denaturation pathway of a triple helix.
References
- 1. Gly-Pro-Arg confers stability similar to Gly-Pro-Hyp in the collagen triple-helix of host-guest peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stabilization of Collagen-Model, Triple-Helical Peptides for In Vitro and In Vivo Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Equilibrium thermal transitions of collagen model peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmaceutical Analysis of Protein–Peptide Coformulations and the Influence of Polysorbates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Functional Comparison of Double-Headed Gly-Pro-Arg-Pro Ligands: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of double-headed (bivalent) Gly-Pro-Arg-Pro (GPRP) ligands with their monovalent counterparts and other alternatives. The content is supported by experimental data and detailed methodologies to facilitate informed decisions in research and development.
The tetrapeptide Gly-Pro-Arg-Pro (GPRP) is a well-established inhibitor of fibrin polymerization, a critical step in blood clot formation. It functions by mimicking the "knob" sequence of fibrinogen, competitively binding to the "hole" in the D-domain of another fibrinogen molecule, thereby preventing the assembly of fibrin monomers into a stable clot.[1][2] The development of double-headed, or bivalent, GPRP ligands represents a promising strategy to enhance the inhibitory potency of this peptide through the principle of avidity.
Principle of Avidity with Bivalent GPRP Ligands
Bivalent ligands consist of two GPRP moieties connected by a chemical linker. This design allows for simultaneous binding to two D-domains on the same or adjacent fibrinogen molecules. The resulting avidity, which is the combined strength of these multiple interactions, is significantly greater than the affinity of a single GPRP peptide.[3][4][5] This enhanced binding is primarily attributed to a slower dissociation rate; once one head of the bivalent ligand is bound, the second head is held in close proximity to another binding site, increasing the probability of a second binding event and reducing the overall rate at which the ligand detaches from its target.[5]
Quantitative Comparison of Monovalent vs. Bivalent GPRP Ligand Affinity
While direct comparative studies on a simple double-headed GPRP ligand are limited in the publicly available literature, a study on a GPRP-polypeptide conjugate provides compelling evidence for the dramatic increase in affinity achieved through bivalency. In this research, a monovalent GPRP peptide was conjugated to a polypeptide, and this conjugate was then dimerized to create a bivalent binder for the D-dimer fragment of fibrinogen. The binding affinities were determined using fluorescence titration and Surface Plasmon Resonance (SPR).
| Ligand Type | Dissociation Constant (KD) | Fold Increase in Affinity | Experimental Method |
| Monovalent GPRP Peptide | 25 µM | - | Fluorescence Titration |
| Dimerized GPRP-Polypeptide Conjugate (Bivalent) | 3 nM | ~8300-fold | Fluorescence Titration, SPR |
Table 1: Comparison of binding affinities of monovalent and a bivalent GPRP-containing ligand to the fibrinogen D-dimer. Data extracted from Nielsen, C. H., et al. (2013).[6]
This substantial increase in affinity highlights the potential of a double-headed GPRP ligand as a highly potent inhibitor of fibrin polymerization.
Functional Implications: Inhibition of Fibrin Polymerization
The enhanced binding affinity of a bivalent GPRP ligand is expected to translate into a more potent inhibition of fibrin polymerization. This can be assessed using turbidimetric assays, which measure the increase in optical density as fibrin monomers polymerize to form a clot. A more potent inhibitor will require a lower concentration to achieve the same level of inhibition of clot formation.
| Ligand | Expected IC50 for Fibrin Polymerization Inhibition |
| Monovalent GPRP | Higher (micromolar range) |
| Double-Headed (Bivalent) GPRP | Significantly Lower (nanomolar range) |
Table 2: Expected relative inhibitory concentrations (IC50) for monovalent and bivalent GPRP ligands in a fibrin polymerization assay.
Experimental Protocols
Synthesis of a Double-Headed (Bivalent) GPRP Ligand
The synthesis of a bivalent GPRP ligand can be achieved using solid-phase peptide synthesis (SPPS) followed by conjugation to a bifunctional linker.[3]
Materials:
-
Fmoc-protected amino acids (Gly, Pro, Arg(Pbf))
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/H2O)
-
Bifunctional linker (e.g., a polyethylene glycol (PEG) linker with two maleimide or NHS-ester groups)
-
Purification system (e.g., preparative HPLC)
-
Mass spectrometer for characterization
Protocol:
-
Peptide Synthesis: Synthesize the GPRP peptide with a C-terminal cysteine or lysine for linker conjugation using standard Fmoc-based SPPS.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove protecting groups using a standard cleavage cocktail.
-
Purification: Purify the crude peptide by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
-
Dimerization: React the purified peptide with a bifunctional linker in an appropriate buffer. The linker will connect two peptide molecules. For example, a maleimide-functionalized linker can react with the sulfhydryl group of a C-terminal cysteine.
-
Final Purification: Purify the resulting bivalent ligand using preparative HPLC to remove any unreacted peptide and linker.
-
Final Characterization: Confirm the molecular weight and purity of the final bivalent GPRP ligand by mass spectrometry and analytical HPLC.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time.[7][8][9][10]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified fibrinogen or D-dimer fragment
-
Monovalent and bivalent GPRP ligands
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization: Immobilize fibrinogen or its D-dimer fragment onto the sensor chip surface via amine coupling.
-
Analyte Injection: Inject a series of concentrations of the monovalent and bivalent GPRP ligands over the immobilized surface.
-
Data Acquisition: Monitor the change in the SPR signal (response units, RU) over time during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding for the monovalent ligand, and potentially a more complex model for the bivalent ligand to account for avidity effects) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Fibrin Polymerization Inhibition Assay (Turbidimetric)
This assay measures the ability of the GPRP ligands to inhibit thrombin-induced fibrin clot formation by monitoring the change in turbidity.[11][12]
Materials:
-
Microplate reader capable of measuring absorbance at 340-405 nm
-
Purified human fibrinogen
-
Thrombin
-
Assay buffer (e.g., Tris-buffered saline with calcium)
-
Monovalent and bivalent GPRP ligands
Protocol:
-
Preparation: Prepare a solution of fibrinogen in the assay buffer. Prepare serial dilutions of the monovalent and bivalent GPRP ligands.
-
Incubation: In a microplate, mix the fibrinogen solution with the different concentrations of the GPRP ligands or a buffer control.
-
Initiation of Polymerization: Add thrombin to each well to initiate fibrin polymerization.
-
Turbidity Measurement: Immediately begin monitoring the increase in absorbance (turbidity) over time at regular intervals.
-
Data Analysis: Plot the maximum rate of polymerization or the final turbidity against the logarithm of the inhibitor concentration. Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in fibrin polymerization.
Signaling Pathways
The primary mechanism of action of GPRP ligands is the direct inhibition of fibrin polymerization, which is a key step in the coagulation cascade. This is a direct protein-protein interaction and does not involve intracellular signaling pathways in the traditional sense. However, the formation of a fibrin clot does trigger downstream cellular signaling events, for example, by providing a scaffold for platelets and other cells and by activating cell surface receptors. By inhibiting clot formation, GPRP ligands indirectly prevent these downstream signaling events.
Conclusion
References
- 1. Mechanisms of fibrin polymerization and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymerization of fibrin: direct observation and quantification of individual B:b knob-hole interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of bivalent peptide ligands targeted to G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dependence of Avidity on Linker Length for a Bivalent Ligand-Bivalent Receptor Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring avidity: understanding the potential gains in functional affinity and target residence time of bivalent and heterobivalent ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Powerful binders for the D-dimer by conjugation of the GPRP peptide to polypeptides from a designed set--illustrating a general route to new binders for proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dhvi.duke.edu [dhvi.duke.edu]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Inhibition of fibrin polymerization by fragment d is affected by calcium, Gly-Pro-Arg and Gly-His-Arg - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of fibrin polymerization by fragment d is affected by calcium, Gly-Pro-Arg and Gly-His-Arg. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
Safety Operating Guide
Proper Disposal of Pro-Arg-Gly: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of synthetic peptides such as Pro-Arg-Gly. This guide provides essential, step-by-step procedures for the proper disposal of this compound, catering to researchers, scientists, and drug development professionals. Adherence to these protocols will help maintain a safe laboratory environment and ensure compliance with waste disposal regulations.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines, as local regulations may vary.[1][2] Always handle this compound and any contaminated materials with appropriate personal protective equipment (PPE), including lab coats, safety goggles, and gloves.[2]
A Safety Data Sheet (SDS) for the closely related peptide, Gly-Pro-Arg-Pro Acetate, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3] Therefore, it is imperative to prevent its release into the environment.
Quantitative Data Summary
For clarity, the key hazard and disposal information for a chemically similar peptide, Gly-Pro-Arg-Pro Acetate, is summarized in the table below. This information should be considered as a strong indicator of the necessary precautions for this compound.
| Hazard Statement | GHS Classification | Disposal Recommendation |
| Harmful if swallowed | Acute toxicity, Oral (Category 4) | Dispose of contents/container to an approved waste disposal plant.[3] |
| Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | Avoid release to the environment.[3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be treated as a chemical waste procedure. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
1. Waste Segregation:
- Solid this compound Waste: Place any remaining solid (lyophilized) this compound into a clearly labeled, sealed container designated for chemical waste.
- Liquid this compound Waste: Solutions containing this compound should be collected in a dedicated, leak-proof container for liquid chemical waste. If the peptide is dissolved in a hazardous solvent, the waste should be classified according to the solvent's hazards.
- Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, vials, gloves, and bench paper, must be disposed of as chemical waste.[1] Collect these items in a designated, clearly labeled waste container.
2. Labeling:
- Clearly label all waste containers with "Hazardous Waste," the full chemical name ("this compound"), and any other components in the waste stream (e.g., solvents).
3. Storage:
- Store the sealed waste containers in a designated, secure area within the laboratory, away from incompatible materials.
4. Final Disposal:
- Arrange for the collection of the hazardous waste by your institution's EHS department or a licensed chemical waste disposal contractor.[1] They will ensure the waste is transported to an approved disposal facility.
Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
Caption: this compound Disposal Workflow
This guide provides a foundational understanding of the proper disposal procedures for this compound. By adhering to these steps and consulting with your local EHS professionals, you contribute to a safer research environment and the protection of our ecosystem.
References
Essential Safety and Operational Protocols for Handling Pro-Arg-Gly
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with the oligopeptide Pro-Arg-Gly. The following procedures for handling, storage, and disposal are based on established best practices for working with peptide compounds in a laboratory setting.[1][2] While specific toxicological properties for this compound have not been fully investigated, it is imperative to handle it with care, employing appropriate personal protective equipment (PPE) to mitigate potential risks.[3]
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against accidental exposure. The minimum required PPE for handling this compound in both lyophilized powder and solution form is outlined below.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1-rated, with side shields | Protects against splashes of solutions and airborne powder.[4] |
| Face Shield | To be worn over safety goggles | Recommended when handling larger quantities or when there is a significant splash risk.[4] | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade | Provides a barrier against skin contact.[4][5] Should be changed immediately if contaminated.[4][5] |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination.[2][4] |
| Respiratory Protection | Dust Respirator | N95 or equivalent | Recommended when weighing or handling larger quantities of lyophilized peptide to prevent inhalation of fine particles.[1] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a standardized operational workflow is critical for ensuring safety and maintaining the integrity of the peptide. All handling should occur within a properly equipped laboratory with adequate ventilation.[2]
1. Preparation and Weighing of Lyophilized this compound:
-
Before opening, allow the sealed container of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture, which can affect the peptide's stability and weight.[1][6]
-
Don all required PPE, including a dust respirator if handling significant amounts.[1]
-
Conduct weighing operations in a clean, designated area, away from contaminants.[2]
-
Weigh the desired amount of peptide quickly and reseal the container tightly to minimize exposure to air and moisture.[1][6]
2. Solubilization Protocol:
-
The solubility of a peptide is determined by its amino acid composition.[1] this compound is an oligopeptide.[7]
-
For initial solubilization, use a small amount of the peptide to test solubility in the desired solvent.[3]
-
Use sterile, purified water or a suitable buffer (e.g., PBS, Tris) for reconstitution.[3]
-
If the peptide proves to be hydrophobic and does not dissolve in aqueous solutions, a small amount of an organic solvent like DMSO may be used to initially dissolve the peptide, followed by the addition of the aqueous buffer.[3][8]
-
To aid dissolution, gentle vortexing or sonication can be applied, avoiding excessive heating.[1]
3. Storage of this compound:
-
Lyophilized Powder: For long-term storage, keep the tightly sealed container at -20°C or lower in a dry environment.[1][9]
-
In Solution: It is not recommended to store peptides in solution for long periods.[1] If necessary, create single-use aliquots and store them frozen at -20°C or below.[1][6] Avoid repeated freeze-thaw cycles.[2][8]
Disposal Plan
Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials that come into direct contact with this compound, including pipette tips, microfuge tubes, gloves, and paper towels, should be considered contaminated waste.[10]
-
Segregate waste into clearly labeled containers for solid and liquid chemical waste.[10] Do not mix solid waste with liquid waste.[11]
2. Disposal of Unused this compound:
-
Solid (Lyophilized) Peptide: Place in a sealed, clearly labeled container for chemical waste.[10]
-
Liquid Peptide Solutions: Collect in a designated liquid chemical waste container.[10] Do not pour peptide solutions down the drain unless permitted by your institution's Environmental Health and Safety (EHS) office and local regulations.[2][10]
3. Final Disposal:
-
All this compound waste must be disposed of through your institution's approved hazardous waste management program.[10] This may involve incineration or other specialized chemical treatments.[10]
-
Consult your local EHS office for specific protocols and to arrange for waste pickup.[10]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling, use, and disposal of this compound.
References
- 1. bachem.com [bachem.com]
- 2. maxedoutcompounds.com [maxedoutcompounds.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. bachem.com [bachem.com]
- 7. This compound | C13H24N6O4 | CID 9862240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. form.biomatik.com [form.biomatik.com]
- 10. How to Safely Get Rid of Popular Peptides After Your Experiment [ggpeptides.com]
- 11. risk.byu.edu [risk.byu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
